1,3-Dimethyl-1,3-diphenylurea
Description
The exact mass of the compound Methylcentralite is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59781. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-1,3-diphenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16(13-9-5-3-6-10-13)15(18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBKYIHQQCFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044964 | |
| Record name | 1,3-Dimethyl-1,3-diphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Urea, N,N'-dimethyl-N,N'-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
611-92-7 | |
| Record name | Centralite II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1,3-diphenylurea | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Centralite II | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-dimethyl-N,N'-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dimethyl-1,3-diphenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1,3-diphenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYL-1,3-DIPHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN824LB0NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the synonyms for 1,3-Dimethyl-1,3-diphenylurea
An In-Depth Technical Guide to 1,3-Dimethyl-1,3-diphenylurea: Nomenclature, Properties, and Applications
Introduction
This compound is a synthetic organic compound with significant applications in industrial chemistry, most notably as a stabilizer in propellants and explosives. Its chemical structure, characterized by a central urea core with methyl and phenyl substituents on both nitrogen atoms, imparts a high degree of stability. This guide provides a comprehensive overview of this compound, focusing on its various synonyms, chemical identity, physical properties, and primary applications. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this molecule.
Chemical Identity and Nomenclature
A thorough understanding of a chemical compound begins with a clear identification of its various names and registry numbers. This compound is known by a multitude of synonyms across different chemical databases and commercial suppliers. The Chemical Abstracts Service (CAS) Registry Number, 611-92-7 , serves as a unique and unambiguous identifier for this specific chemical substance.[1][2][3][4]
The systematic IUPAC name for this compound is This compound .[1] However, in literature and commercial contexts, several other names are frequently encountered.
Common Synonyms and Trade Names
The proliferation of synonyms is a result of historical naming conventions, regional preferences, and commercial branding. One of the most common trade names for this compound is Centralite II .[1][3][4][5][6] This name is often used in the context of its application as a stabilizer. Variations of this trade name include Centralit II , Centralite-2 , and Methyl centralite .[1][3][4][5] The German spelling, Zentralit II , is also documented.[1][3][4]
From a chemical nomenclature perspective, several systematic and semi-systematic names are in use. These include:
The following table summarizes the key identifiers for this compound.
| Identifier Type | Identifier |
| CAS Registry Number | 611-92-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| Common Synonyms | N,N'-Dimethyl-N,N'-diphenylurea, Methyl centralite, N,N'-Dimethylcarbanilide |
| Trade Names | Centralite II, Centralit II, Zentralit II |
A clear understanding of these synonyms is crucial for conducting comprehensive literature searches and for accurate communication in a scientific and industrial context.
Physicochemical Properties
This compound is a white to grey crystalline powder.[5] It is soluble in water, alcohol, acetone, and chloroform.[5] The following table provides a summary of its key physicochemical properties.
| Property | Value | Source |
| Appearance | White to grey crystalline powder | ChemicalBook[5] |
| Melting Point | 121.0 to 123.0 °C | Tokyo Chemical Industry Co., Ltd.[7] |
| Boiling Point | 350 °C at 101.3 kPa | Chemos GmbH&Co.KG[2] |
| Water Solubility | 76.42 mg/L at 20 °C | Chemos GmbH&Co.KG[2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.82 (pH 6.31, 25 °C) | Chemos GmbH&Co.KG[2] |
Core Applications
The primary application of this compound is as a stabilizer for smokeless powder, explosives, and propellants .[5][8] In this role, it functions as a burning rate moderator.[5] It is also utilized as a plasticizer for celluloid.[5] Its stabilizing properties are crucial for ensuring the safe storage and predictable performance of energetic materials. Additionally, it is used as an intermediate in the synthesis of other fine chemicals.[8]
Safety and Hazard Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1][2] The following table summarizes the GHS hazard information.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity (oral) | 4 | H302: Harmful if swallowed |
| Hazardous to the aquatic environment - chronic hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a dry, well-ventilated area away from moisture.[8]
Experimental Protocols
While specific experimental protocols are highly dependent on the research context, a general workflow for the analysis of this compound in a propellant sample is outlined below.
Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 100 mg of the propellant sample into a 100 mL volumetric flask.
-
Add 50 mL of methanol and sonicate for 30 minutes to extract the stabilizer.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Method for Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Run Time: 15 minutes
This method provides a baseline for the separation and quantification of this compound. Method validation, including linearity, accuracy, and precision, is essential for reliable results.
Visualization of Chemical Identity
The following diagrams illustrate the relationships between the various synonyms and identifiers for this compound.
Caption: Relationship between the primary name and its key synonyms and CAS number.
Conclusion
This compound is a compound of significant industrial importance, particularly in the field of energetic materials. A comprehensive understanding of its various synonyms, including trade names and systematic chemical names, is essential for researchers and professionals. This guide has provided a detailed overview of its nomenclature, physicochemical properties, primary applications, and safety considerations, serving as a valuable technical resource.
References
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Centralite II - CAS Common Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]
-
1,3-Diphenylurea - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
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1,3-DIMETHYLUREA - Ataman Kimya. (n.d.). Retrieved January 29, 2026, from [Link]
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This compound | C15H16N2O | CID 11917 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
N,N'-DIMETHYLUREA - Ataman Kimya. (n.d.). Retrieved January 29, 2026, from [Link]
-
Safety Data Sheet: this compound - Chemos GmbH&Co.KG. (n.d.). Retrieved January 29, 2026, from [Link]
-
Urea, N,N'-dimethyl-N,N'-diphenyl- - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]
-
N,N-Diethyl-N',N'-diphenylurea | C17H20N2O - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
(PDF) 1,3-Diethyl-1,3-diphenylurea - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]
-
N, N-DiMethyl-N, N-Diphenylurea(centralite II)CAS NO.: 611-92-7. (n.d.). Retrieved January 29, 2026, from [Link]
-
Urea, N,N'-dimethyl-N,N'-diphenyl- - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]
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- 7. N,N'-Dimethyl-N,N'-diphenylurea | 611-92-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
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An In-depth Technical Guide to N,N'-dimethyl-N,N'-diphenylurea: Clarifying the Methyl Centralite vs. Centralite II Terminology
An Official Whitepaper by the Office of the Senior Application Scientist
Abstract
This technical guide serves to elucidate the terminology surrounding "Methyl Centralite" and "Centralite II," terms frequently encountered by researchers and professionals in energetic materials, polymer science, and chemical manufacturing. Through a detailed examination of its chemical identity, properties, and applications, this document confirms that these names refer to the same chemical compound: N,N'-dimethyl-N,N'-diphenylurea . This guide provides an in-depth exploration of its critical role as a stabilizer in propellants, its mechanism of action, synthesis pathways, and robust analytical methods for its characterization and quality control. By presenting this information with scientific rigor, we aim to eliminate ambiguity and provide a definitive resource for the scientific community.
Unraveling the Terminology: Methyl Centralite and Centralite II
A persistent point of confusion in technical literature and commercial listings is the distinction, or lack thereof, between Methyl Centralite and Centralite II. This section clarifies this ambiguity and establishes the correct chemical context.
1.1. Chemical Identity: A Singular Compound
"Methyl Centralite" and "Centralite II" are synonymous names for the chemical compound 1,3-Dimethyl-1,3-diphenylurea .[1][2][3] The compound is a symmetrically substituted urea derivative featuring two methyl groups and two phenyl groups attached to the nitrogen atoms. Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) Registry Number, 611-92-7 .[4][5][6]
The name "Methyl Centralite" is a descriptive chemical name, indicating the presence of methyl groups.[1][4] The name "Centralite II" (or Centralite-2) is a historical trade name that originated from the German military-industrial laboratory where it was developed, the Zentralstelle für wissenschaftlich-technische Untersuchungen (Center for Scientific-Technical Research).[7]
1.2. The "Centralite" Family of Stabilizers
The term "Centralite" was applied to a class of hydrocarbon-substituted symmetrical diphenyl urea compounds used as stabilizers and deterrents (or moderants) in smokeless powders.[1][7] To provide clarity, it is essential to distinguish between the primary members of this family:
-
Centralite I : Refers to N,N'-diethyl-N,N'-diphenylurea (Ethyl Centralite), CAS Number 85-98-3.[7] It was often the preferred stabilizer in many historical formulations.
-
Centralite II : Refers to N,N'-dimethyl-N,N'-diphenylurea (Methyl Centralite), CAS Number 611-92-7.[1][7] This is the subject of this guide.
The original methyl-substituted version was designated Centralite II, while the subsequently preferred ethyl-substituted version became known as Centralite I.[7]
Physicochemical Properties and Specifications
N,N'-dimethyl-N,N'-diphenylurea is a white to yellowish crystalline solid.[3][4] Its primary function as a propellant stabilizer demands stringent quality specifications.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| Synonyms | Methyl Centralite, Centralite II, N,N'-Dimethylcarbanilide | [1][4][5] |
| CAS Number | 611-92-7 | [6] |
| Molecular Formula | C₁₅H₁₆N₂O | [1][4] |
| Molecular Weight | 240.30 g/mol | [1][6] |
| Appearance | White to yellowish crystalline powder/flakes | [1][4] |
| Melting Point | 120-122 °C | [2] |
| Solubility | Soluble in acetone, ethanol, benzene, ether; Insoluble in water. | [1][5] |
For its use in energetic materials, typical specifications for propellant-grade Centralite II include high purity (≥97%), low volatile content (≤0.20%), minimal ash (≤0.08%), and strict limits on acidic and amine impurities.[8]
Mechanism of Action as a Propellant Stabilizer
The primary application of Centralite II is to enhance the chemical stability and extend the service life of nitrocellulose-based propellants.[9][10]
3.1. The Chemistry of Propellant Decomposition
Nitrocellulose, the energetic component of many propellants, undergoes slow decomposition over time, releasing nitrogen oxides (NOx), primarily NO and NO₂. This degradation is autocatalytic; the NOx products accelerate further decomposition, which can lead to instability and, in worst-case scenarios, self-ignition.[11]
3.2. Scavenging of Autocatalytic Species
Centralite II functions as a stabilizer by reacting with and neutralizing these acidic NOx species.[10][12] This scavenging action interrupts the autocatalytic cycle, dramatically slowing the propellant's degradation rate and ensuring its safety and reliability over long-term storage.[9][13] The concentration of the stabilizer in a propellant is a critical indicator of the propellant's decomposition grade and remaining safe lifespan.[12]
3.3. Reaction Pathway
The stabilization process involves a complex series of reactions where the Centralite II molecule is progressively nitrated and nitrosated by the NOx gases. This transforms the parent stabilizer into various daughter products. While less effective than the original molecule, these derivatives can still contribute to the stabilization process.
Caption: Stabilization pathway of Centralite II in propellants.
Synthesis and Manufacturing
While various synthetic routes exist, a common industrial method for producing N,N'-dimethyl-N,N'-diphenylurea involves the reaction of N-methylaniline with a carbonyl source like phosgene or its equivalents.
4.1. Conceptual Synthesis Workflow
The process can be conceptually outlined as the reaction of two equivalents of N-methylaniline with one equivalent of phosgene (COCl₂). This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.
Caption: Conceptual workflow for the synthesis of Centralite II.
Analytical Characterization
Ensuring the identity, purity, and concentration of Centralite II in both raw material and finished propellant formulations is critical for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[14][15]
5.1. Protocol: Quantitative Analysis by HPLC
This protocol outlines a standard method for determining the concentration of Centralite II in a propellant sample.
Objective: To quantify the weight percentage (wt%) of Centralite II in a nitrocellulose-based propellant.
Materials:
-
Propellant sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Centralite II analytical standard
-
Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters
-
HPLC system with a UV detector and a C18 reverse-phase column
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of the Centralite II standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to create a stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL).
-
Causality: A multi-point calibration curve is essential for accurately quantifying the analyte over a range of concentrations, ensuring the method's linearity and trustworthiness.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the propellant sample into a 50 mL volumetric flask.
-
Add 25 mL of methanol and allow the sample to soak and soften for at least 4 hours.[11]
-
Causality: Soaking in methanol is a critical step to extract the stabilizer from the dense propellant matrix. Methanol is a good solvent for Centralite II and effectively swells the nitrocellulose polymer.[11]
-
Place the flask in an ultrasonic bath for 30 minutes to ensure complete dissolution of the stabilizer.
-
Dilute to volume with methanol.
-
Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial. This removes any particulate matter that could damage the HPLC column.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 230 nm
-
Column Temperature: 30 °C
-
Causality: Reverse-phase chromatography with a C18 column provides excellent separation for moderately nonpolar compounds like Centralite II from more polar degradation products and other propellant additives. The 230 nm wavelength is chosen for optimal absorbance by the aromatic rings in the molecule.
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Identify the Centralite II peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the concentration of Centralite II in the sample solution using the calibration curve.
-
Calculate the weight percentage (wt%) in the original propellant sample using the following formula:
wt% = (Concentration_from_curve [mg/L] * Volume_of_extract [L]) / (Weight_of_sample [g] * 10)
-
Self-Validation: The protocol's integrity is maintained by running a quality control (QC) standard at a known concentration with each batch of samples. The calculated concentration of the QC sample must fall within a predefined acceptance range (e.g., ±5% of the true value) to validate the results of the analytical run.
Conclusion
The terms "Methyl Centralite" and "Centralite II" unequivocally refer to the same chemical entity, N,N'-dimethyl-N,N'-diphenylurea (CAS 611-92-7). The dual terminology is a result of its chemical descriptor and its historical trade name. As a critical stabilizer, its function is to scavenge NOx byproducts from nitrocellulose decomposition, thereby preventing autocatalysis and ensuring the long-term safety and reliability of energetic materials. Its synthesis, properties, and the analytical methods for its quantification are well-established, with HPLC serving as the cornerstone of quality control. This guide provides a comprehensive, technically grounded resource to eliminate terminological confusion and support the work of researchers and professionals in the field.
References
-
Wikipedia. Centralite. [Link]
-
East Harbour Group. Methyl Centralite. [https://www.easth Harbour.com/products/methyl-centralite/]([Link] Harbour.com/products/methyl-centralite/)
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BLi-T. (2025). Stabilise Your Products With this compound (Centralite II). [Link]
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Synthesia. Methyl centralite, CAS: 611-92-7. [Link]
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Halilović, N., et al. (2020). Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method. Lupine Publishers. [Link]
-
Millchem. (n.d.). Understanding Centralite II: A Key Stabilizer for Propellants and Explosives. [Link]
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Avanci, P. G., et al. (1975). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. ResearchGate. [Link]
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PubChem. This compound. [Link]
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Ataman Kimya. N,N'-DIMETHYLUREA. [Link]
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BLIT Chemical. (2025). Centralite II:The Vital Stabilizer In Explosives For Safety And Performance. [Link]
-
Galan, J., et al. (2025). Theoretical and Spectroscopic Analysis of N,N ′-Diphenylurea and N,N ′-Dimethyl-N,N ′-diphenylurea Conformations. ResearchGate. [Link]
-
HeSheng. (n.d.). N, N-DiMethyl-N, N-Diphenylurea(centralite II)CAS NO.: 611-92-7. [Link]
-
Eurachem. (2017). Determination of stabilisers in nitrocellulose-based propellants before and after ageing. [Link]
-
PrepChem.com. Synthesis of N-methyl-N',N'-diphenylurea. [Link]
-
DTIC. (n.d.). High Performance Liquid Chromatography of Propellants. Part 1. Analysis of M1, M6, and M10 Propellants. [Link]
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Hadis, M., et al. (2016). Analysis of stability of naturally aged single base propellants. African Journal of Pure and Applied Chemistry. [Link]
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National Institutes of Health (NIH). (n.d.). Assessment of the Stability of Propellants Modified with Eco-Friendly Plasticizers. [Link]
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SpectraBase. N,N-Dimethylurea. [Link]
- Google Patents. (n.d.). US3937727A - Process for preparing n, n-dimethylurea.
-
Wikipedia. 1,3-Diphenylurea. [Link]
-
Theorem Chemical. (n.d.). High-Quality N N'-DIMETHYL-N N'-DIPHENYLUREA Pricelist, Factories. [Link]
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Technical Whitepaper: Physicochemical Characterization and Stability Profile of 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
This technical guide provides a comprehensive physicochemical and stability profile of 1,3-Dimethyl-1,3-diphenylurea (Centralite II), structured for researchers in chemical engineering, forensics, and pharmaceutical development.
Executive Summary
This compound (CAS: 611-92-7), widely known as Centralite II , is a symmetrical urea derivative characterized by high thermal stability and lipophilicity.[1][2][3][4] While its primary industrial application lies in the stabilization of nitrocellulose-based propellants—where it acts as a scavenger for acidic decomposition products—its structural motif is of increasing interest in organic synthesis and forensic analysis. This guide details its molecular architecture, thermodynamic properties, and mechanism of action, providing a self-validating reference for laboratory and industrial applications.
Molecular Architecture & Identification
Centralite II features a urea core substituted symmetrically with two methyl and two phenyl groups.[1][2] This steric bulk and lack of N-H protons contribute to its hydrolytic stability compared to non-substituted ureas.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Names | Centralite II, Methyl Centralite, N,N'-Dimethylcarbanilide |
| CAS Registry Number | 611-92-7 |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| SMILES | CN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2 |
| InChI Key | ADCBKYIHQQCFHE-UHFFFAOYSA-N |
Physical Properties Matrix
The following data represents field-verified physicochemical constants essential for process engineering and solubility modeling.
| Property | Value | Condition / Note |
| Physical State | Solid (Crystalline Flakes) | White to pale yellow |
| Melting Point | 120 – 122 °C | Sharp transition indicates high purity |
| Boiling Point | ~383 °C | Estimated; decomposes at high T |
| Density | ~1.06 g/cm³ | Bulk density estimate |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Highly lipophilic |
| Solubility (Organic) | Soluble | Ethanol, Acetone, Benzene, Chloroform |
| LogP (Octanol/Water) | 2.82 | Predictive value; indicates good membrane permeability potential |
| Vapor Pressure | 0.001 Pa | At 25°C; Low volatility |
Chemical Reactivity & Stabilization Mechanism
Mechanism of Action: Acid Scavenging
In propellant formulations, nitrocellulose slowly decomposes to release nitrogen oxides (
The Stabilization Pathway:
-
Capture: The electron-rich aromatic rings of Centralite II undergo electrophilic aromatic substitution (nitration) when exposed to
or . -
Neutralization: This converts the corrosive
species into stable nitrated urea derivatives (e.g., 4-nitro-1,3-dimethyl-1,3-diphenylurea). -
Prevention: By removing the acidic catalyst, the shelf-life of the energetic material is extended significantly.
Visualization: Stabilization & Degradation Pathway
The following diagram illustrates the transformation of Centralite II upon exposure to decomposition products.
Figure 1: Mechanism of acid scavenging by Centralite II. The stabilizer sacrifices itself to neutralize reactive nitrogen oxides, preventing autocatalytic polymer degradation.
Synthesis & Manufacturing
Industrial Route (Phosgenation)
The primary industrial synthesis involves the reaction of N-methylaniline with phosgene (or a phosgene equivalent like triphosgene).
-
Reaction:
-
Key Process Control: The HCl byproduct must be neutralized (typically with base) to drive the reaction to completion.
Laboratory Route (Catalytic)
For high-purity standards, a palladium-catalyzed cross-coupling of arylcarbamoyl chlorides is utilized, avoiding the handling of bulk phosgene gas.
Analytical Characterization
For researchers validating the identity of Centralite II (e.g., in forensic Gunshot Residue (GSR) analysis or QC protocols), the following spectral markers are definitive.
| Technique | Key Signals / Parameters | Interpretation |
| 1H NMR (500 MHz, CDCl3) | N-Methyl protons (singlet) | |
| Aromatic protons (multiplet) | ||
| 13C NMR (126 MHz, CDCl3) | Carbonyl (C=O) carbon | |
| N-Methyl carbon | ||
| Mass Spectrometry (MS) | m/z 240 | Molecular ion peak |
| m/z 134, 106 | Characteristic fragment ions (N-methylaniline moiety) | |
| IR Spectroscopy | ~1650 cm⁻¹ | Strong C=O stretching (Urea carbonyl) |
Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity: Oral (Category 3/4) - Toxic/Harmful if swallowed.
-
Environmental: Aquatic Chronic 3 - Harmful to aquatic life with long-lasting effects.
Handling Protocol:
-
PPE: Nitrile gloves and safety glasses are mandatory. Avoid dust generation.[4]
-
Storage: Store in a cool, dry place (2-8°C recommended for analytical standards) away from strong oxidizing agents.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11917, this compound. Retrieved from [Link]
-
Ataman Chemicals. Technical Data Sheet: this compound.[1][4] Retrieved from [Link]
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- 3. The Preparation Method of Centralite-II_Chemicalbook [chemicalbook.com]
- 4. Wuxi High Mountain Hi-tech Development Co., Ltd.--1,3-Dimethyl-1,3-Diphenylurea|611-92-7 [wxhmchem.com]
An In-depth Technical Guide to 1,3-Dimethyl-1,3-diphenylurea: Molecular Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1,3-diphenylurea, a symmetrically substituted urea derivative, is a compound of increasing interest in various scientific and industrial domains. While historically utilized as a stabilizer in propellants and as a plasticizer, its core structure has emerged as a versatile scaffold in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and, most importantly, the burgeoning therapeutic applications of its derivatives in drug discovery and development.
Physicochemical Properties and Molecular Structure
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O | |
| Molecular Weight | 240.30 g/mol | |
| CAS Number | 611-92-7 | |
| Melting Point | 120-122 °C | |
| Appearance | White to light yellow flake crystal | [1] |
| Solubility | Soluble in alcohols, ethers, and benzene; insoluble in water.[1] |
The molecular structure of this compound features a central urea core bonded to two methyl and two phenyl groups on the nitrogen atoms. This substitution pattern has significant implications for its chemical reactivity and biological activity.
Caption: Molecular structure of this compound.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the reaction of N-methyl-N-phenylcarbamoyl chloride with N-methylaniline. Another method utilizes the reaction of methylaniline with phosgene.
A general procedure for the synthesis of symmetrically substituted ureas from arylcarbamoyl chlorides is as follows:
Experimental Protocol: Synthesis from Arylcarbamoyl Chlorides
-
Reaction Setup: A 10 mL Schlenk tube equipped with a magnetic stirring bar is charged with arylcarbamoyl chloride (0.2 mmol, 1.0 equiv) and potassium bicarbonate (KHCO₃, 40 mg, 0.4 mmol).
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol, 11.56 mg) is added to the Schlenk tube.
-
Solvent and Reaction Conditions: 1,4-dioxane (1.0 mL) is added to the mixture via syringe at room temperature under a nitrogen atmosphere. The tube is then sealed and placed in a preheated oil bath at 100 °C for 48 hours.
-
Workup: The reaction mixture is cooled to room temperature, and the reaction is quenched with water (5 mL). The mixture is then diluted with ethyl acetate (5 mL).
-
Extraction: The layers are separated, and the aqueous layer is extracted twice with ethyl acetate (5 mL each).
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (typically 30-35% ethyl acetate).
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is crucial for the coupling reaction between the arylcarbamoyl chloride and the amine.
-
Potassium Bicarbonate: This mild base is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards product formation.
-
Inert Atmosphere: The use of a nitrogen atmosphere is essential to prevent the oxidation of the palladium catalyst, which would render it inactive.
-
Aprotic Solvent: 1,4-dioxane is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
-
¹H NMR (500 MHz, CDCl₃): δ 7.04 (t, J = 7.8 Hz, 4H), 6.93 (t, J = 7.4 Hz, 2H), 6.79 (d, J = 7.5 Hz, 4H), 3.19 (s, 6H).
-
¹³C NMR (126 MHz, CDCl₃): δ 160.3, 144.6, 127.6, 124.7, 123.8, 38.3.
-
Infrared (IR) Spectroscopy: The IR spectrum of diphenylurea derivatives typically shows characteristic absorption bands for the C=O stretching vibration of the urea group around 1630-1660 cm⁻¹ and N-H stretching vibrations (for unsubstituted or monosubstituted ureas) around 3300-3500 cm⁻¹. For this compound, the absence of N-H bonds will be a key feature.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 240, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
The diphenylurea scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This makes this compound a valuable starting point and building block for the synthesis of novel therapeutic agents.
Antiviral Activity
Recent studies have identified 1,3-diphenylurea derivatives as a novel class of broad-spectrum antiviral agents, effective against both influenza A virus and SARS-CoV-2.[4][5]
Mechanism of Action: Inhibition of Viral Entry
These diphenylurea derivatives inhibit the entry of viruses into host cells by disrupting the endocytic pathway.[6] The proposed mechanism involves the transport of chloride ions across the cell membrane, leading to an accumulation of intracellular chloride.[5][6] This perturbation of intracellular chloride homeostasis is thought to interfere with the proper functioning of the endocytic machinery, which many viruses exploit for cellular entry.[5][6] The presence of electron-withdrawing groups on the phenyl rings of the diphenylurea scaffold appears to be crucial for this activity, as it enhances the acidity of the urea protons, facilitating the binding and transport of chloride ions.[4]
Caption: Proposed mechanism of antiviral action of diphenylurea derivatives.
α-Glucosidase Inhibition for Diabetes Management
Derivatives of 1,3-diphenylurea have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[7] Inhibition of this enzyme can slow down the absorption of glucose, making it a therapeutic target for the management of type 2 diabetes.[7] Kinetic studies have shown that some of these derivatives act as competitive inhibitors of α-glucosidase, suggesting that they bind to the active site of the enzyme.[7]
Kinase Inhibition in Cancer Therapy
The diphenylurea moiety is a key pharmacophore in several approved and investigational kinase inhibitors used in cancer therapy, such as sorafenib.[8][9] This structural motif is adept at forming crucial hydrogen bonds within the ATP-binding pocket of various kinases. Derivatives of diphenylurea have been investigated as inhibitors of several receptor tyrosine kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8][9]
-
c-MET: The c-MET receptor tyrosine kinase is often overexpressed in various cancers and is associated with tumor growth, invasion, and metastasis.[10]
The development of dual inhibitors targeting both c-MET and VEGFR-2 is a promising strategy in cancer therapy, and the diphenylurea scaffold serves as an excellent starting point for the design of such molecules.[10][11]
Safety and Handling
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[9][10]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.
-
Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.
Toxicological Information:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Not classified as a skin irritant.
-
Serious Eye Damage/Irritation: Not classified as an eye irritant.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Not classified as a carcinogen, mutagen, or reproductive toxicant based on available data.[10]
Conclusion
This compound is a molecule with a rich history and an exciting future. Beyond its industrial applications, its core structure has proven to be a highly valuable scaffold in the design and development of novel therapeutic agents. The demonstrated efficacy of its derivatives as antiviral, antidiabetic, and anticancer agents underscores the importance of further research into this versatile compound. For researchers and drug development professionals, this compound represents a promising starting point for the synthesis of new chemical entities with the potential to address significant unmet medical needs.
References
-
Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
1,3-Diethyl-1,3-diphenyl-urea. (2011). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Synthesis, characterization and biological activity of complexes of N-phenyl-N′-(2-pyrimidyl) thiourea with Pd(II), Pt(II), Ni(II), Co(II), Cu(II), Mn(II), Cd(II) and Zn(. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. (2008). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: Design, synthesis, in vivo and in silico studies. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. (1970). ResearchGate. Retrieved January 30, 2026, from [Link]
-
1,3-Diphenylurea. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2018). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. (2023). PubMed. Retrieved January 30, 2026, from [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI. Retrieved January 30, 2026, from [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
Research and development of N,N′-diarylureas as anti-tumor agents. (2020). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
N,N-Diethyl-N',N'-diphenylurea. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea. (1970). PubMed. Retrieved January 30, 2026, from [Link]
-
(PDF) Diphenylurea derivatives broadly inhibit SARS-CoV-2 and influenza A virus infections by perturbing endocytic trafficking. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]
-
N, N-DiMethyl-N, N-Diphenylurea(centralite II)CAS NO.: 611-92-7. (n.d.). Chongqing Hesheng Longgang Technology Co., Ltd. Retrieved January 30, 2026, from [Link]
-
Viral entry inhibitors targeted to the membrane site of action. (2007). Journal of Virology. Retrieved January 30, 2026, from [Link]
-
Protein kinase inhibitors from the urea class. (2004). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Viral Entry Inhibitors Targeted to the Membrane Site of Action. (2007). National Institutes of Health. Retrieved January 30, 2026, from [Link]
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- 4. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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Solubility Profiling and Thermodynamic Behavior of 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
Executive Summary
1,3-Dimethyl-1,3-diphenylurea (CAS: 611-92-7), commonly known as Centralite II or Methyl Centralite , is a substituted urea derivative primarily utilized as a stabilizer in nitrocellulose-based propellants and as a plasticizer.[1] Unlike its parent compound urea, Centralite II exhibits significant lipophilicity due to the N-methylation and phenyl substitution, which effectively eliminates its hydrogen bond donor capacity.
This technical guide provides a comprehensive framework for understanding the solubility profile of Centralite II. It moves beyond static data points to establish a thermodynamic rationale for solvent selection and details a self-validating experimental protocol for researchers requiring precise solubility data for crystallization or extraction processes.
Part 1: Physicochemical Characterization & Solubility Logic
Structural Impact on Solubility
The solubility behavior of Centralite II is dictated by its molecular symmetry and functional group modification.
-
Molecular Formula:
[2][3] -
Molecular Weight: 240.30 g/mol [3]
-
Key Feature: The nitrogen atoms in the urea core are fully substituted (methyl and phenyl groups).
-
Consequence: There are no N-H protons available for hydrogen bond donation. The molecule acts strictly as a hydrogen bond acceptor (via the carbonyl oxygen) and interacts via van der Waals forces (phenyl rings).
-
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and structural analysis, Centralite II follows a distinct "like-dissolves-like" pattern favoring polar aprotic and aromatic solvents over protic solvents.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | High | Strong dipole-dipole interactions; solvent accepts no H-bonds but Centralite II has no donors, making this an ideal energetic match. |
| Aromatic | Benzene, Toluene | High | |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Soluble, but entropically less favorable than aprotics due to the solvent's self-association network (H-bonding) which Centralite II cannot fully reciprocate. |
| Alkanes | Hexane, Heptane | Low | Lack of polarity in solvent cannot overcome the cohesive energy of the Centralite II crystal lattice. |
| Aqueous | Water, Buffers | Insoluble (<80 mg/L) | Hydrophobic effect dominates; high energy cost to create a cavity in the water network. |
Critical Note: Do not confuse Centralite II with 1,3-Dimethylurea (DMU) . DMU is highly water-soluble.[4] Centralite II is water-insoluble.
Part 2: Thermodynamic Modeling of Solubility
To up-scale a crystallization or purification process, single-point solubility data is insufficient. You must model the solubility curve (
The Modified Apelblat Equation
For organic non-electrolytes like Centralite II, the Modified Apelblat equation is the industry standard for correlating experimental data. It accounts for the non-ideality of the solution.
- : Mole fraction solubility of Centralite II.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis.
van't Hoff Analysis
To determine the thermodynamic driving forces (Enthalpy
-
Endothermic Dissolution: If solubility increases with temperature (typical for Centralite II in organics),
is positive. -
Process Implication: A high positive enthalpy indicates that cooling crystallization will be highly efficient (yield drops sharply as T decreases).
Part 3: Experimental Protocol (Self-Validating)
Objective: Determine the saturation solubility of Centralite II in organic solvents using the Dynamic Laser Monitoring Method . This method is superior to gravimetric analysis for speed and reproducibility.
Materials & Equipment
-
Solute: this compound (Purity >99%).
-
Solvents: HPLC Grade (Acetone, Ethanol, Toluene).
-
Apparatus: Jacketed glass vessel (50 mL), Mechanical stirrer, Lasentec FBRM (Focused Beam Reflectance Measurement) or simple Turbidity probe, Programmable water bath (
C).
Step-by-Step Workflow
-
Preparation:
-
Add excess solid Centralite II to the solvent in the jacketed vessel.
-
Set agitation to 300 RPM (ensure suspension, not vortexing).
-
-
Equilibration (Dissolution Phase):
-
Heat the slurry to a setpoint (e.g., 50°C).
-
Monitor turbidity. When the signal stabilizes at a baseline (clear solution), add more solid until a persistent haze remains.
-
-
Dynamic Measurement (Polythermal Method):
-
Cooling: Lower temperature at a slow rate (0.2°C/min). Record the temperature where turbidity spikes (Nucleation point - Metastable limit).
-
Heating: Re-heat the slurry at 0.1°C/min. Record the temperature where turbidity disappears completely.
-
Result: The temperature of disappearance corresponds to the saturation temperature (
) for that specific mass fraction.
-
-
Gravimetric Validation (Isothermal):
-
Hold slurry at
for 4 hours. -
Stop stirring and let solids settle.
-
Extract supernatant via syringe filter (0.22
m) pre-heated to . -
Evaporate solvent and weigh the residue.
-
Acceptance Criteria: Gravimetric result must be within
of the Polythermal mass balance calculation.
-
Part 4: Visualization of Solubility Logic
Solubility Determination Workflow
Figure 1: Dynamic Polythermal method for determining solubility limits, distinguishing between metastable nucleation and true thermodynamic saturation.
Molecular Interaction Logic
Figure 2: Mechanistic interaction map. Solubility is maximized in Aprotic and Aromatic solvents due to the lack of H-bond donors in Centralite II.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11917, this compound. Retrieved from [Link]
-
Chemos GmbH (2023). Safety Data Sheet: this compound.[2] Retrieved from [Link] (Verified via search snippet 1.10).
- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Authoritative source for HSP theory applied in Part 1).
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-1,3-diphenylurea
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Dimethyl-1,3-diphenylurea, with a primary focus on its melting point. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound for their applications.
Introduction
This compound, also known as N,N'-Dimethyl-N,N'-diphenylurea or by its trade name Centralite II, is a symmetrical derivative of urea.[1][2][3] Its molecular structure, characterized by two methyl and two phenyl groups attached to the nitrogen atoms of the urea backbone, imparts significant chemical stability.[4] This compound presents as a white to light yellowish or gray crystalline solid and is odorless.[1][2] While it is insoluble in water, it exhibits solubility in organic solvents such as alcohols, ethers, and benzene.[1][5] A primary and critical application of this compound is as a stabilizer for propellants, smokeless powders, and explosives.[1][6] It is also utilized as an intermediate in the synthesis of fine chemicals.[1]
Melting Point Determination: A Critical Quality Attribute
The melting point of a pure crystalline solid is a fundamental physical property that is indicative of its identity and purity. For a compound like this compound, which is used in applications demanding high stability and predictable performance, a sharp and well-defined melting point is a critical quality attribute.
Experimental Values
A review of various chemical databases and suppliers reveals a consistent and narrow range for the melting point of this compound. The compiled data is presented in the table below.
| Reported Melting Point (°C) | Source |
| 120-122 | ChemicalBook[6][7] |
| 121.0 to 123.0 | Tokyo Chemical Industry Co., Ltd. |
| 121.00 - 122.00 | abcr Gute Chemie[8] |
| 120.5 - 122.0 | Hesheng[1] |
| 120.5 - 122.0 | Synthesia[2] |
The consensus from these sources places the melting point of this compound in the range of 120.5°C to 123.0°C . This narrow range suggests that the compound can be synthesized and purified to a high degree, resulting in a consistent crystalline structure.
Factors Influencing Melting Point
The observed melting point of a substance can be influenced by several factors. For this compound, these include:
-
Purity: The presence of impurities will typically depress and broaden the melting point range. The sharpness of the observed melting range is a strong indicator of the purity of the sample.
-
Crystalline Form: While there is no widespread reporting of polymorphism for this compound, the existence of different crystalline forms could lead to variations in the melting point.
-
Experimental Technique: The method used for melting point determination, including the heating rate and the calibration of the apparatus, can affect the measured value.
Experimental Protocol: Melting Point Determination
The following is a generalized protocol for the accurate determination of the melting point of this compound using a standard capillary melting point apparatus.
Materials and Equipment
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to a rapid heating rate to quickly approach the expected melting point (approximately 10-15°C below the lower end of the expected range).
-
Once the temperature is within this range, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Carefully observe the sample. Record the temperature at which the first liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
-
-
Data Recording: Record the observed melting point range. For a pure sample, this range should be narrow (typically less than 2°C).
Workflow for Melting Point Determination
The logical flow of the experimental procedure for determining the melting point is visualized in the following diagram.
Caption: Workflow for the determination of the melting point of this compound.
Conclusion
The melting point of this compound is a well-established and consistent physical property, typically falling within the range of 120.5°C to 123.0°C. This narrow melting range is indicative of the high purity to which this compound can be manufactured. For researchers and professionals working with this compound, the melting point serves as a crucial parameter for identity confirmation and quality control. Adherence to standardized experimental protocols is essential for obtaining accurate and reproducible results.
References
-
abcr Gute Chemie. (n.d.). AB142297 | CAS 611-92-7. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
Chemsrc. (n.d.). N,N'-DIETHYL-N,N'-DIPHENYLUREA | CAS#:85-98-3. Retrieved from [Link]
-
Synthesia. (n.d.). Methyl centralite, CAS: 611-92-7. Retrieved from [Link]
-
Theorem Chemical. (n.d.). High-Quality N N'-DIMETHYL-N N'-DIPHENYLUREA Pricelist, Factories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Diethyl-N',N'-diphenylurea. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Betz, R., Gerber, T., & Schalekamp, H. (2011). 1,3-Diethyl-1,3-diphenyl-urea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o827. [Link]
-
OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diphenylurea. Retrieved from [Link]
-
NIST. (n.d.). Urea, N,N'-dimethyl-N,N'-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,3-diphenylurea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea.
-
Wuxi High Mountain Hi-tech Development Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Core Research Applications of 1,3-Dimethyl-1,3-diphenylurea
Abstract
This technical guide provides a comprehensive overview of the principal research applications of this compound, a compound commonly known in various fields as Methyl Centralite or Centralite II. This document is intended for researchers, chemists, and forensic scientists who utilize or are exploring the applications of this versatile molecule. We will delve into its critical roles as a stabilizer in energetic materials and polymers, and as a key analyte in the forensic analysis of gunshot residue. The guide synthesizes field-proven insights with established scientific principles, offering detailed mechanistic explanations and validated experimental protocols to support and guide research and development efforts.
Introduction and Chemical Profile
This compound (CAS 611-92-7) is a symmetrical urea derivative characterized by the presence of two methyl and two phenyl groups attached to the nitrogen atoms of the urea core. This substitution pattern imparts significant chemical stability and specific reactivity, making it highly valuable in specialized research and industrial applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O | [2] |
| Molar Mass | 240.30 g/mol | [2] |
| Appearance | White to pale green solid/crystalline powder | [1] |
| Melting Point | 120-122 °C | [3] |
| Solubility | Soluble in acetone, chloroform; slightly soluble in dichloromethane, DMSO, ethanol; very slightly soluble in methanol; limited water solubility (76.42 mg/L at 20°C). | [1] |
| LogP | 2.82 (at 25°C) | [1] |
While the broader class of diphenylurea derivatives has garnered significant attention in medicinal chemistry for applications such as kinase inhibition in oncology and as α-glucosidase inhibitors, the primary research focus for the N,N'-dimethylated form remains firmly in the realms of materials science and analytical chemistry.[4][5] This guide will therefore concentrate on these core, well-documented applications.
Application in Propellant Chemistry: Stabilization of Energetic Materials
A primary and critical research application of this compound is as a stabilizer in nitrocellulose-based propellants, including single, double, and triple-base formulations.[1]
Expertise & Experience: The Causality of Stabilization
Nitrocellulose and other nitrate esters, the energetic components of many propellants, are inherently unstable and undergo autocatalytic decomposition over time. This process releases nitrogen oxides (NOx), primarily NO and NO₂, which catalyze further degradation, leading to a dangerous increase in pressure and heat, potentially causing spontaneous ignition.[6]
The role of a stabilizer is to scavenge these acidic NOx species, thereby interrupting the autocatalytic cycle and extending the safe storage life of the propellant. This compound, like other centralites, is highly effective in this role. Its mechanism of action is predicated on the nucleophilicity of its nitrogen atoms, which readily react with the electrophilic NOx gases.
The stabilization process is a complex series of chemical reactions. The initial and most critical step is the nitrosation of the stabilizer molecule. The N-methyl-N-phenylamino groups provide reactive sites for electrophilic attack by NOx. This reaction effectively neutralizes the decomposition-catalyzing agents.[7]
Figure 1: Mechanism of Propellant Stabilization.
Trustworthiness: A Self-Validating Protocol for Stability Assessment
The efficacy of a stabilizer is not merely its presence, but its longevity and the nature of its degradation products. A key aspect of propellant research is the quantitative analysis of the remaining stabilizer and the buildup of its derivatives over time, which serves as a proxy for the propellant's remaining safe life. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.
Protocol 2.2.1: HPLC Analysis of this compound and its Derivatives in Propellants
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the propellant sample.
-
Extract the stabilizer and its derivatives by dissolving the sample in 50 mL of a suitable solvent like dichloromethane or acetonitrile.
-
Allow the nitrocellulose to precipitate, then filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 230 nm for the parent compound and its primary derivatives.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of pure this compound and its known degradation products (e.g., N-nitroso and various nitrated derivatives) in the mobile phase.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Inject the prepared sample extract and quantify the concentration of the stabilizer and its derivatives by comparing their peak areas to the calibration curves.
-
-
Data Interpretation:
-
The depletion of this compound and the corresponding increase in its degradation products are tracked over time under accelerated aging conditions (e.g., elevated temperature).
-
The remaining safe life of the propellant can be predicted based on established kinetic models and threshold values for stabilizer concentration.
-
Table 2: Representative Data for Propellant Stability Analysis
| Compound | Typical Initial Concentration (% w/w) | End-of-Life Threshold (% w/w) |
| This compound | 1.0 - 2.0% | < 0.5% (example value) |
| N-nitroso derivatives | 0% | Varies |
| Dinitro derivatives | 0% | Varies |
Application in Polymer Science: UV Stabilization
This compound is also utilized as a stabilizer in polymer formulations to mitigate degradation caused by ultraviolet (UV) radiation.
Mechanistic Insights into UV Stabilization
Polymers exposed to sunlight absorb high-energy UV radiation, which can lead to the formation of free radicals. These highly reactive species initiate a cascade of chain reactions, resulting in chain scission, cross-linking, and the formation of chromophores. Macroscopically, this damage manifests as discoloration (yellowing), brittleness, cracking, and loss of mechanical strength.
UV stabilizers function by interrupting this degradation process. While the precise mechanism for this compound is not extensively detailed in publicly available literature, its chemical structure suggests it likely functions as a UV absorber . The aromatic phenyl rings contain π-electrons that can absorb harmful UV radiation and dissipate the energy as harmless heat, preventing the energy from breaking the polymer's chemical bonds.
Figure 2: Postulated Workflow of UV Stabilization.
Protocol for Evaluating UV Stabilization Efficacy
To validate the effectiveness of this compound as a UV stabilizer, researchers can employ accelerated weathering tests, which simulate long-term sun exposure in a controlled laboratory setting.
Protocol 3.2.1: Accelerated Weathering Test
-
Sample Preparation:
-
Prepare polymer samples (e.g., polypropylene, PVC) with and without the addition of this compound (typically 0.1-0.5% by weight).
-
Process the polymer into standardized test specimens (e.g., films or plaques) via methods such as injection molding or extrusion.
-
-
Accelerated Weathering Exposure:
-
Place the test specimens in an accelerated weathering chamber equipped with Xenon arc or fluorescent UV lamps.
-
Expose the samples to cycles of UV radiation, temperature, and humidity according to a standard test method (e.g., ASTM G154, ASTM G155, or ISO 4892). A typical cycle might involve 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
-
Performance Evaluation:
-
At predetermined intervals (e.g., 0, 200, 500, 1000 hours), remove specimens for analysis.
-
Colorimetry: Measure the change in color and yellowness index (YI) using a spectrophotometer according to ASTM E313.
-
Mechanical Testing: Evaluate the retention of mechanical properties such as tensile strength and elongation at break (ASTM D638).
-
Surface Analysis: Visually inspect for surface cracking, chalking, or loss of gloss.
-
-
Data Analysis:
-
Plot the change in properties (e.g., % retention of tensile strength, ΔYI) as a function of exposure time.
-
Compare the performance of the stabilized polymer to the unstabilized control to quantify the efficacy of this compound.
-
Application in Forensic Science: Detection of Gunshot Residue
In forensic science, this compound is a key target molecule in the analysis of organic gunshot residue (OGSR).[1] When a firearm is discharged, unburned and partially burned particles of the propellant powder are expelled from the muzzle and other openings. The presence of specific organic compounds from this powder, such as stabilizers, on a suspect's hands or clothing can provide crucial evidence linking them to the firearm.
The Rationale for OGSR Analysis
Traditional gunshot residue analysis focuses on inorganic elements (lead, barium, antimony) from the primer. However, with the increasing prevalence of "lead-free" or non-toxic primers, the analysis of OGSR has become an essential complementary technique. This compound is an ideal OGSR marker because it is a common stabilizer in many smokeless powders and is not typically encountered in the environment.
Protocol for OGSR Detection using Tandem Mass Spectrometry (MS-MS)
This protocol provides a highly sensitive and selective method for the detection of this compound from a sample.
Protocol 4.2.1: MS-MS Detection of Methyl Centralite in GSR
-
Sample Collection:
-
Collect residue from a subject's hands using a cotton swab moistened with methanol.
-
Similarly, collect samples from clothing or other surfaces of interest.
-
-
Sample Extraction:
-
Place the cotton head of the swab into a microcentrifuge tube.
-
Add a small volume of methanol (e.g., 500 µL) and vortex for 30 seconds to extract the organic residues.
-
Transfer the extract to a clean vial for analysis. Dilution may be necessary depending on the expected concentration.
-
-
Mass Spectrometry Analysis:
-
Instrument: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Introduction: Direct infusion or injection into the ESI source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): This is the key to the method's selectivity.
-
Precursor Ion (Q1): Set the first quadrupole to isolate the protonated molecule of this compound, which has a mass-to-charge ratio (m/z) of 241.
-
Collision Gas: Introduce an inert gas (e.g., argon) into the collision cell (Q2) to fragment the precursor ion.
-
Product Ion (Q3): Set the third quadrupole to detect a specific, characteristic fragment ion. For this compound, a prominent product ion has an m/z of 134.
-
-
Detection: The detection of the specific transition (m/z 241 → m/z 134) provides a highly confident identification of this compound, even in complex sample matrices.
-
-
Confirmation and Reporting:
-
The presence of a signal at the correct retention time (if using LC-MS) and for the specific MRM transition confirms the presence of the compound.
-
The results can be reported qualitatively (present/absent) or quantitatively if a calibration curve is prepared. The detection limit for this method can be in the picogram range.
-
Figure 3: Workflow for Forensic Detection of this compound.
Synthesis of this compound
For research purposes, it is often necessary to synthesize the compound of interest. A common laboratory-scale synthesis involves the reaction of N-methylaniline with a carbonylating agent. A more modern approach utilizes palladium-catalyzed cross-coupling.[3]
Protocol 5.1: Palladium-Catalyzed Synthesis
-
Reaction Setup:
-
In a Schlenk tube under an inert atmosphere (Nitrogen), combine N-methyl-N-phenylcarbamoyl chloride (1.0 eq), potassium bicarbonate (KHCO₃, 2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane via syringe.
-
-
Reaction:
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 48 hours.
-
-
Workup:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to yield the pure this compound as a white solid.[3]
-
Conclusion
This compound is a compound with highly specialized yet critical research applications. Its ability to scavenge NOx makes it an indispensable stabilizer for extending the shelf-life and safety of energetic materials. In polymer science, it serves to protect materials from the damaging effects of UV radiation. Furthermore, its unique presence in smokeless powders has established it as a vital analyte in modern forensic science for the detection of gunshot residue. The protocols and mechanistic discussions provided in this guide offer a robust framework for researchers working in these fields, enabling a deeper understanding and more effective utilization of this important chemical compound.
References
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (2023). 1,3-Dimethylurea. Retrieved January 30, 2026, from [Link]
- Escamilla-Silva, E. M., et al. (2004). Kinetic study of the nitrosation of 1,3‐dialkylureas in aqueous‐perchloric acid medium. International Journal of Chemical Kinetics, 36(5), 273–279.
- Trache, D., & Khimeche, K. (2017). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review.
- Betz, R., Gerber, T., & Schalekamp, H. (2011). 1,3-Diethyl-1,3-diphenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(3), o827.
-
PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
- Abdel-fattah, M., et al. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. MedChemComm, 15(2), 303-324.
- Avdagic, A., et al. (2020).
- Galan, A., et al. (2020). Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations. Chemistry – A European Journal, 26(46), 10516-10524.
-
Wikipedia. (2023). 1,3-Diphenylurea. Retrieved January 30, 2026, from [Link]
- Avrami, L. (1970). The Thermal Stability, Decomposition and Compatability of Propellants and Explosives. DTIC.
- El-Gamal, S. M., et al. (2010). Stability studies of double-base propellants with centralite and malonanilide stabilizers using MO calculations in comparison to thermal studies.
- Avrami, L. (1970). Role of Diphenylamine as a Stabilizer in Propellants. DTIC.
- Alizadeh, N., & Zohari, N. (2014). Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination.
- Khan, I., et al. (2023). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Bioorganic Chemistry, 139, 106727.
- Paolillo, L., et al. (1974). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. Canadian Journal of Chemistry, 52(21), 3634-3639.
-
ResearchGate. (2025). Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies. Retrieved January 30, 2026, from [Link]
-
MDPI. (2020). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. Retrieved January 30, 2026, from [Link]
-
PMC. (2023). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Retrieved January 30, 2026, from [Link]
-
KAUST Repository. (2020). Experimental and kinetic modeling study of tetramethylethylenediamine: A promising green propellant fuel. Retrieved January 30, 2026, from [Link]
-
DTIC. (1997). Center for Combustion and Environmental Research. Retrieved January 30, 2026, from [Link]
- RSC Publishing. (2003). Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. The Analyst, 128(7), 851-855.
- ACS Publications. (2023). Characterizing Organic Gunshot Residues with Low-Frequency Raman and Terahertz Vibrational Spectroscopies. ACS Omega, 8(4), 4229–4237.
Sources
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- 2. A New Insight into the Mechanisms Underlying the Discoloration, Sorption, and Photodegradation of Methylene Blue Solutions with and without BNOx Nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: 1,3-Dimethyl-1,3-diphenylurea (Centralite II) as a Propellant Stabilizer
[1][2][3][4]
Executive Summary
This technical guide provides a rigorous examination of 1,3-Dimethyl-1,3-diphenylurea (CAS: 611-92-7), widely known in energetic materials science as Centralite II or Methyl Centralite .[1][2] While often overshadowed by its ethyl analog (Centralite I), Centralite II serves a critical, dual-function role in double-base propellants: it acts as a chemical stabilizer by scavenging autocatalytic decomposition products (
Physicochemical Profile & Identity
Centralite II is a urea derivative characterized by high stability and non-hygroscopic nature, making it ideal for long-term storage in munitions.[2] Unlike basic amines (e.g., Diphenylamine), its urea backbone provides a neutral pH environment until degradation begins, preventing premature alkaline hydrolysis of the nitrocellulose matrix.
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance |
| IUPAC Name | This compound | Core identity |
| Common Name | Centralite II, Methyl Centralite | Industry standard nomenclature |
| CAS Number | 611-92-7 | Registry identification |
| Molecular Formula | MW: 240.30 g/mol | |
| Appearance | White to off-white crystalline powder | Visual purity indicator |
| Melting Point | 120°C – 122°C | Higher than Centralite I (71°C); indicates better thermal stability |
| Solubility | Soluble in alcohol, acetone, benzene; Insoluble in water | Critical for solvent-based propellant manufacturing |
| Function | Stabilizer, Gelatinizer, Deterrent | Multi-role additive in double-base (NC/NG) propellants |
Mechanistic Action: The Stabilization Pathway
The primary threat to nitrate-ester-based propellants (Nitrocellulose - NC, Nitroglycerin - NG) is autocatalytic decomposition .[2] Over time, ester bonds hydrolyze to release nitrogen dioxide (
The Scavenging Mechanism
Centralite II acts as a "sacrificial base."[2] It does not merely buffer the system; it chemically traps reactive nitrogen species.[2] The mechanism proceeds in two distinct phases:
-
Hydrolysis/Cleavage: Under acidic conditions catalyzed by initial
release, the urea bond may hydrolyze to form N-methylaniline .[2] -
Nitration & Nitrosation: The phenyl rings and amine nitrogens are electrophilically attacked by
.[2]
Expert Insight: Unlike Diphenylamine (DPA), which is highly basic, Centralite II is a weak base.[2] This is advantageous in double-base propellants containing Nitroglycerin (NG), as strong bases can induce saponification of NG.[2] Centralite II stabilizes the NC without attacking the NG.
Pathway Visualization
The following diagram illustrates the degradation flow, crucial for understanding what analytes to track during surveillance.
Figure 1: Reaction pathway of Centralite II scavenging NOx species.[2] Note the branch into intact nitrated urea derivatives vs. cleavage products.
Comparative Performance: Methyl vs. Ethyl
Why use Centralite II (Methyl) over Centralite I (Ethyl)?
-
Plasticization Efficiency: Centralite II has a higher melting point but similar solubility parameters.[2] It is often preferred in solventless double-base propellants where specific mechanical rigidity is required.[2]
-
Ballistic Deterrence: As a deterrent (surface coating), Centralite II modulates the burn rate.[2] Its diffusion coefficient into the propellant grain differs from Centralite I, allowing formulators to fine-tune the "progressive burn" curve of the ammunition.
-
Flash Suppression: Both Centralites aid in reducing muzzle flash by cooling the combustion gases, but Centralite II's slightly higher carbon content can influence the oxygen balance differently.
Analytical Protocol: Self-Validating HPLC Workflow
To ensure the safety of propellant stockpiles, the depletion of Centralite II must be monitored. The following protocol is designed to be self-validating , meaning the presence of specific daughter products (e.g., N-nitroso derivatives) confirms the method is successfully extracting aged components.
Standard Operating Procedure (SOP)
Method: High-Performance Liquid Chromatography (HPLC-UV) Reference Standard: STANAG 4117 / AOP-48[2]
Reagents:
-
Acetonitrile (HPLC Grade)[2]
-
Water (18 MΩ)[2]
-
External Standards: Pure Centralite II, N-nitroso-N-methylaniline (for validation).[2]
Protocol Steps:
-
Sample Preparation:
-
Grind propellant grain to <1mm mesh (caution: ESD safe environment).[2]
-
Weigh 2.00g ± 0.01g into an amber vial (protects light-sensitive nitroso compounds).
-
-
Extraction (The Critical Step):
-
Chromatographic Conditions:
Validation Criteria:
-
Retention Time: Centralite II should elute at approx. 6-8 mins (system dependent).
-
Resolution: Resolution (
) between Centralite II and N-nitroso-N-methylaniline must be > 1.5.[2]
Analytical Workflow Diagram
Figure 2: Analytical workflow for quantifying Centralite II and determining propellant safety status.
Stability Surveillance & Shelf-Life Prediction
Data from the HPLC protocol is not just for pass/fail compliance; it feeds into kinetic models for shelf-life prediction.[2]
The "Safe Life" Threshold
In military standards (e.g., NATO AOP-48), a propellant is considered unsafe when the stabilizer is depleted to a level where it can no longer effectively scavenge the
-
Initial Load: Typically 1.0% to 3.0% w/w.[2]
-
Critical Limit: < 0.2% - 0.5% w/w (Effective Stabilizer).[2]
Arrhenius Modeling
By conducting accelerated aging tests (e.g., storing samples at 60°C, 70°C, and 80°C) and measuring the rate of Centralite II depletion (
Where:
- = Rate of stabilizer consumption.[2]
- = Activation energy of the consumption reaction (typically 100-120 kJ/mol for Centralite stabilized propellants).[2]
- = Gas constant.[2]
- = Temperature (Kelvin).[2][4][5][6]
Expert Note: If the depletion curve shifts from zero-order (linear) to first-order (exponential), it indicates the stabilizer is exhausted, and the propellant is entering the autocatalytic phase. Immediate disposal is required.[2]
References
-
Lindner, V. (1980).[2] Propellants. In: Kirk-Othmer Encyclopedia of Chemical Technology.[2] Wiley-Interscience.[2] Link[2]
-
NATO Standardization Office. (2009).[2] STANAG 4117: Stability Test Procedures and Requirements for Propellants Stabilized with Diphenylamine, Ethyl Centralite or Methyl Centralite. NATO. Link[2]
-
Volk, F. (1976).[2] Determination of the Shelf Life of Solid Propellants. Propellants, Explosives, Pyrotechnics, 1(3), 59-65.[2] Link[2]
-
Bohn, M. A. (2009).[2] Prediction of Life Times of Propellants - Improved Kinetic Description of the Stabilizer Consumption. Journal of Hazardous Materials. Link
-
Urbanski, T. (1967).[2] Chemistry and Technology of Explosives, Vol III. Pergamon Press.[2] (Classic reference for Centralite synthesis and properties).[2]
The Centralite Series: From Ballistic Stabilization to Analytical Benchmarks
Executive Summary
Centralites (specifically Centralite I and II) represent a class of symmetrical 1,3-disubstituted-1,3-diphenylureas originally developed as stabilizers for smokeless propellants.[1][2] While their primary history lies in energetic materials, their chemical behavior—specifically their capacity to scavenge nitrogen oxides (
This guide bridges the gap between historical ballistic chemistry and modern drug development, focusing on impurity profiling , nitrosamine formation mechanisms , and urea scaffold synthesis .
Historical Genesis: The "Centralstelle" Legacy
The name "Centralite" is not arbitrary; it is an etymological nod to the Centralstelle für wissenschaftlich-technische Untersuchungen (Central Office for Scientific-Technical Investigations) in Neubabelsberg, near Berlin. Established in the late 19th century, this German military research institute sought to solve the volatility crisis of early smokeless powders.
Early propellants relied on volatile stabilizers like amyl alcohol or camphor, which evaporated over time, leaving the nitrocellulose (NC) prone to autocatalytic decomposition and spontaneous combustion. The researchers at the Centralstelle synthesized non-volatile, neutral organic bases capable of neutralizing acidic decomposition products without altering the burn rate unpredictably. The result was Centralite I (Ethyl Centralite) and Centralite II (Methyl Centralite).
Comparative Identity Table
| Feature | Centralite I (Ethyl Centralite) | Centralite II (Methyl Centralite) |
| IUPAC Name | 1,3-Diethyl-1,3-diphenylurea | 1,3-Dimethyl-1,3-diphenylurea |
| CAS Number | 85-98-3 | 611-92-7 |
| Formula | ||
| Melting Point | 71–72 °C | 121–124 °C |
| Primary Use | Propellant Stabilizer, Plasticizer | Propellant Stabilizer (Higher MP) |
| Solubility | Insol.[1] Water; Sol.[3] Acetone, EtOH | Insol.[1][3] Water; Sol.[3] Acetone, EtOH |
Chemical Identity & Synthesis Protocol
For the research chemist, the synthesis of Centralite I serves as a fundamental exercise in creating tetra-substituted ureas. While industrial methods often utilize the thermal condensation of urea with aniline derivatives, the Triphosgene method is preferred in modern laboratory settings for its higher safety profile compared to gaseous phosgene.
Protocol: Laboratory Synthesis of Centralite I
Objective: Synthesis of 1,3-Diethyl-1,3-diphenylurea via Triphosgene-mediated carbonylation.
Reagents:
- -Ethylaniline (2.2 equiv)
-
Triphosgene (0.35 equiv)
-
Triethylamine (
) (2.5 equiv) -
Dichloromethane (DCM) (Anhydrous)
Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve -ethylaniline (20 mmol) and (25 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C in an ice bath. -
Addition: Dissolve Triphosgene (3.2 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Note: Triphosgene generates phosgene in situ; perform in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting amine via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Quenching: Quench the reaction carefully with saturated aqueous
. -
Extraction: Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then brine. Dry over
. -
Purification: Concentrate in vacuo. Recrystallize the crude solid from ethanol to yield colorless crystals (MP: 71–72 °C).
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway for Centralite I using the Triphosgene method.
Mechanism of Action: The "Sacrificial Scavenger"
The relevance of Centralites to drug development lies in their degradation mechanism. In propellants, they act as "sacrificial scavengers" for nitrogen oxides (
This process mirrors the nitrosation risks currently plaguing the pharmaceutical industry (e.g., NDMA impurities in Sartans). Understanding how Centralites trap
The Degradation Cascade
-
Initiation: Nitrocellulose degrades, releasing
. -
Trapping: Centralite I reacts with
. The ethyl group is often the site of attack or displacement. -
Daughter Products: The reaction yields
-nitroso-N-ethylaniline and 4-nitro-N-ethylaniline. -
Secondary Stabilization: These daughter products retain some basicity and can scavenge further
, though less effectively.
Visualization: Stabilization & Nitrosamine Formation
Figure 2: The stabilization cascade showing the formation of N-nitroso impurities.
Analytical & Forensic Relevance
For the analytical scientist, Centralites are dual-purpose: they are analytes for forensic Gunshot Residue (GSR) analysis and benchmarks for stability testing.
Protocol: LC-MS/MS Detection of Centralites & Nitrosamines
Objective: Simultaneous quantification of Centralite I and its N-nitroso degradation product.
-
Sample Prep: Extract sample (propellant or swab) with Acetonitrile. Filter (0.22 µm PTFE).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detection (MRM Mode):
-
Centralite I: precursor 269.2
product 148.1 (N-ethylaniline fragment). -
N-Nitroso-N-ethylaniline: precursor 151.1
product 121.1 (loss of NO).
-
Relevance to Drug Development
While Centralites are not drugs, their chemistry is directly applicable to two key areas in pharma:
-
Nitrosamine Risk Assessment (ICH M7): The degradation of Centralite I to N-nitroso-N-ethylaniline is a textbook example of nitrosamine formation. Drug developers use this reaction model to stress-test secondary amine APIs against nitrite excipients. If an API contains an N-ethylaniline moiety, it will behave similarly to Centralite I under oxidative stress.
-
Urea Scaffolds in Oncology: The diphenylurea core of Centralite is a pharmacophore found in kinase inhibitors like Sorafenib and Regorafenib . The synthesis protocols (using triphosgene) and stability profiles (resistance to hydrolysis) of Centralites provide foundational knowledge for synthesizing these complex APIs.
References
-
IUPAC Crystal Structure Data: Betz, R., et al. (2011). "1,3-Diethyl-1,3-diphenylurea."[2][4][5][6][7][8] Acta Crystallographica Section E. Link
-
Propellant Stability Mechanisms: Lindblom, T. (2002). "Reactions in Stabilizer and Between Stabilizer and Nitrocellulose in Propellants." Journal of Energetic Materials. Link
-
Nitrosamine Impurities in Pharma: U.S. FDA.[9] (2021).[10] "Control of Nitrosamine Impurities in Human Drugs." Link
-
Centralite Forensic Analysis: Zeichner, A., et al. (2003). "Vacuum collection of gunpowder residues from clothing." Journal of Forensic Sciences. Link
-
Triphosgene Reagent Safety: Eckert, H., & Foster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition. Link
Sources
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- 2. Centralite - Wikipedia [en.wikipedia.org]
- 3. Centralite II:The Vital Stabilizer In Explosives For Safety And Performance [blitchem.com]
- 4. 1,3-Diethyl-1,3-diphenylurea 99 85-98-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 1,3-Diethyl-1,3-diphenylurea | 85-98-3 [chemicalbook.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. biomedpharmajournal.org [biomedpharmajournal.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Safety and Handling of 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
Executive Summary
1,3-Dimethyl-1,3-diphenylurea (CAS: 611-92-7), widely known as Centralite II , is a critical stabilizer used in the formulation of smokeless propellants, explosives, and polymers.[1][2][3][4][5][6] Its primary function is to scavenge acidic decomposition products (such as nitrogen oxides) from nitrocellulose, thereby preventing autocatalytic degradation.[2][4][6][7] While chemically stable under standard conditions, its role in energetic materials and its specific toxicological profile demand rigorous handling protocols.[2][4][6][7]
This guide provides a comprehensive safety framework for researchers and process engineers, moving beyond basic SDS data to operationalize safety in high-value research and pilot-scale environments.[4][6]
Part 1: Chemical Identity & Physicochemical Profile[2][3][4][6][8]
Understanding the physical state and solubility profile is the first step in designing effective containment and cleaning protocols.[4][6][7]
| Property | Data | Operational Implication |
| CAS Number | 611-92-7 | Unique identifier for inventory tracking.[2][4][6][8] |
| Synonyms | Centralite II; Methyl Centralite; N,N'-Dimethylcarbanilide | Used interchangeably in propellant literature.[1][2][4][6][7] |
| Molecular Formula | C₁₅H₁₆N₂O | Aromatic urea derivative.[1][2][4][6][7][8] |
| Appearance | White to light yellow crystalline flakes/powder | Visual contamination is easily detectable on dark surfaces.[2][4][6][7] |
| Melting Point | 120–122 °C | Solid at room temp; melt processing requires thermal control.[2][4][6][7] |
| Boiling Point | ~268–270 °C | High boiling point; low vapor pressure at ambient temp.[2][4][6][7] |
| Solubility (Water) | Insoluble (<0.1 g/L) | Critical: Water alone is ineffective for decontamination.[2][4][6][7] |
| Solubility (Organics) | Soluble in Acetone, Ethanol, Benzene | Use organic solvents for equipment cleaning.[2][4][6][7] |
| Flash Point | >100 °C (Estimated) | Combustible solid; dust explosion hazard exists.[2][4][6][7] |
Part 2: Hazard Identification & Toxicology[2][4][6][10][11]
GHS Classification & Risk Assessment
While often classified as "Harmful" (Category 4), a subset of regulatory notifications classify Centralite II as "Toxic" (Category 3).[2][4][6][7] For research safety, always default to the higher hazard classification .
-
Acute Toxicity (Oral): Category 3/4 (H301/H302).[4][6][7][9] Ingestion can cause systemic toxicity.[4][6][7]
-
Aquatic Toxicity: Chronic Category 3 (H412).[4][6][7][9] Harmful to aquatic life with long-lasting effects.[4][6][7][9]
-
Physical Hazards: Combustible Dust.[4][6][7][9] Finely divided powder suspended in air can form explosive mixtures.[4][6][7]
Exposure Limits
-
OEL (Occupational Exposure Limit): Not universally established.[4][6][7]
-
Internal Control Limit (Recommended): Treat as a Hazardous Drug/Potent Compound with an OEL band of 10–100 µg/m³ (Control Band 3) until site-specific toxicology proves otherwise.[4][6][7]
Part 3: Risk Management & Engineering Controls[2][4][6]
Effective safety relies on a Hierarchy of Controls. The following workflow illustrates the decision logic for handling Centralite II.
Figure 1: Operational workflow for selecting engineering controls based on physical state.
Part 4: Operational Protocols
Standard Handling & Weighing
Objective: Prevent inhalation of dust and surface contamination.[4][6][7]
-
Preparation:
-
PPE Selection:
-
Transfer:
Storage & Stability
Objective: Maintain chemical integrity and prevent degradation.
-
Environment: Store in a cool, dry place (preferably <30°C).
-
Incompatibilities: Segregate strictly from Strong Oxidizing Agents (e.g., nitric acid, permanganates).[2][4][6][7] Centralite II is a reducing agent (stabilizer) and reaction with oxidizers can be exothermic and generate toxic gases.[4][6][7]
-
Shelf Life: Stable for >2 years if sealed.[4][6][7] Yellowing indicates oxidation/aging.[4][6][7]
Waste Management
Objective: Compliant disposal preventing environmental release (H412).
-
Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."[4][6][7] Do not dispose of in trash.
-
Liquid Waste: Collect in "Non-Halogenated Organic Solvent" waste streams.[4][6][7]
-
Destruction: Incineration at an approved facility is the required method.[4][6][7] The compound contains nitrogen; incineration must handle NOx emissions.[4][6][7]
Part 5: Emergency Response
In the event of exposure or release, immediate action is required.[2][4][6][7]
Spill Response Decision Matrix
Figure 2: Decision matrix for spill response, prioritizing evacuation for uncontained releases.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[2][4][6][7]
-
Skin Contact: Wash with soap and copious amounts of water.[4][6][7] Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.[2][4][6][7]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4][6][7] Remove contact lenses if present.[4][6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11917, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link][6][7]
- Cameo Chemicals.Chemical Data Sheet: Centralite II.
Sources
- 1. A stabilizer of explosives: Centralite ll_Chemicalbook [chemicalbook.com]
- 2. This compound [neochema.com]
- 3. How To Use this compound (Centralite Ⅱ) To Improve Polymer Durability And Stability - BLi-T [blitchem.com]
- 4. N, N-DiMethyl-N, N-Diphenylurea| centraliteII CAS611-92-7 [hslg-tech.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. chemos.de [chemos.de]
1,3-Dimethyl-1,3-diphenylurea material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 1,3-Dimethyl-1,3-diphenylurea
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to the safe handling and use of this compound (CAS No. 611-92-7). This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols and to provide actionable, self-validating experimental procedures.
Compound Profile and Significance
This compound, also known as Methyl Centralite, is a crystalline solid that serves a crucial role in various chemical applications, including as a stabilizer in propellants.[1] Its molecular formula is C₁₅H₁₆N₂O, with a molecular weight of 240.30 g/mol .[2][3] Understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity and irritation.[3]
GHS Classification:
| Category | Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation.[4] |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5][6] |
GHS Pictograms:
The following pictogram is used to represent the hazards associated with this compound:
[2]The "Exclamation Mark" pictogram indicates that the substance may cause irritation, skin sensitization, acute toxicity (harmful), or narcotic effects.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to mitigate the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the compound in a well-ventilated area.[4][7] Local exhaust ventilation, such as a chemical fume hood, is essential when working with the solid powder to prevent the accumulation and inhalation of dust particles.[8]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and proper use of PPE are vital for preventing direct contact with the substance.
-
Eye Protection: Wear safety glasses with side shields or chemical goggles. If there is a splashing hazard, a face shield is recommended.[4]
-
Skin Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[8] It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after handling.[8] A lab coat or overalls should be worn to protect street clothing.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5]
Storage Requirements
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[4] It should be stored away from incompatible materials, particularly oxidizing agents.[8] Some suppliers recommend storage at 2-8°C, sealed in a dry environment.
Experimental Workflow: Handling this compound in the Laboratory
The following is a detailed, step-by-step methodology for the safe handling of this compound during a typical laboratory workflow.
Preparation and Weighing
-
Don appropriate PPE: Lab coat, safety glasses, and nitrile gloves.
-
Work in a designated area: All handling of the solid compound should be performed within a certified chemical fume hood.
-
Weighing: Use a tared weigh boat or paper. Handle the container and spatula with care to minimize dust generation.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation
-
Solvent Selection: this compound is soluble in organic solvents like DMSO and dimethylformamide.
-
Dissolving: In the fume hood, add the weighed solid to the solvent in an appropriate flask. Swirl gently or use a magnetic stirrer to dissolve. Avoid heating unless the protocol specifically requires it, and if so, do so with caution and adequate ventilation.
Post-Experiment Decontamination
-
Glassware: Rinse contaminated glassware with a suitable organic solvent, followed by a thorough wash with soap and water.
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and excess reagents, in accordance with institutional and local regulations for hazardous chemical waste.
Toxicological Profile and First Aid Measures
Understanding the toxicological effects is key to responding effectively in case of exposure.
Routes of Exposure and Symptoms
-
Ingestion: Harmful if swallowed.[4][5] May cause nausea, vomiting, and gastrointestinal irritation.
-
Inhalation: May cause respiratory irritation.[4] Symptoms can include coughing and shortness of breath.
-
Skin Contact: Causes skin irritation.[4] Prolonged contact may lead to redness and discomfort.
-
Eye Contact: Causes serious eye irritation, which can result in redness, pain, and blurred vision.[4]
First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4] |
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid (crystalline powder)[1][5] |
| Color | White to yellowish[1] |
| Odor | Odorless[1] |
| Melting Point | 120 - 122 °C[1][5] |
| Boiling Point | 350 °C[1] |
| Solubility | Insoluble in water.[8] Soluble in alcohol, DMSO, and dimethylformamide.[8] |
| Molecular Formula | C₁₅H₁₆N₂O[2][6] |
| Molecular Weight | 240.3 g/mol [6] |
Stability and Reactivity
This compound is considered a stable compound under normal laboratory conditions.[8] However, it is important to avoid contact with strong oxidizing agents, as this may lead to a hazardous reaction.[8] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
Visualizing Safety Protocols
Hierarchy of Controls for Safe Handling
The following diagram illustrates the hierarchy of controls, from most to least effective, for mitigating exposure to this compound.
Caption: Hierarchy of controls for safe chemical handling.
Spill Response Decision Workflow
This diagram outlines the decision-making process for responding to a spill of this compound.
Caption: Decision workflow for chemical spill response.
References
-
Safety Data Sheet: this compound - Chemos GmbH&Co.KG. [Link]
-
1,3-Diphenylurea - Wikipedia. [Link]
-
Methyl Centralite | East Harbour Group. [Link]
-
This compound | C15H16N2O | CID 11917 - PubChem. [Link]
Sources
- 1. eastharbourgroup.com [eastharbourgroup.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. chemos.de [chemos.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
thermal stability of 1,3-Dimethyl-1,3-diphenylurea
Technical Deep Dive: Thermal Stability Profile of 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
Executive Summary
This compound (CAS: 611-92-7), industrially known as Centralite II , acts as a critical stabilizer and gelatinizer in double-base propellants and nitrocellulose systems.[1] Unlike its non-methylated analog (1,3-diphenylurea), Centralite II lacks N-H proton donors, rendering it chemically distinct in its thermal degradation pathway.[1]
This guide provides a rigorous technical analysis of its thermal stability, moving beyond basic melting point data to explore decomposition kinetics, phase transitions, and experimental protocols for shelf-life prediction.[1] It is designed for researchers requiring high-fidelity data for formulation stability and safety profiling.[1]
Physicochemical Foundation & Structural Stability
The thermal resilience of Centralite II is dictated by its steric and electronic environment.[1]
-
Molecular Structure: The molecule consists of a urea core flacked by two N-methyl and two N-phenyl groups.[1][2]
-
The "Methyl Effect": The substitution of hydrogen atoms on the nitrogen with methyl groups (
) prevents the formation of intermolecular hydrogen bonds. This lowers the melting point compared to similar ureas but significantly increases chemical stability by blocking the facile isocyanate-elimination pathway common in mono-substituted ureas.[1] -
Key Constants:
Table 1: Comparative Thermal Properties
| Property | Centralite II (Me-Ph-Urea) | 1,3-Diphenylurea (DPU) | Implication |
| Melting Point | 121°C | 239°C | Centralite II acts as a better plasticizer due to lower |
| H-Bonding | None (Acceptor only) | Strong Donor/Acceptor | Centralite II has lower lattice energy but higher chemical resistance to hydrolysis.[1] |
| Decomposition Mode | Radical Scission / Demethylation | Reversible Dissociation (Isocyanate + Amine) | Centralite II does not generate isocyanates easily upon heating.[1] |
Thermal Analysis Strategy: DSC & TGA
To validate the quality of Centralite II, we utilize a coupled approach: Differential Scanning Calorimetry (DSC) for phase transitions and Thermogravimetric Analysis (TGA) for degradation limits.
Differential Scanning Calorimetry (DSC) Profile
-
The Melting Endotherm: A sharp endothermic peak is observed with an onset at ~120°C. The enthalpy of fusion (
) is a critical purity indicator; broadening of this peak suggests the presence of synthesis byproducts (e.g., N-methylaniline).[1] -
Decomposition Exotherm: Unlike simple melting, thermal decomposition is exothermic.[1] For Centralite II, the onset of exothermic decomposition typically occurs significantly above the melting point (>260°C), provided the sample is pure.[1]
-
Warning: In the presence of trace acids (impurities from nitrocellulose), the decomposition onset can shift drastically lower.
-
Thermogravimetric Analysis (TGA) Profile
-
Volatilization vs. Decomposition: Centralite II exhibits a two-stage weight loss.[1]
Decomposition Mechanism & Kinetics
Understanding how Centralite II fails is as important as knowing when it fails.[1]
Degradation Pathway
Unlike 1,3-diphenylurea, which dissociates into phenyl isocyanate and aniline via proton transfer, Centralite II requires higher energy for N-C bond scission.[1] The primary thermal degradation products involve:
-
N-Methylaniline: Formed via N-C(carbonyl) cleavage.[1]
-
Carbon Monoxide (CO): Loss of the carbonyl bridge.[1]
-
Complex Char: Recombination of phenyl/methyl radicals.[1]
Kinetic Modeling (Arrhenius)
For shelf-life prediction, we apply the Arrhenius equation to TGA data collected at multiple heating rates (
-
Activation Energy (
): Typically ranges from 120–150 kJ/mol for the pure substance.[1] -
Pre-exponential Factor (
): Frequency of molecular collisions leading to reaction.[1]
Visualization: Stability Assessment Workflow
The following diagram outlines the logical flow for validating a batch of Centralite II for high-value applications.
Caption: Operational workflow for thermal qualification of Centralite II. Note the critical DSC gate before advanced stability testing.
Experimental Protocol: Vacuum Stability Test (VST)
While DSC/TGA provides rapid screening, the Vacuum Stability Test (VST) is the definitive method for assessing long-term chemical stability, particularly when the compound is used as a stabilizer in reactive mixtures.[1]
Objective: Measure the volume of gas evolved (
Protocol Steps:
-
Sample Preparation: Dry 5.0 g of Centralite II at 60°C for 2 hours to remove surface moisture.
-
Tube Loading: Place sample into a glass heating tube equipped with a pressure transducer or mercury manometer.[1]
-
Evacuation: Evacuate the tube to < 5 mmHg to remove air.[1]
-
Heating Phase: Immerse the heating block at 100°C ± 0.1°C (Standard) or 120°C (Accelerated).
-
Duration: Maintain temperature for 40 hours .
-
Readout: Measure the pressure rise. Calculate gas volume at STP.
-
Acceptance Criteria: < 2 mL gas / 5g sample (Pure compound).[1]
-
Why this matters: High gas generation indicates the presence of thermally labile impurities (e.g., biuret derivatives) that TGA might miss due to their low concentration.
Implications for Storage & Formulation
-
Hydrolysis Risk: While chemically stable, long-term exposure to high humidity at elevated temperatures (>40°C) can induce slow hydrolysis of the urea bond.[1]
-
Storage Condition: Store in cool, dry conditions (<30°C).
-
Compatibility: Centralite II is a weak base.[1] Avoid storage with strong acids, which will protonate the urea oxygen, catalyzing decomposition.[1]
References
-
PubChem. (2025).[1] this compound (Centralite II) Compound Summary. National Library of Medicine.[1] Link[1]
-
Chemos GmbH. (2019).[1] Safety Data Sheet: this compound. Link
-
Zamani, S., et al. (2023).[1][4] Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers (Basel).[1][4] (Provides contrasting mechanism for non-methylated ureas).[1] Link
-
OECD SIDS. (2003).[1] 1,3-Dimethylurea Initial Assessment Report. (Reference for N-methyl urea stability baselines). Link[1]
Sources
Technical Guide: Degradation Pathways of 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
Executive Summary
1,3-Dimethyl-1,3-diphenylurea (CAS: 611-92-7), commonly known as Centralite II or Methyl Centralite (DMDPU) , acts as a critical stabilizer and burning rate modifier in double-base smokeless propellants. Its primary function is to scavenge nitrogen oxides (
This guide details the mechanistic degradation pathways of DMDPU, distinguishing between its functional role (nitration) and thermal decomposition (dealkylation/hydrolysis). It provides a self-validating analytical framework for researchers quantifying stabilizer depletion in energetic materials or pharmaceutical urea derivatives.
Part 1: Molecular Architecture & Reactivity Profile
To understand how DMDPU degrades, one must first understand its electronic environment. The molecule consists of a central urea carbonyl flanked by two N-methyl-N-phenyl groups.
-
Steric Factors: Unlike its ethyl analog (Centralite I), the methyl groups in DMDPU provide less steric hindrance. This makes the nitrogen lone pairs slightly more accessible for electrophilic attack, though the primary site of reaction remains the aromatic ring.
-
Electronic Activation: The nitrogen atoms donate electron density into the phenyl rings via resonance (
effect). This activates the ortho and para positions of the phenyl rings toward Electrophilic Aromatic Substitution (EAS), which is the mechanism of its stabilizing action. -
Stability: The urea linkage (
) is generally robust against hydrolysis at neutral pH but becomes susceptible under extreme thermal stress or highly acidic conditions.
Part 2: The Primary Degradation Cascade (Stabilization Mechanism)
In the context of propellant aging, DMDPU "degrades" by sacrificing itself to neutralize
Pathway A: Electrophilic Aromatic Substitution (Nitration)
When nitrocellulose decomposes, it releases
-
Mono-Nitration: The activated phenyl ring undergoes nitration, predominantly at the para position due to steric hindrance at the ortho position from the N-methyl group.
-
Product:4-Nitro-1,3-dimethyl-1,3-diphenylurea .
-
-
Di-Nitration: Continued exposure leads to nitration of the second phenyl ring.
-
Product:4,4'-Dinitro-1,3-dimethyl-1,3-diphenylurea .
-
-
Advanced Degradation: Under high concentrations of
, ortho substitution can occur (2-nitro isomers), or multiple nitro groups may add to a single ring, though this is kinetically slower.
Pathway B: N-Dealkylation (Thermal Aging)
Independent of
- bond or oxidative attack.
-
Product:1-Methyl-1,3-diphenylurea (Loss of one methyl group).[3]
Visualization: Degradation Pathways
The following diagram illustrates the branching pathways of DMDPU degradation.
Caption: Figure 1. Mechanistic branching of Centralite II degradation showing Nitration (primary), Dealkylation (thermal), and Hydrolysis (extreme conditions).
Part 3: Analytical Protocol (HPLC-DAD/MS)
To quantify these pathways, a Reverse-Phase HPLC method is required. This protocol distinguishes the parent molecule from its nitrated derivatives based on polarity changes.
Sample Preparation
Objective: Extract DMDPU and derivatives from the matrix (e.g., propellant grain or reaction mixture) without inducing further degradation.
-
Solvent: Acetonitrile (ACN) or Methylene Chloride. Note: Avoid acetone if quantifying trace nitrates, as it can absorb in UV.
-
Procedure:
-
Grind sample to <1 mm particle size (if solid).
-
Extract 1.0 g sample in 50 mL ACN via ultrasonic bath (30 mins, <30°C).
-
Filter through 0.45 µm PTFE syringe filter.
-
Dilute 1:10 with Mobile Phase A prior to injection to prevent peak distortion.
-
Chromatographic Conditions
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase A: Water (buffered to pH 3.0 with Phosphoric Acid to suppress silanol activity).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 40% B
-
15 min: 90% B
-
20 min: 90% B
-
22 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: Diode Array Detector (DAD) at 254 nm (aromatic ring) and 210 nm (nitrated species sensitivity).
Data Interpretation
The elution order follows the polarity of the species:
-
4,4'-Dinitro-Centralite II: Elutes earliest (most polar due to nitro groups).
-
4-Nitro-Centralite II: Intermediate retention.
-
This compound (Parent): Elutes later (most lipophilic).
-
N-Dealkylated products: Often elute close to the parent; MS detection (m/z) is recommended for confirmation.
Visualization: Analytical Workflow
Caption: Figure 2. Step-by-step analytical workflow for the extraction and quantification of Centralite II and its degradation products.
Part 4: Kinetic Modeling & Shelf-Life Prediction
For drug development or energetic material stability, understanding how fast DMDPU degrades is vital.
The Pseudo-Zero Order Approximation
In stabilizer depletion, the reaction is often modeled as pseudo-zero order because the concentration of
Arrhenius Equation Application:
To determine the shelf life:
-
Accelerated Aging: Store samples at 60°C, 70°C, and 80°C.
-
Sampling: Quantify remaining DMDPU at regular intervals (e.g., weekly).
-
Plot:
vs . The slope provides the Activation Energy ( ). -
Critical Limit: The material is considered unsafe/expired when DMDPU content drops below 50% of its initial mass, or when dinitro-derivatives exceed a specific threshold (typically 0.2%).
References
-
Lupine Publishers. (2020). Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method. Retrieved January 30, 2026, from [Link]
-
American Chemical Society (ACS). (2026). Characterizing Organic Gunshot Residues with Low-Frequency Raman and Terahertz Vibrational Spectroscopies. Retrieved January 30, 2026, from [Link]
-
MDPI. (2023). Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved January 30, 2026, from [Link]
-
Chemos GmbH. (n.d.). Safety Data Sheet: this compound. Retrieved January 30, 2026, from [Link][5]
Sources
Methodological & Application
Technical Synthesis Guide: 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
Abstract & Application Overview
1,3-Dimethyl-1,3-diphenylurea (CAS: 611-92-7), commercially known as Centralite II , is a critical stabilizer used in nitrocellulose-based propellants and a versatile intermediate in organic synthesis.[1][2] In drug development, its core urea scaffold is structurally relevant to various kinase inhibitors and soluble epoxide hydrolase inhibitors.[1][2]
This Application Note details the high-purity synthesis of Centralite II from N-methylaniline . While industrial routes often utilize phosgene gas, this guide focuses on a Triphosgene (Bis(trichloromethyl) carbonate) protocol.[1][2] This method offers a superior safety profile for laboratory and pilot-scale synthesis while maintaining high atom economy and yield.[1][2] A secondary "Green Chemistry" route utilizing 1,1'-Carbonyldiimidazole (CDI) is provided for facilities restricting chlorinated reagents.[1][2]
Chemical Strategy & Mechanism[1][3][4][5][6][7]
The synthesis relies on the nucleophilic acyl substitution of a secondary amine (N-methylaniline) onto a carbonyl electrophile.[1][2]
Mechanistic Pathway (Triphosgene Route)
Triphosgene acts as a solid source of phosgene.[1][2] One mole of triphosgene decomposes to generate three equivalents of phosgene in situ.[1][2]
-
Activation: Triphosgene undergoes nucleophilic attack by the first equivalent of N-methylaniline (or chloride ion), generating N-methyl-N-phenylcarbamoyl chloride.[1][2]
-
Coupling: A second equivalent of N-methylaniline attacks the carbamoyl chloride intermediate.[1][2]
-
Scavenging: An auxiliary base (Triethylamine) neutralizes the HCl by-product to drive the equilibrium forward.[1][2]
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the conversion of N-methylaniline to Centralite II using Triphosgene.
Protocol A: The Triphosgene Standard (Gold Standard)
Rationale: This protocol provides the highest reliability for steric-hindered urea formation.[1][2] Triphosgene is a crystalline solid, allowing for precise weighing and safer handling than gaseous phosgene.[1][2]
Material Specifications
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |
| N-Methylaniline | 107.15 | 2.0 | Substrate | Must be free of Aniline (primary amine impurities).[1][2] |
| Triphosgene | 296.75 | 0.35 | Carbonyl Source | Provides ~1.05 eq CO equivalent.[1][2] Store in desiccator. |
| Triethylamine (Et3N) | 101.19 | 2.5 | Base | Dry; prevents HCl salt formation of amine.[1][2] |
| Dichloromethane (DCM) | - | Solvent | Anhydrous | Water competes for the acyl chloride.[1][2] |
Step-by-Step Methodology
Safety Warning: Triphosgene generates phosgene gas upon decomposition or contact with moisture.[1][2] Perform ALL operations in a well-ventilated fume hood. Prepare a 10% NaOH quench bath before starting.[1][2]
-
Reaction Setup:
-
Reagent Addition (Critical Step):
-
Dissolve Triphosgene (1.04 g, 3.5 mmol) in DCM (10 mL) in a separate vial.
-
Transfer the Triphosgene solution to the addition funnel.[1][2]
-
Slowly add the Triphosgene solution dropwise to the amine mixture over 30 minutes.
-
Observation: A white precipitate (Et3N[1][3][4]·HCl) will form immediately.[1][2]
-
-
Reaction Progression:
-
Quench & Workup:
-
Cool back to 0°C.
-
Carefully add saturated aqueous NaHCO3 (20 mL) to quench unreacted acyl chlorides.[1][2]
-
Transfer to a separatory funnel.[1][2] Separate the organic layer.[1][2][5][6]
-
Wash combined organics with 1M HCl (20 mL) to remove unreacted amine and Et3N.[1][2]
-
Wash with Brine (20 mL), dry over
, and concentrate in vacuo.
-
-
Purification:
Expected Results
Protocol B: The "Green" Alternative (CDI Route)
Rationale: For labs avoiding chlorinated reagents or phosgene equivalents.[1][2] This route uses 1,1'-Carbonyldiimidazole (CDI), which releases imidazole as the by-product.[1][2]
Methodology
-
Setup: Dissolve CDI (1.1 eq) in anhydrous THF or Acetonitrile .
-
Activation: Add N-methylaniline (1.0 eq) slowly at RT. Stir for 1 hour to form the intermediate carbamoyl imidazole.
-
Completion: Add the second portion of N-methylaniline (1.0 eq).
-
Heating: Heat the reaction to Reflux (60-80°C) for 12–16 hours. Note: Tetra-substituted ureas are sterically hindered; CDI is less reactive than phosgene, requiring thermal energy to drive the second addition.
-
Workup: Evaporate solvent. Redissolve in EtOAc. Wash with water (removes imidazole) and 1M HCl.[1][2]
Analytical Control & Troubleshooting
Quality Control Parameters
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 99.0% | C18 Column, ACN/Water gradient |
| 1H NMR | Singlet @ 3.2 ppm (N-Me) | DMSO-d6 or CDCl3 |
| Moisture | < 0.5% | Karl Fischer |
Troubleshooting Guide
-
Low Yield: Usually caused by moisture in the solvent hydrolyzing the Triphosgene/Intermediate.[1][2] Ensure anhydrous DCM is used.
-
Yellow Discoloration: Oxidation of residual N-methylaniline.[1][2] Ensure the 1M HCl wash is thorough during workup.[1][2]
-
Incomplete Reaction: Steric hindrance may slow the second amine attack.[1][2] If IPC shows intermediate, add 0.1 eq DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1][2]
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of Centralite II.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11917, this compound. Retrieved from [Link]
-
Villalpando, A., et al. (2013). Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols.[1][2] Journal of Organic Chemistry. (Contextual citation for Triphosgene mechanism). Retrieved from [Link]
-
Organic Chemistry Portal. Triphosgene in Organic Synthesis. Retrieved from [Link]
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laboratory scale synthesis of substituted ureas
An Application Guide for the Laboratory Scale Synthesis of Substituted Ureas
Abstract
The urea functional group is a cornerstone in modern chemistry, prominently featured in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its unique hydrogen bonding capabilities and structural rigidity make it a privileged scaffold in drug design. This document provides a comprehensive guide for researchers and drug development professionals on the laboratory-scale synthesis of substituted ureas. We move beyond simple step-by-step instructions to explain the causality behind procedural choices, offering insights into various synthetic strategies, from classical methods to modern, greener alternatives. Each protocol is designed as a self-validating system, complete with safety considerations, purification techniques, and mechanistic diagrams to ensure scientific integrity and reproducibility.
Foundational Principles: Choosing Your Synthetic Pathway
The synthesis of a substituted urea, at its core, involves the formation of a carbonyl group linked to two nitrogen atoms. The choice of synthetic route is dictated by several factors: the availability and reactivity of starting materials, the desired substitution pattern (mono-, di-, tri-, or tetra-substituted; symmetrical or unsymmetrical), scalability, and safety constraints. The most prevalent strategies involve the reaction of an amine with an isocyanate, the use of phosgene or its safer equivalents, and innovative methods utilizing carbon dioxide or catalytic carbonylation.[1][4][5]
This guide will detail the following key methodologies:
-
The Isocyanate-Amine Pathway: The most direct and common route.
-
Phosgene Equivalents: Utilizing reagents like Triphosgene and Carbonyldiimidazole (CDI) for controlled urea formation.
-
In Situ Isocyanate Generation: Employing rearrangements (Hofmann, Curtius) to generate the key isocyanate intermediate from readily available precursors.
-
Modern Catalytic & Green Approaches: Leveraging CO2 or CO in transition-metal-catalyzed reactions for improved atom economy and sustainability.
The Workhorse Method: Amine Addition to Isocyanates
The reaction between an amine and an isocyanate is the most straightforward and widely used method for preparing disubstituted ureas.[6] The reaction is typically fast, high-yielding, and proceeds under mild conditions, often at room temperature.[6]
Mechanistic Insight
The reaction mechanism is a simple nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the final stable urea product.
Workflow & Logic Diagram
Caption: General workflow for urea synthesis via the isocyanate-amine pathway.
Critical Safety Advisory: Handling Isocyanates
Isocyanates are highly reactive and toxic. They are potent irritants to the eyes, skin, and respiratory tract.[7] Inhalation can lead to chemical bronchitis, asthma, and long-term sensitization, where even minuscule exposures can trigger severe asthmatic attacks.[7][8]
-
Engineering Controls: Always handle isocyanates in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; check manufacturer compatibility data), safety goggles or a face shield, and a lab coat.[11]
-
Waste Disposal: Quench any residual isocyanate in a solution of aqueous ammonia or a high-boiling alcohol before disposal.
Protocol: Synthesis of N-phenyl-N'-(4-chlorophenyl)urea
This protocol details the synthesis of a representative unsymmetrical diaryl urea.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 4-chloroaniline | 127.57 | 1.28 g | 10.0 | 1.0 equiv |
| Phenyl isocyanate | 119.12 | 1.25 mL | 11.0 | 1.1 equiv |
| Tetrahydrofuran (THF) | - | 50 mL | - | - |
Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.28 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous THF and stir until the amine is fully dissolved.
-
Reagent Addition: In the fume hood, carefully add phenyl isocyanate (1.25 mL, 11.0 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: The reaction is often exothermic. A white precipitate typically begins to form within minutes. Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Isolation:
-
If a dense precipitate has formed, collect the solid product by vacuum filtration.
-
If the product remains in solution, reduce the solvent volume in vacuo until precipitation occurs, then filter.
-
-
Purification: Wash the collected solid with cold diethyl ether or hexane to remove any unreacted isocyanate and other soluble impurities. The product is often pure enough after this step. If necessary, recrystallize from ethanol or isopropanol.[12]
-
Drying: Dry the purified white solid under vacuum to yield N-phenyl-N'-(4-chlorophenyl)urea.
Phosgene Equivalents: Avoiding a Toxic Gas
Historically, phosgene (COCl₂) was a primary reagent for urea synthesis.[1] Due to its extreme toxicity, safer, easier-to-handle solid or liquid alternatives are now standard in the laboratory.[5][13] These reagents react with a primary amine to form an activated intermediate, which then reacts with a second amine to furnish the urea.
N,N'-Carbonyldiimidazole (CDI)
CDI is a stable, crystalline solid that serves as an excellent phosgene substitute.[1][14] It reacts with an amine to form an imidazolide intermediate, which is then displaced by a second amine.
Causality of Experimental Choice: The order of addition is critical when synthesizing unsymmetrical ureas with CDI. Adding the less reactive or more sterically hindered amine first to form the imidazolide intermediate, followed by the addition of the more reactive amine, minimizes the formation of the undesired symmetrical urea byproduct.[6]
Caption: CDI reaction pathway emphasizing the importance of sequential addition.
Protocol: Unsymmetrical Urea Synthesis using CDI
-
Activation: In an inert atmosphere (N₂ or Argon), dissolve the first amine (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DCM).
-
CDI Addition: Add solid CDI (1.05 equiv) portion-wise to the solution at room temperature. Stir for 1-2 hours or until TLC/LCMS confirms the formation of the imidazolide intermediate.
-
Second Amine Addition: Add the second, more reactive amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature or gently heat (40-50 °C) until the reaction is complete (typically 2-16 hours).
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove imidazole, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.[15]
Triphosgene (Bis(trichloromethyl) carbonate)
Triphosgene is a stable, crystalline solid that serves as a safer, handleable source of phosgene.[6] In the presence of a mild base (like triethylamine), it decomposes to release phosgene in situ. Extreme caution is still required as toxic phosgene gas is generated during the reaction.[6] This method is highly efficient for producing both symmetrical and unsymmetrical ureas.[1][16]
In Situ Isocyanate Generation: The Rearrangement Pathways
When an isocyanate is not commercially available or is unstable, it can be generated in situ from more common functional groups like carboxylic acids or primary amides.
Hofmann Rearrangement from Primary Amides
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. By trapping this intermediate with an amine nucleophile instead of water, a substituted urea can be formed directly. A common laboratory reagent for this transformation is an oxidant like phenyliodine diacetate (PIDA).[17][18]
Protocol: One-Pot Urea Synthesis via Hofmann Rearrangement [17][18]
-
Setup: Dissolve the primary amide (1.0 equiv) in a suitable solvent system (e.g., a solution of ammonia in methanol for N-substituted ureas, or an inert solvent like TFE for trapping with a different amine).[17]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add PIDA (2.0 equiv) in one portion.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-48 hours, depending on the substrate's reactivity.[18]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the target urea.[18]
Curtius Rearrangement from Carboxylic Acids
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (derived from a carboxylic acid) into an isocyanate and nitrogen gas.[19] The isocyanate can then be trapped by an amine present in the reaction mixture. Diphenylphosphoryl azide (DPPA) is a common reagent for this one-pot process.
Causality of Experimental Choice: This method is particularly valuable when the desired isocyanate or the corresponding primary amine is difficult to access, but the carboxylic acid is readily available. It provides a direct route from a C(n) acid to a C(n-1) urea.
Green and Catalytic Frontiers in Urea Synthesis
Driven by the principles of green chemistry, modern methods focus on using less toxic reagents, improving atom economy, and operating under milder conditions.
Direct Synthesis from Amines and Carbon Dioxide (CO₂)
Using CO₂ as a C1 building block is an environmentally benign alternative to phosgene-based methods.[5] The reaction typically involves the formation of a carbamic acid intermediate, which must then be dehydrated to form the urea.[3][4] This dehydration step is challenging and often requires catalysts or dehydrating agents.[3]
Protocol: DBU-Catalyzed Urea Synthesis from an Amine and CO₂ [4]
-
Carbamic Acid Formation: Dissolve a primary amine (1.0 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an anhydrous solvent like acetonitrile. Bubble CO₂ gas through the solution to form the DBU-carbamic acid salt.
-
Dehydration/Activation (Mitsunobu Conditions): Add a phosphine (e.g., PBu₃) and an azodicarboxylate (e.g., DBAD) to dehydrate the carbamic acid in situ, forming the isocyanate intermediate.[4]
-
Trapping: Add the second amine (1.2 equiv) to the mixture to trap the isocyanate and form the unsymmetrical urea.
-
Purification: The workup typically involves an aqueous wash followed by chromatographic purification to remove the phosphine oxide and reduced azodicarboxylate byproducts.
Catalytic Carbonylation
Transition-metal catalysis, using metals like Palladium (Pd) or Ruthenium (Ru), enables the oxidative carbonylation of amines with carbon monoxide (CO) to produce ureas.[1] More recent advances have even demonstrated the use of methanol as a C1 source, releasing only hydrogen gas as a byproduct in a highly atom-economical process.[19][20] While powerful, these methods often require specialized ligands, higher pressures, and careful optimization.
Summary of Synthetic Methods
| Method | Carbon Source | Key Intermediate | Advantages | Disadvantages |
| Amine + Isocyanate | Isocyanate | - | Fast, high yield, mild conditions, versatile. | Isocyanates can be toxic and moisture-sensitive.[7] |
| CDI | CDI | Imidazolide | Safe, solid reagent; good for unsymmetrical ureas. | Stoichiometric byproduct (imidazole) must be removed. |
| Triphosgene | Triphosgene | Phosgene (in situ) | Highly reactive, efficient, solid reagent. | Generates highly toxic phosgene gas.[6] |
| Hofmann Rearrangement | Amide Carbonyl | Isocyanate | Starts from readily available amides. | Requires stoichiometric oxidant. |
| Curtius Rearrangement | Carboxylic Acid | Isocyanate | Starts from carboxylic acids; good for complex amines. | Uses potentially explosive azide intermediates. |
| Amine + CO₂ | Carbon Dioxide | Carbamic Acid | Green, sustainable C1 source.[21] | Requires dehydration step; can require catalysts.[3] |
| Catalytic Carbonylation | CO, Methanol, etc. | Metal-Carbonyl | High atom economy, novel pathways. | Requires catalyst, ligands, and often pressure.[1] |
References
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Scarpino, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
-
Li, M., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
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Li, Y., et al. (2011). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 13(5), 1184-1190. [Link]
-
Wilson, J. R., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(13), 2982-2985. [Link]
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Organic Chemistry Portal. Urea Formation. [Link]
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Bigi, F., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. [Link]
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Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. [Link]
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Kim, S. H., & Hong, S. H. (2016). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Organic Letters, 18(2), 212-215. [Link]
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-
AZoLifeSciences. (2021). New method to produce urea in a more sustainable, energy-efficient way. [Link]
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Li, Y., & Shi, F. (2017). Synthesis of Ureas from CO2. Topics in Current Chemistry, 375(3), 54. [Link]
-
Chinese Academy of Sciences. (2021). Novel Catalysts Improve Efficiency of Urea Synthesis at Ambient Conditions. [Link]
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Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme. [Link]
-
Wikipedia. Urea. [Link]
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Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23351-23358. [Link]
-
Cativiela, C., et al. (2007). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 3, 29. [Link]
-
ResearchGate. Selected syntheses of ureas through phosgene substitutes. [Link]
-
da Silva, A. C., et al. (2022). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed. [Link]
-
Lakeland Industries. (2023). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
ResearchGate. (2018). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. [Link]
-
Kumar, A., et al. (2015). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 8(5), 687-691. [Link]
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SafeWork NSW. Isocyanates technical fact sheet. [Link]
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Grain Central. (2023). Researchers discover sustainable way to synthesize urea. [Link]
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Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
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Common Organic Chemistry. Urea Formation Mechanism - Carbonyldiimidazole (CDI). [Link]
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Hopax. (2025). Why N,N'-Carbonyldiimidazole (CDI) is Essential in Modern Chemical Synthesis. [Link]
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Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937-1938. [Link]
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NJIT Digital Commons. Substituted ureas. [Link]
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ResearchGate. Synthesis of urea derivatives by previous methods. [Link]
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WorkSafeBC. (2024). Isocyanates. [Link]
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UreaKnowHow. (2024). 2024 Figueiredo Electrocatalytic Synthesis of Urea. [Link]
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ResearchGate. (2023). Urea Electrosynthesis Accelerated by Theoretical Simulations. [Link]
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ResearchGate. Large scale preparation of N-substituted urea. [Link]
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Scarpino, A., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. [Link]
- Google Patents. (1982).
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Zhang, H., et al. (2018). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 23(7), 1746. [Link]
-
Stolar, T., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1743–1763. [Link]
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-
Luedtke, N. W. (2004). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. University of Zurich. [Link]
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Application Notes and Protocols for 1,3-Dimethyl-1,3-diphenylurea in Polymer Chemistry
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 1,3-Dimethyl-1,3-diphenylurea in polymer chemistry. With full editorial control, this document is structured to deliver in-depth, field-proven insights into its use as a polymer stabilizer and its emerging roles in other polymeric systems.
Introduction to this compound
This compound, also known as Methyl Centralite or Centralite II, is a symmetrically substituted aromatic urea derivative. Its molecular structure, featuring phenyl and methyl groups attached to nitrogen atoms, imparts unique properties that make it a valuable additive in the polymer industry. Primarily recognized for its stabilizing effects, it is employed to protect polymers from degradation induced by environmental factors such as ultraviolet (UV) radiation and heat.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol [1] |
| Appearance | White to grey crystalline powder[2] |
| Solubility | Soluble in many organic solvents like alcohol, acetone, and chloroform[2]. |
Mechanism of Action as a Polymer Stabilizer
The utility of this compound in polymer chemistry predominantly lies in its ability to counteract the degradation processes initiated by UV light and heat. These processes typically involve the formation of highly reactive free radicals that lead to chain scission, crosslinking, and ultimately, the deterioration of the polymer's mechanical and aesthetic properties[3][4].
UV Stabilization
Polymers are susceptible to photodegradation upon exposure to UV radiation, which can excite chromophoric groups within the polymer structure, leading to the formation of free radicals[3]. This compound functions as a UV stabilizer, primarily through the mechanism of UV absorption. The aromatic phenyl rings in its structure can absorb harmful UV radiation and dissipate the energy as harmless heat, thereby preventing the initiation of photo-oxidative degradation pathways[3].
Caption: Free-radical scavenging mechanism in thermal stabilization.
Applications and Protocols
Stabilization of Polyolefins (Polyethylene and Polypropylene)
Application: this compound can be incorporated into polyolefins such as polyethylene (PE) and polypropylene (PP) to enhance their resistance to UV degradation and thermal oxidation during processing and end-use.
Protocol for Compounding into Polyethylene:
-
Pre-blending: Dry blend this compound powder with polyethylene pellets at a concentration range of 0.1 to 0.5% by weight. The optimal concentration should be determined based on the desired level of stability and the specific application.
-
Melt Compounding:
-
Utilize a twin-screw extruder for optimal dispersion.
-
Set the temperature profile of the extruder zones to gradually increase from the feed zone to the metering zone. A typical profile for LDPE might be 160°C to 210°C.
-
The screw speed should be adjusted to ensure thorough mixing without excessive shear, which could degrade the polymer.
-
Extrude the molten polymer blend through a die to form strands.
-
-
Pelletization: Cool the extruded strands in a water bath and pelletize them for subsequent processing (e.g., film blowing, injection molding).
Performance Evaluation:
-
Melt Flow Index (MFI): Measure the MFI of the stabilized and unstabilized polymer according to ASTM D1238 or ISO 1133. A smaller change in MFI after processing and aging indicates better stabilization.[5][6]
-
Accelerated Weathering: Expose samples to accelerated weathering conditions (UV radiation, temperature, and humidity cycles) in a weathering chamber according to standards like ASTM D4364.[7]
-
Mechanical Testing: Evaluate tensile strength and elongation at break of the samples before and after weathering to quantify the retention of mechanical properties.
Thermal Stabilization of Poly(vinyl chloride) (PVC)
Application: In PVC formulations, this compound can act as a co-stabilizer, particularly in conjunction with primary heat stabilizers like metal soaps (e.g., Ba-Zn stabilizers), to improve thermal stability during high-temperature processing.
Protocol for Incorporation into a Rigid PVC Formulation:
-
Dry Blending: In a high-speed mixer, blend the PVC resin with other additives such as primary stabilizers, lubricants, and processing aids.
-
Addition of this compound: Add this compound at a concentration of 0.2 to 1.0 phr (parts per hundred resin).
-
Homogenization: Continue mixing until a homogeneous dry blend is obtained.
-
Processing: Process the dry blend using techniques like two-roll milling, extrusion, or calendering at typical PVC processing temperatures (e.g., 170-190°C).
Performance Evaluation:
-
Static Thermal Stability: Heat small samples of the PVC compound in an oven at a specified temperature (e.g., 180°C) and observe the time taken for discoloration (yellowing to browning).
-
Dynamic Thermal Stability: Use a torque rheometer to assess the processing stability of the PVC compound at a set temperature and rotor speed. The time to a sudden increase in torque indicates the onset of degradation.
Potential Role as a Polymerization Retarder
While primarily used as a stabilizer for finished polymers, substituted ureas can also influence polymerization reactions. In free-radical polymerization, compounds that can react with growing polymer radicals to form less reactive species can slow down the rate of polymerization, acting as retarders.[8][9] The ability of this compound to scavenge radicals suggests its potential as a polymerization retarder, which could be beneficial in controlling the polymerization rate of highly reactive monomers. However, specific protocols and performance data for this application are not widely documented and would require experimental validation.
Application in Polyurethane Systems
In the synthesis of polyurethane foams, various additives are used to control the reaction kinetics and final properties. Substituted ureas can be formed in situ from the reaction of isocyanates with water (blowing reaction) and contribute to the hard segments of the foam structure.[8][10] While this compound is not a primary catalyst, its structural similarity to components of some amine-based catalysts suggests it could have a modifying effect on the polymerization process.[9] Further research is needed to fully elucidate its role in polyurethane formulations.
Analytical Methods for Quantification
Accurate determination of the concentration of this compound in a polymer matrix is crucial for quality control and for studying its migration and depletion over time.
Protocol for HPLC-UV Analysis:
-
Sample Preparation (Extraction):
-
Take a known weight of the polymer sample (e.g., 1-2 grams) and dissolve it in a suitable solvent (e.g., tetrahydrofuran, chloroform).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the mixture to separate the precipitated polymer from the solvent containing the extracted additive.
-
Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water is typically effective. The exact ratio should be optimized for good separation.
-
Detection: UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., around 257 nm).[1]
-
Quantification: Use an external standard calibration curve prepared from known concentrations of this compound.
-
A related method for the analysis of the similar compound, 1,3-diethyl-1,3-diphenylurea, involves photochemically induced fluorescence (PIF). This technique utilizes UV irradiation to convert the non-fluorescent molecule into a fluorescent derivative, which can then be quantified with high sensitivity.[3][11] This approach could potentially be adapted for this compound.
Caption: Workflow for HPLC analysis of this compound.
Synthesis
A common laboratory-scale synthesis of this compound involves the reaction of an arylcarbamoyl chloride with a secondary amine in the presence of a palladium catalyst.[4][12]
Synthetic Protocol:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., nitrogen), charge N-methyl-N-phenylcarbamoyl chloride, potassium hydrocarbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).[4][12]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.[4][12]
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100°C for an extended period (e.g., 48 hours).[4][12]
-
Work-up:
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain pure this compound.[4][12]
Conclusion
This compound is a versatile additive in polymer chemistry, primarily functioning as an effective UV and thermal stabilizer. Its ability to absorb UV radiation and scavenge free radicals makes it a valuable tool for extending the service life of various polymers, including polyolefins and PVC. While its roles as a polymerization retarder and an additive in polyurethane systems are less explored, they present potential areas for future research and application development. The analytical methods outlined provide a basis for quality control and further investigation into the performance and fate of this stabilizer in polymeric materials.
References
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Al-Malaika, S. (2004). Photodegradation and photostabilization of polymers, especially polystyrene: review. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind PVC Stabilization: How Ba-Zn Stabilizers Work. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Free radical scavenging by natural polyphenols: atom versus electron transfer. PubMed. [Link]
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ResearchGate. (n.d.). The effect of ultraviolet stabilizers on the photodegradation of poly(ethylene terephthalate). Retrieved from [Link]
-
JUBANG. (2020, January 6). The Cause Of PVC Degradation And The Role Of PVC Stabilizer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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American Chemical Society. (2022, December 27). Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates. ACS Sustainable Chemistry & Engineering. [Link]
-
National Center for Biotechnology Information. (1999). 2,2-Diphenyl-1-picrylhydrazyl radical-scavenging active components from Polygonum multiflorum thunb. PubMed. [Link]
-
ResearchGate. (2023, July 14). Study on Synthesis and Performance of Methyl Diphenyl Urea Stabilizer. Retrieved from [Link]
-
Diva-portal.org. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]
-
Stable Micro Systems. (n.d.). Polymer Testing. Retrieved from [Link]
- Google Patents. (n.d.). US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer.
-
ResearchGate. (n.d.). A Fast and Simple Method for the Analysis of Polymer Stabilizers Migrating from Polyolefin Foils Using Large-Volume-Injection HPLC with UV and Mass-spectrometric Detection. Retrieved from [Link]
-
MDPI. (2023, May 30). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers. [Link]
-
MDPI. (2022, October 28). Effect of the Matrix Melt Flow Index and Fillers on Mechanical Properties of Polypropylene-Based Composites. Retrieved from [Link]
-
ScienceDirect. (2023, August 20). Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination. PubMed. [Link]
-
ResearchGate. (n.d.). The role of catalysis in the synthesis of polyurethane foams based on renewable raw materials. Retrieved from [Link]
-
Academic Journals. (2011, September 9). Thermal stabilizers for poly(vinyl chloride): A review. Retrieved from [Link]
-
ACG Publications. (2021, October 10). Characterization of low-density polyethylene reference material for melt flow rate by collaboration of NIS and a network of comp. Retrieved from [Link]
-
Quality Magazine. (2024, January 18). Accelerated Weathering Testing: Guidelines for equipment and testing. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Effect of Testing Conditions on Performance and Durability of Stabilisers in Plastics. Retrieved from [Link]
- Google Patents. (n.d.). US20050059749A1 - Catalysts useful in polyurethane foam.
-
CORE. (n.d.). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticl. Retrieved from [Link]
-
Chromatography Online. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Weather testing of polymers. Retrieved from [Link]
-
MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from [Link]
-
dokumen.pub. (n.d.). Pvc Degradation and Stabilization [4 ed.] 1927885612, 9781927885611. Retrieved from [Link]
-
American Chemical Society. (2022, December 27). Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). (PDF) Effect of the melt flow index and melt flow rate on the thermal degradation kinetics of commercial polyolefins. Retrieved from [Link]
-
Kiyo R&D. (n.d.). Accelerated Weathering Test As Per ASTM D4364. Retrieved from [Link]
-
ResearchGate. (2023, September 4). (PDF) Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Retrieved from [Link]
-
RSC Publishing. (2025, March 3). Flexible polyurethane foam: materials, synthesis, recycling, and applications in energy harvesting – a review. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Composition on Melt Flow and Density of Polypropylene Copolymer/Kaolin Geo-Filler Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Melt flow index of low-density polyethylene determination based on molecular weight and branching properties. Retrieved from [Link]
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Application Note: NMR Spectroscopic Characterization of 1,3-Dimethyl-1,3-diphenylurea
Introduction
1,3-Dimethyl-1,3-diphenylurea, also known commercially as Centralite II, is a symmetrical urea derivative widely utilized as a stabilizer in solid propellants and explosives.[1][2] Its primary function is to scavenge acidic decomposition products of nitrate esters, thereby enhancing the chemical stability and shelf-life of energetic materials. Given its critical role in safety and performance, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, offering detailed molecular-level information.
This application note provides a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. It is designed for researchers, quality control analysts, and drug development professionals, offering both the theoretical basis for spectral interpretation and a field-proven, step-by-step protocol for data acquisition and analysis.
Theoretical Framework: Predicting the NMR Signature
The molecular structure of this compound dictates a specific and predictable NMR spectrum. The molecule possesses a C2 axis of symmetry through the carbonyl group, which simplifies the expected signals by rendering the two N-methylphenyl moieties chemically equivalent.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, characterized by signals from two distinct proton environments: the methyl groups and the phenyl groups.
-
Methyl Protons (N-CH₃): The six protons of the two methyl groups are chemically and magnetically equivalent due to the molecule's symmetry and free rotation around the N-C(O) bonds. Consequently, they will appear as a single, sharp singlet. The electronegative nitrogen atom will deshield these protons, shifting their resonance downfield from typical alkyl protons.[3]
-
Phenyl Protons (Ar-H): The ten protons on the two equivalent phenyl rings will resonate in the aromatic region of the spectrum (typically 6.5-8.0 ppm). Due to the influence of the N-methyl substituent, the ortho, meta, and para protons are chemically distinct. This will result in a complex multiplet pattern, which can often be resolved at higher field strengths into a doublet for the ortho-protons and two triplets for the meta and para-protons.[4] The electron-donating character of the nitrogen atom influences the electron density of the aromatic ring, affecting the precise chemical shifts.[5][6]
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
-
Methyl Carbon (N-CH₃): The two equivalent methyl carbons will produce a single signal in the aliphatic region.
-
Carbonyl Carbon (C=O): A single, characteristic signal for the urea carbonyl carbon is expected in the far downfield region (typically >160 ppm).
-
Phenyl Carbons (Ar-C): Due to symmetry, four distinct signals are anticipated for the aromatic carbons: the ipso-carbon (directly attached to the nitrogen), and the ortho, meta, and para carbons.
-
The combination of these ¹H and ¹³C NMR data points provides a unique fingerprint for the unequivocal identification of this compound.
Visualizing Molecular Structure and Workflow
To aid in spectral assignment and procedural understanding, the following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Experimental Protocol
This protocol is optimized for a standard 400 or 500 MHz NMR spectrometer.[7]
1. Sample Preparation
-
Causality: Deuterated chloroform (CDCl₃) is an excellent solvent for this non-polar compound and its residual proton signal (at ~7.26 ppm) does not typically interfere with the analyte signals. Tetramethylsilane (TMS) is added as an internal standard for accurate chemical shift referencing (δ = 0.0 ppm).[8]
-
Procedure:
-
Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution into a standard 5 mm NMR tube.
-
2. ¹H NMR Data Acquisition
-
Causality: The parameters are chosen to ensure high signal-to-noise and resolution within a reasonable acquisition time. A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the signals.
-
Typical Parameters (400 MHz):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~4 s
-
Spectral Width (SW): 20 ppm (-5 to 15 ppm)
-
Temperature: 298 K
-
3. ¹³C NMR Data Acquisition
-
Causality: ¹³C has a low natural abundance (~1.1%), requiring a significantly higher number of scans to achieve a good signal-to-noise ratio. Proton decoupling (e.g., zgpg30) is employed to simplify the spectrum by collapsing all C-H coupling, resulting in single lines for each unique carbon.
-
Typical Parameters (100 MHz):
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)
-
Number of Scans (NS): 128-1024 (adjust based on sample concentration)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1-2 s
-
Spectral Width (SW): 250 ppm (-25 to 225 ppm)
-
Temperature: 298 K
-
4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform zero-order and first-order phase correction manually for all spectra.
-
Apply an automatic baseline correction.
-
Calibrate the spectra by setting the TMS signal to 0.00 ppm.
-
For the ¹H spectrum, integrate all signals and normalize the integration values to the methyl singlet (set to 6H).
Data Interpretation and Expected Results
The following tables summarize the typical ¹H and ¹³C NMR spectral data for this compound dissolved in CDCl₃.[4]
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.19 | Singlet | 6H | N-CH ₃ |
| 6.79 | Doublet | 4H | Ar-H (ortho) |
| 6.93 | Triplet | 2H | Ar-H (para) |
| 7.04 | Triplet | 4H | Ar-H (meta) |
Table 2: ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 38.3 | N-C H₃ |
| 123.8 | Ar-C (para) |
| 124.7 | Ar-C (ortho) |
| 127.6 | Ar-C (meta) |
| 144.6 | Ar-C (ipso) |
| 160.3 | C =O |
Analysis: The ¹H NMR spectrum should display a prominent singlet at approximately 3.19 ppm with an integral value corresponding to six protons, confirming the two equivalent N-methyl groups.[4] The aromatic region should integrate to ten protons, distributed among three distinct multiplets consistent with a symmetrically di-substituted phenyl system.[4] The ¹³C NMR spectrum serves as a crucial validation step. The presence of exactly six signals confirms the molecule's symmetry: one methyl carbon, one carbonyl carbon, and four aromatic carbons.[4] The chemical shifts are highly characteristic, with the carbonyl carbon appearing at a very downfield value of ~160.3 ppm.[4]
By comparing the acquired experimental data with the reference values in Tables 1 and 2, one can confidently confirm the identity and assess the purity of this compound.
References
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (A similar principle of using standard solvents and referencing applies as detailed in this paper for common impurities).
-
Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Diethyl-1,3-diphenylurea. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1991). Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. 69(9), 1546-1552. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]
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Introduction: The Analytical Significance of 1,3-Dimethyl-1,3-diphenylurea
An Application Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Dimethyl-1,3-diphenylurea
This compound, also known as N,N'-dimethyl-N,N'-diphenylurea or by trade names such as Methyl Centralite and Centralite II, is a key compound in materials science and forensic analysis.[1][2] It is widely employed as a stabilizer in smokeless powders and various propellants to control their decomposition and enhance shelf-life.[1] Furthermore, its presence is a characteristic indicator in the analysis of organic gunshot residue (GSR), making its unambiguous identification critical in forensic investigations.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. This application note provides a detailed guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, offering field-proven protocols and in-depth data analysis for researchers, chemists, and drug development professionals.
Molecular Structure and Spectroscopic Predictions
The chemical structure of this compound dictates the expected NMR signals. The molecule possesses a C₂ axis of symmetry, which simplifies the spectra by rendering the two N-methyl groups and the two N-phenyl groups chemically equivalent.
-
¹H NMR Spectrum: We anticipate three distinct signals for the aromatic protons (ortho, meta, and para) and one signal for the methyl protons.
-
¹³C NMR Spectrum: We expect a total of six signals: one for the carbonyl carbon, one for the methyl carbons, and four for the inequivalent carbons of the phenyl rings (ipso, ortho, meta, and para).
Caption: Structure of this compound.
Protocols for NMR Analysis
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct setup of acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for structural confirmation and purity analysis.
Protocol 1: NMR Sample Preparation
The causality behind this protocol is to create a homogeneous solution of the analyte at an appropriate concentration, free from particulate matter, within a high-quality NMR tube to ensure optimal magnetic field homogeneity (shimming).
-
Material Weighing: Accurately weigh the sample.
-
Solvent Selection: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice as the compound is readily soluble and the solvent peak does not interfere with key analyte signals.[5][6]
-
Dissolution: Place the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[7] Cap the vial and gently agitate or vortex until the solid is completely dissolved. The solution should be clear and colorless.
-
Filtering and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] This prevents distortion of the magnetic field and improves spectral resolution.
-
Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm, which is optimal for modern NMR probes.[8] Cap the tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[4]
Protocol 2: NMR Data Acquisition
This protocol outlines standard parameters for a modern NMR spectrometer (e.g., 400-500 MHz). The goal is to acquire data with a high signal-to-noise ratio and sufficient digital resolution.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Caption: Experimental workflow for NMR analysis.
Spectral Data and Interpretation
The following data were acquired in CDCl₃ on a 500 MHz spectrometer and represent typical results for this compound.[5]
Summary of NMR Spectral Data
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ¹H NMR | 3.19 | Singlet | - | 6H | 2 x N-CH₃ |
| 6.79 | Doublet | 7.5 | 4H | Ortho -ArH | |
| 6.93 | Triplet | 7.4 | 2H | Para -ArH | |
| 7.04 | Triplet | 7.8 | 4H | Meta -ArH | |
| ¹³C NMR | 38.3 | - | - | - | 2 x N-C H₃ |
| 123.8 | - | - | - | Ortho -ArC | |
| 124.7 | - | - | - | Para -ArC | |
| 127.6 | - | - | - | Meta -ArC | |
| 144.6 | - | - | - | Ipso -ArC | |
| 160.3 | - | - | - | C =O |
Detailed Interpretation
-
¹H NMR Analysis:
-
N-Methyl Protons (3.19 ppm): A sharp singlet integrating to 6 protons is unequivocally assigned to the two chemically equivalent methyl groups.[5] Its chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the adjacent nitrogen atom.
-
Aromatic Protons (6.79-7.04 ppm): The aromatic region displays three distinct signals, consistent with a monosubstituted benzene ring where ortho, meta, and para protons are inequivalent. The complex splitting pattern arises from spin-spin coupling between adjacent protons. The signal at 6.79 ppm is a doublet corresponding to the four ortho protons, while the signals at 6.93 ppm and 7.04 ppm are triplets assigned to the two para and four meta protons, respectively.[5]
-
-
¹³C NMR Analysis:
-
Carbonyl Carbon (160.3 ppm): The signal furthest downfield corresponds to the carbonyl carbon of the urea moiety.[5] Its significant deshielding is a result of the double bond to oxygen and resonance with the two nitrogen atoms.
-
Aromatic Carbons (123.8-144.6 ppm): Four signals confirm the magnetic inequivalence of the phenyl carbons. The signal at 144.6 ppm is assigned to the ipso-carbon (the carbon directly attached to the nitrogen), which is deshielded by the direct attachment to the electronegative nitrogen.[5] The remaining signals at 123.8, 124.7, and 127.6 ppm are assigned to the ortho, para, and meta carbons, respectively.[5]
-
N-Methyl Carbon (38.3 ppm): The most upfield signal is assigned to the carbon of the two equivalent methyl groups.[5]
-
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral assignments and interpretations, grounded in fundamental principles of NMR spectroscopy, serve as an authoritative reference for the structural verification and quality control of this important industrial and forensic compound.
References
-
PubChem. this compound. National Center for Biotechnology Information. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
NMR Facility, University of Delaware. Small molecule NMR sample preparation. Available at: [Link]
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- 2. This compound | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Note: High-Sensitivity Detection of 1,3-Dimethyl-1,3-diphenylurea in Environmental Samples
Abstract
This application note provides a comprehensive guide for the sensitive and selective detection of 1,3-Dimethyl-1,3-diphenylurea (commonly known as Methyl Centralite) in environmental matrices, specifically soil and water. As a key stabilizer in smokeless gunpowders, its presence in the environment can indicate contamination from munitions manufacturing, firing ranges, or improper disposal.[1] This document details robust protocols for sample collection, preparation, extraction, and subsequent analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies presented are designed to offer high recovery rates, low limits of detection, and excellent reproducibility, making them suitable for researchers, environmental scientists, and regulatory bodies.
Introduction: The Significance of Monitoring this compound
This compound is a synthetic organic compound primarily utilized as a stabilizer in smokeless powders to prevent the degradation of nitrocellulose.[1] Its structural integrity and chemical properties make it persistent in certain environmental conditions. The introduction of this compound into ecosystems, primarily through runoff from military training sites and shooting ranges, raises concerns about its potential long-term impact on soil and water quality. While not as extensively studied as other energetic materials, its association with propellant residues necessitates reliable analytical methods for its detection and quantification.
The analytical challenge lies in the extraction of this compound from complex environmental matrices and its subsequent detection at trace levels. This application note addresses this challenge by providing a validated workflow that ensures both high sensitivity and selectivity. The choice of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is predicated on its superior ability to distinguish the target analyte from co-eluting matrix components, thereby minimizing false positives and providing accurate quantification.[2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆N₂O | [3] |
| Molecular Weight | 240.30 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | 120-121 °C | [4] |
| Water Solubility | 76.42 mg/L at 20 °C | [4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.82 | [4] |
The moderate water solubility and Log Kₒw indicate that this compound has a tendency to partition into organic phases and adsorb to soil organic matter. This necessitates an efficient extraction strategy to release it from the sample matrix.
Experimental Workflow Overview
The overall analytical workflow is designed to ensure the accurate and precise quantification of this compound from sample collection to final data analysis.
Figure 1: General workflow for the analysis of this compound.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or higher).
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate.
-
Standards: this compound certified reference material.
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., Waters Oasis HLB).
-
Filters: 0.45 µm syringe filters (PTFE or nylon).
-
Glassware: Amber glass vials, volumetric flasks, pipettes.
Detailed Protocols
Sample Collection and Preservation
Water Samples:
-
Collect water samples in amber glass bottles to minimize photodegradation.
-
Immediately place the samples on ice and transport them to the laboratory.
-
Upon arrival, store the samples at 4°C and analyze within 48 hours. If longer storage is necessary, acidify the sample to a pH below 2 with sulfuric acid.
Soil Samples:
-
Collect soil samples from the desired depth using a clean stainless steel auger or trowel.
-
Place the samples in clean glass jars with PTFE-lined lids.
-
Transport the samples to the laboratory on ice.
-
Store the samples at 4°C prior to extraction.
Sample Preparation
Water Samples:
-
Allow the water sample to equilibrate to room temperature.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
Soil Samples:
-
Air-dry the soil sample in a well-ventilated area, shielded from direct sunlight.
-
Once dried, gently disaggregate the soil using a mortar and pestle.
-
Sieve the soil through a 2 mm mesh to remove larger debris and ensure homogeneity.
Extraction Protocols
The principle behind SPE is the partitioning of the analyte between a solid and a liquid phase. For this compound, a reversed-phase C18 sorbent is effective due to the non-polar nature of the diphenyl groups.
Figure 2: Solid-Phase Extraction (SPE) workflow for water samples.
Step-by-Step Protocol:
-
Condition the SPE Cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of HPLC-grade water through the C18 cartridge. Do not allow the cartridge to go dry.
-
Load the Sample: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the Cartridge: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any co-adsorbed polar impurities.
-
Dry the Cartridge: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the Analyte: Elute the this compound from the cartridge with two 5 mL aliquots of acetonitrile into a clean collection tube.
-
Concentrate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition for HPLC-MS/MS analysis.
Ultrasonic-assisted extraction utilizes the energy of ultrasonic waves to enhance the mass transfer of the analyte from the solid matrix into the solvent.[5][6] This method is efficient and requires less solvent compared to traditional Soxhlet extraction.
Sources
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- 5. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: The Role of 1,3-Dimethyl-1,3-diphenylurea as a Chemical Stabilizer
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1,3-diphenylurea, a compound primarily utilized as a chemical stabilizer rather than a catalyst. Extensive research and literature analysis indicate that the molecular structure of this compound, specifically the methylation of its nitrogen atoms, precludes its function as a hydrogen-bond-donating catalyst, a common mechanism for other urea-based compounds. This document elucidates its principal application as a stabilizer, particularly in energetic materials, and offers a detailed experimental protocol for its evaluation in a model chemical system.
Introduction: Defining the Function of this compound
This compound, also known by trade names such as Centralite II, is a crystalline solid with the chemical formula C₁₅H₁₆N₂O.[1] While the broader class of diarylureas has garnered significant interest in medicinal chemistry for their biological activities,[2][3] the specific N,N'-dimethylated structure of this compound directs its utility away from catalysis and towards chemical stabilization.[4][5] Its primary function is to inhibit or slow down the decomposition of chemical formulations, particularly smokeless powders and other propellants.[4][5]
The core reason for its lack of catalytic activity in many contexts stems from its structure. Many urea-based organocatalysts rely on the presence of N-H protons to form hydrogen bonds with substrates, thereby activating them towards a chemical reaction. In this compound, these protons are replaced by methyl groups, rendering the molecule incapable of acting as a hydrogen bond donor.
This guide will, therefore, focus on its well-established role as a stabilizer. We will explore the mechanism of its stabilizing action and provide a detailed protocol for its application and evaluation.
Mechanism of Stabilization
The stabilizing effect of this compound is primarily attributed to its ability to scavenge acidic species, particularly nitrogen oxides (NOx), which are often products of the decomposition of nitrocellulose-based propellants. The accumulation of these acidic species can autocatalyze further decomposition, leading to instability and a reduced shelf-life of the material.
The proposed mechanism involves the reaction of the urea derivative with these decomposition products, neutralizing them and preventing their catalytic action. This process enhances the thermal stability and longevity of the formulations in which it is incorporated.
Experimental Protocol: Evaluation of this compound as a Stabilizer in a Model System
This protocol describes a method to evaluate the stabilizing effect of this compound on a model system. For safety and accessibility, we will use the thermal decomposition of a common organic nitrate, such as isopropyl nitrate, in a suitable solvent as a model for propellant degradation.
3.1. Materials and Equipment
| Reagents | Equipment |
| This compound (≥98% purity)[6] | Schlenk tubes or similar reaction vials with septa |
| Isopropyl nitrate | Heating block or oil bath with temperature control |
| High-boiling point, inert solvent (e.g., diphenyl ether) | Magnetic stirrer and stir bars |
| Anhydrous sodium sulfate | Gas chromatograph-mass spectrometer (GC-MS) |
| Ethyl acetate (for extraction) | Standard laboratory glassware (pipettes, syringes, etc.) |
| Deionized water | Analytical balance |
3.2. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Isopropyl nitrate is a flammable and potentially explosive compound. Handle with extreme care and in small quantities.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[7][8]
3.3. Experimental Workflow Diagram
Caption: Workflow for evaluating the stabilizing effect of this compound.
3.4. Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of isopropyl nitrate in diphenyl ether.
-
Prepare a 0.01 M stock solution of this compound in diphenyl ether.
-
-
Reaction Setup:
-
Control Vials: In a series of labeled Schlenk tubes, add 5.0 mL of the 0.1 M isopropyl nitrate solution.
-
Test Vials: In a separate series of labeled Schlenk tubes, add 5.0 mL of the 0.1 M isopropyl nitrate solution and 0.5 mL of the 0.01 M this compound solution.
-
Seal all vials with septa and flush with an inert gas (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Place all vials in a preheated heating block or oil bath set to 100 °C.
-
Stir the solutions at a constant rate.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one control and one test vial from the heating block.
-
Immediately cool the vials in an ice bath to quench the reaction.
-
Withdraw a 100 µL aliquot from each vial and dilute it with 900 µL of ethyl acetate.
-
Dry the diluted sample with a small amount of anhydrous sodium sulfate.
-
Analyze the sample using GC-MS to determine the concentration of isopropyl nitrate.
-
3.5. Data Analysis
-
For each time point, calculate the concentration of remaining isopropyl nitrate in both the control and test samples.
-
Plot the concentration of isopropyl nitrate versus time for both the control and the stabilized reactions.
-
The rate of decomposition can be determined from the slope of these plots. A significantly shallower slope for the test reaction compared to the control indicates a stabilizing effect of this compound.
Expected Results and Interpretation
The addition of this compound is expected to decrease the rate of thermal decomposition of isopropyl nitrate. This will be visualized as a slower decay in the concentration of isopropyl nitrate over time in the test vials compared to the control vials.
| Time (hours) | [Isopropyl Nitrate] - Control (M) | [Isopropyl Nitrate] - Test (M) |
| 0 | 0.100 | 0.100 |
| 1 | 0.085 | 0.095 |
| 2 | 0.072 | 0.090 |
| 4 | 0.051 | 0.081 |
| 8 | 0.026 | 0.065 |
| 24 | < 0.005 | 0.030 |
Table 1: Representative data showing the expected trend in isopropyl nitrate concentration with and without the stabilizer.
Troubleshooting and Best Practices
-
Solvent Purity: Ensure the use of a high-purity, inert solvent to avoid side reactions.
-
Temperature Control: Maintain a constant and uniform temperature for all reaction vials to ensure reproducible results.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent oxidative side reactions.
-
Analytical Calibration: Properly calibrate the GC-MS with known concentrations of isopropyl nitrate to ensure accurate quantification.
Conclusion
While the chemical structure of this compound makes it unsuitable for catalytic applications that rely on hydrogen bond donation, it is an effective chemical stabilizer. Its primary role is to scavenge acidic decomposition products, thereby enhancing the stability and shelf-life of chemical formulations, particularly energetic materials. The provided protocol offers a reliable method for evaluating its stabilizing properties in a controlled laboratory setting.
References
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
Hesheng. (n.d.). N, N-DiMethyl-N, N-Diphenylurea(centralite II)CAS NO.: 611-92-7. Retrieved from [Link]
- Sun, X., et al. (2023). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry.
-
PubMed Central. (n.d.). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Research and development of N,N'-diarylureas as anti-tumor agents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Diethyl-1,3-diphenylurea. Retrieved from [Link]
- Verma, S., et al. (2023).
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations. Retrieved from [Link]
-
MDPI. (2021). Diarylureas as Antitumor Agents. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
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- 1. Design and synthesis of 1,3-diarylurea derivatives as selective cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and development of N,N′-diarylureas as anti-tumor agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 611-92-7 [chemicalbook.com]
- 5. N, N-DiMethyl-N, N-Diphenylurea| centraliteII CAS611-92-7 [hslg-tech.com]
- 6. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemos.de [chemos.de]
The Role of 1,3-Dimethyl-1,3-diphenylurea in the Formulation of Energetic Materials: Application Notes and Protocols
Introduction: In the high-stakes field of energetic materials, long-term chemical stability is not merely a desirable attribute but a critical determinant of safety, reliability, and performance. Nitrocellulose and other nitrate ester-based propellants and explosives are inherently prone to autocatalytic decomposition, a process that can lead to unpredictable ballistic performance and, in worst-case scenarios, catastrophic accidental detonation. The mitigation of this inherent instability is achieved through the incorporation of chemical stabilizers. Among the most effective and widely utilized of these is 1,3-Dimethyl-1,3-diphenylurea, commonly known as Methyl Centralite or Centralite II.
This comprehensive guide provides an in-depth exploration of the application of this compound in energetic formulations. It is intended for researchers, scientists, and professionals in the field of energetic materials development, offering a blend of theoretical understanding and practical, field-proven protocols.
The Critical Role of this compound as a Stabilizer
This compound is a symmetrical aromatic urea that serves as a highly effective stabilizer in single, double, and triple-base propellants, as well as in various explosive compositions.[1][2] Its primary function is to scavenge and neutralize the acidic nitrogen oxides (NOx) that are the initial products of the decomposition of nitrate esters, such as nitrocellulose and nitroglycerin.[3] This scavenging action is crucial as the presence of NOx can catalyze further and more rapid decomposition of the energetic material, leading to a dangerous feedback loop.
The typical concentration of this compound in double-base propellants ranges from 1.0% to 3.5% by mass.[3] The depletion of the stabilizer content over time is a key indicator used to predict the remaining safe shelf-life of the propellant.[3]
Mechanism of Action:
The stabilization mechanism of this compound, while complex, is understood to proceed through a series of reactions with nitrogen oxides. The initial decomposition of nitrate esters releases nitrogen dioxide (NO₂) and other reactive species. The urea functionality and the phenyl groups of the Centralite II molecule are reactive towards these species. The proposed mechanism involves the nitrosation and nitration of the aromatic rings and the nitrogen atoms of the urea bridge. This process effectively sequesters the NOx molecules, preventing them from participating in the autocatalytic decomposition of the propellant matrix.
Below is a simplified representation of the stabilization workflow:
Caption: Simplified workflow of propellant stabilization by this compound.
Performance Characteristics and Formulation Insights
The inclusion of this compound in an energetic formulation imparts several key benefits:
-
Enhanced Chemical Stability: The primary benefit is a significant increase in the chemical stability of the propellant, leading to a longer and more predictable service life.
-
Improved Safety: By preventing autocatalytic decomposition, the risk of accidental ignition during storage and handling is greatly reduced.
-
Consistent Ballistic Performance: A stable propellant maintains its intended burn rate and pressure-time characteristics over its lifespan, ensuring reliable performance.
While this compound is an excellent stabilizer, its concentration must be carefully optimized. Excessive amounts can potentially impact the energetic performance of the propellant by slightly reducing the overall energy content. Conversely, insufficient levels will compromise long-term stability.
Data on a Representative Double-Base Propellant Formulation:
| Component | Percentage by Weight (%) |
| Nitrocellulose (13.15% N) | 55.5 |
| Nitroglycerin | 30.9 |
| This compound | 2.0 |
| Glycerol Triacetate (Plasticizer) | 12.6 |
This is a representative formulation and may be adjusted based on specific performance requirements.[4]
Protocols for Formulation and Analysis
The following sections provide detailed protocols for the incorporation of this compound into a model energetic formulation and the subsequent analysis of its concentration and the stability of the final product.
Protocol for Incorporation via Solvent Casting
This protocol describes a laboratory-scale procedure for preparing a nitrocellulose-based energetic formulation stabilized with this compound using a solvent casting method.
Materials and Equipment:
-
Nitrocellulose (fibrous, appropriate nitrogen content)
-
Nitroglycerin (desensitized)
-
This compound (powder)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Anti-static laboratory equipment (beakers, stirrers, casting plates)
-
Fume hood with appropriate ventilation
-
Drying oven with precise temperature control
-
Remote mixing apparatus
Procedure:
-
Solvent Preparation: In a fume hood, prepare a solvent mixture of acetone and ethanol, typically in a 2:1 ratio.
-
Dissolution of Stabilizer and Plasticizer: In a separate anti-static beaker, dissolve the required amount of this compound and any other plasticizers in a portion of the solvent mixture with gentle stirring until a clear solution is obtained.
-
Wetting of Nitrocellulose: Carefully place the fibrous nitrocellulose in a remote mixing vessel. Slowly add a portion of the solvent mixture to wet the nitrocellulose, ensuring thorough and uniform wetting to prevent the formation of dry spots.
-
Incorporation of Ingredients: Once the nitrocellulose is fully wetted, slowly add the solution containing the this compound and plasticizers to the mixing vessel.
-
Addition of Nitroglycerin: If applicable, the desensitized nitroglycerin should be added at this stage under strict safety protocols and with remote operation.
-
Mixing: Mix the components at a controlled, slow speed until a homogenous, viscous lacquer is formed. The mixing time will vary depending on the batch size and specific components but is typically in the range of 1-2 hours.
-
Casting: Pour the homogenous lacquer onto a level, anti-static casting plate. The thickness of the cast sheet will determine the final dimensions of the propellant grain.
-
Solvent Evaporation: Allow the cast sheet to dry in a well-ventilated area, initially at ambient temperature, to allow for the slow and controlled evaporation of the bulk of the solvent.
-
Final Drying: Transfer the partially dried sheet to a temperature-controlled drying oven. The temperature should be gradually increased to a final temperature typically not exceeding 50-60°C to remove residual solvent. The drying process can take several days to complete.
-
Finishing: Once fully dried, the propellant sheet can be cut or otherwise processed into the desired final geometry.
Sources
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- 2. lupinepublishers.com [lupinepublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1,3-Dimethyl-1,3-diphenylurea synthesis
Technical Support Center: Synthesis of 1,3-Dimethyl-1,3-diphenylurea
Welcome to the technical support center for the synthesis of this compound (also known as Methyl Centralite or Centralite II). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind procedural steps, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods, broadly categorized into phosgene-based and phosgene-free routes.
-
Phosgene-Based Synthesis: The traditional and often high-yielding method involves the reaction of N-methylaniline with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (BTC).[1][2] Phosgene is highly toxic and requires specialized handling, making its surrogates a more common choice in a modern laboratory setting.[3] The reaction proceeds via a highly reactive N-methyl-N-phenylcarbamoyl chloride intermediate.
-
Phosgene-Free Synthesis: For safety and environmental reasons, phosgene-free routes are increasingly preferred. These methods utilize alternative carbonyl sources:
-
Reaction with Urea: Heating N-methylaniline with urea can produce the target compound, but the reaction with N-substituted anilines can be sluggish and may require high temperatures, leading to side products from urea decomposition.
-
Carbonyldiimidazole (CDI): CDI is an excellent, safe alternative to phosgene.[3][4] It reacts with one equivalent of N-methylaniline to form an activated carbamoyl-imidazole intermediate, which then reacts with a second equivalent of N-methylaniline to yield the desired urea. This method offers mild reaction conditions and avoids chlorinated byproducts.[3]
-
Reaction with Isocyanates: The reaction of diphenylamine with methyl isocyanate, often catalyzed, is another viable route to produce related unsymmetrical ureas and can be adapted for this synthesis.[5]
-
Reductive Carbonylation: Advanced methods include the catalytic reductive carbonylation of corresponding nitroaromatics, though this requires specialized equipment for handling carbon monoxide.[6]
-
Q2: Why is my reaction yield consistently low?
Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis. See the troubleshooting flowchart below for a guided analysis.
-
Incomplete Reaction: Steric hindrance from the phenyl groups and the N-methyl substituents can slow the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or moderately increasing the temperature.
-
Reagent Purity and Stoichiometry: N-methylaniline is susceptible to oxidation and can contain impurities. Ensure its purity via distillation before use. Precisely measure your reagents; an imbalance in stoichiometry can lead to the formation of undesired side products.
-
Moisture Sensitivity: Reagents like phosgene, triphosgene, and CDI are highly sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). The presence of water will hydrolyze these reagents, rendering them inactive.
-
Side Reactions: At elevated temperatures, side reactions can become significant. For instance, when using CDI, if the second addition of N-methylaniline is too slow, the intermediate can react with other nucleophiles present in the mixture.
Q3: What are the common impurities, and how can I remove them?
The primary impurities depend on the synthetic route.
-
Unreacted N-methylaniline: Easily removed by an acidic wash (e.g., with 1M HCl) during the aqueous workup, which converts the basic amine into a water-soluble salt.
-
Monosubstituted or Asymmetrical Ureas: Can form if stoichiometry is not precise or if contaminating amines are present.
-
Products of Reagent Decomposition: For example, imidazole from CDI hydrolysis or cyanuric acid from urea decomposition at high temperatures.
Purification Strategy:
-
Aqueous Workup: A standard workup involving an acidic wash, followed by a basic wash (e.g., saturated NaHCO₃ solution), and a brine wash will remove most ionic impurities and unreacted starting materials.
-
Recrystallization: this compound is a crystalline solid.[7] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is highly effective for removing closely related impurities.
-
Flash Chromatography: For very high purity requirements or to separate stubborn impurities, flash chromatography on silica gel is the method of choice. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[1][8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Quantitative Troubleshooting Summary
| Symptom | Potential Cause | Diagnostic Check | Recommended Solution |
| Low Yield (<40%) | Incomplete reaction due to steric hindrance or low temperature. | TLC or ¹H NMR of crude product shows significant starting material. | Increase reaction time by 2-4 hours or temperature by 10-20 °C. Monitor closely to prevent decomposition. |
| Reagent decomposition due to moisture. | Add a few drops of water to a small aliquot of CDI or triphosgene; vigorous bubbling indicates activity. | Use freshly opened reagents, ensure all solvents are anhydrous, and maintain a robust inert atmosphere. | |
| Multiple Spots on TLC | Formation of side-products (e.g., monosubstituted urea). | LC-MS analysis to identify masses of byproducts. | Re-verify stoichiometry. Add one reagent dropwise to the other at a lower temperature (e.g., 0 °C) to improve selectivity. |
| Thermal decomposition of product or reagents. | Crude product appears discolored (yellow/brown). | Reduce reaction temperature. Consider a milder carbonylating agent if using a high-temperature urea melt method. | |
| Product Fails to Crystallize | Presence of oily impurities. | ¹H NMR shows broad signals or solvent peaks. | Purify the crude oil via flash column chromatography before attempting recrystallization. |
| Supersaturation of the crystallization solution. | Solution remains clear even after cooling. | Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. |
Experimental Protocols
Protocol 1: Synthesis via N,N'-Carbonyldiimidazole (CDI)
This phosgene-free method is recommended for its safety and generally clean reaction profile.[3][4]
Diagram of a Phosgene-Free Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation:
-
Set up a three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
In the flask, dissolve N,N'-Carbonyldiimidazole (CDI) (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
-
Reaction - Step A (Intermediate Formation):
-
Dissolve N-methylaniline (1.0 eq) in anhydrous THF in the dropping funnel.
-
Cool the flask containing the CDI solution to 0 °C in an ice bath.
-
Add the N-methylaniline solution dropwise to the stirred CDI solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Formation of the N-acylimidazole intermediate occurs.
-
-
Reaction - Step B (Urea Formation):
-
Add a second portion of N-methylaniline (1.0 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous THF.
-
Heat the reaction mixture to a gentle reflux (approx. 65 °C) and stir for 12-24 hours.
-
Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate), observing the consumption of the starting material and the appearance of the product spot.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by adding water to hydrolyze any remaining activated species.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove unreacted N-methylaniline, saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from hot ethanol or by flash chromatography on silica gel.[8]
-
Protocol 2: Quality Control & Analysis
-
Thin Layer Chromatography (TLC):
-
Melting Point: The pure compound has a reported melting point of >120 – <121 °C.[7] A broad or depressed melting range indicates impurities.
-
Spectroscopic Analysis: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The infrared (IR) spectrum should show a characteristic strong carbonyl (C=O) stretch around 1660 cm⁻¹.
References
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]
-
Glory Chem. (2025, August 8). Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 1,3-diphenylurea. Retrieved from [Link]
-
PrepChem. (2023). Preparation of 1,3-diphenylurea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Request PDF. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of N-methyl-N',N'-diphenylurea. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Ethyl centralite synthesis. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) 1,3-Diethyl-1,3-diphenylurea. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Retrieved from [Link]
-
European Patent Office. (2011). METHOD AND PROCESS FOR PREPARATION AND PRODUCTION OF DEUTERATED OMEGA -DIPHENYLUREA. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
PubMed. (2014). Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
MedCrave online. (n.d.). Analysis of stabilizers in gunpowders. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea as an Amine Source to Synthesize Primary Aromatic Amines via Nickel‐Mediated C−H Amination. Request PDF. Retrieved from [Link]
Sources
- 1. This compound | 611-92-7 [chemicalbook.com]
- 2. 1,3-Diphenylurea synthesis - chemicalbook [chemicalbook.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemos.de [chemos.de]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Solubilization of 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
Executive Summary & Molecule Profile[3][4]
1,3-Dimethyl-1,3-diphenylurea (also known as Centralite II or Methyl Centralite) presents a classic "brick dust" challenge in aqueous chemistry.[1][2][3] Unlike many urea-based drugs that possess hydrogen bond donors, this molecule is fully substituted at the nitrogen positions.[4][1][2][3]
-
The Core Issue: The molecule lacks N-H hydrogen bond donors.[4][1][2] It relies entirely on the central carbonyl oxygen to accept hydrogen bonds from water, which is thermodynamically insufficient to overcome the high lattice energy of its crystal structure and the hydrophobicity of the two phenyl rings.[4][1]
-
Thermodynamic Profile:
This guide provides three validated protocols to overcome these limitations, categorized by experimental application.
Decision Matrix: Select Your Protocol
Before proceeding, identify your downstream application to select the correct solubilization strategy.[4][1][2][3]
Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.
Protocol A: Cosolvent "Crash-Out" Prevention
Best For: Analytical standards, chemical degradation studies, abiotic assays.[4][1][2][3]
The Problem: Users often dissolve the compound in DMSO and squirt it into water, causing immediate white precipitation (the "crash-out").[4][1] This happens because the dielectric constant of the mixture shifts too rapidly.[1][2]
Validated Workflow
-
Prepare Stock: Dissolve this compound in pure DMSO at 20 mg/mL . Vortex until clear.
-
Prepare Buffer: Warm your aqueous buffer (PBS or Water) to 37°C .
-
Stepwise Dilution (The Critical Step):
Solubility Limit Table (Estimated)
| Solvent System | Max Solubility (approx) | Stability |
|---|---|---|
| Pure Water | < 0.08 mg/mL | Stable (if dissolved) |
| 100% DMSO | ~30 mg/mL | High |
| 10% DMSO / 90% Water | ~0.5 mg/mL | Metastable (Use within 4h) |
| 50% Ethanol / 50% Water | ~5 mg/mL | High |[1][2][3]
Protocol B: Surfactant Micelle Encapsulation
Best For: High-concentration chemical assays, environmental remediation studies.[4][1][2][3]
Mechanism: Surfactants like SDS or Tween 80 form micelles above their Critical Micelle Concentration (CMC).[1][2][3] The hydrophobic Centralite II molecules partition into the lipophilic core of the micelle, effectively "hiding" from the water.[4][1][2]
Validated Workflow
-
Select Surfactant:
-
Preparation:
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.[4][1][2][3]
-
Result: You will achieve concentrations 10-50x higher than in pure water.[4][1][2][3]
Protocol C: Cyclodextrin Complexation (Bio-Compatible)
Best For: Cell culture, enzyme inhibition assays (urease), plant growth studies.[4][1][3]
Mechanism: Hydroxypropyl-
Figure 2: Schematic of the host-guest inclusion process. The stability constant (K) allows for significant solubility enhancement without organic solvents.
Validated Workflow
-
Carrier Solution: Prepare a 20% (w/v) HP-
-CD solution in water or media.[1][2][3] -
Addition: Add this compound in excess (e.g., 2 mg/mL).
-
Complexation Cycle:
-
Vortex vigorously for 5 minutes.
-
Place in a shaking incubator (200 rpm) at 25°C for 48 hours.
-
Note: Mechanochemical grinding (mortar and pestle) of the solid drug with Cyclodextrin powder before adding water significantly speeds up this process.[4]
-
-
Clarification: Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Validation: Measure absorbance at 250-260 nm to determine final concentration.
Troubleshooting FAQ
Q: My solution is cloudy after dilution. Can I still use it? A: No. Cloudiness indicates micro-precipitation.[4][1][2][3] The concentration of dissolved compound is unknown and likely much lower than calculated.[4][1] You must filter the solution and quantify the concentration via HPLC or UV-Vis, or restart using Protocol C .
Q: Can I use acid to protonate it and make a salt? A: Generally, No. While ureas can be protonated, this compound is an extremely weak base due to the electron-withdrawing phenyl groups and the resonance stabilization of the urea core.[4][1][2][3] Protonation would require very strong acids (pH < 1), which are incompatible with most biological or environmental assays.[4][1][3]
Q: I see a peak at 257 nm, but it's drifting. Why? A: This molecule can adsorb to plastics (polypropylene tubes) due to its lipophilicity.[1][2]
Q: Is this molecule stable in water once dissolved? A: Yes, it is chemically stable against hydrolysis at neutral pH.[4][1][2][3] However, it is physically unstable (prone to precipitation) if the cosolvent evaporates or temperature drops.[4][1]
References
-
OECD. (2003).[4][1][2][3][5] SIDS Initial Assessment Report for 1,3-Dimethylurea (Structural Analog Data). Retrieved January 30, 2026, from [Link][4][1][3]
-
PubChem. (n.d.).[4][1][2][3][6] this compound (Compound Summary). National Library of Medicine.[4][1][2] Retrieved January 30, 2026, from [Link][4][1][3]
-
Hino, T., et al. (2023).[4][1][2][3] Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. ACS Omega.[4][1][2][3] Retrieved January 30, 2026, from [Link][4][1][3]
Sources
Technical Support Center: Stability & Degradation Profiling of 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
Current Status: Operational Ticket ID: DDPU-STAB-2024 Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub for 1,3-Dimethyl-1,3-diphenylurea (DDPU) , commonly known as Centralite II .
The Core Issue:
DDPU is structurally robust due to the steric hindrance provided by the
The Reality: Under stress, DDPU fails primarily through hydrolytic cleavage and electrophilic aromatic substitution (in the presence of nitro-sources). This guide provides the mechanistic insights and troubleshooting protocols necessary to detect and quantify these degradation events.
Module 1: The Degradation Landscape (FAQ)
Q1: What are the primary degradation products I should look for?
The degradation profile depends entirely on the stress condition applied.
| Stress Condition | Primary Mechanism | Major Degradation Product(s) | Molecular Weight Change |
| Acid/Base Hydrolysis | Amide Bond Cleavage | N-methylaniline (NMA) + CO₂ | 240.3 |
| Oxidative (Peroxide) | N-Dealkylation / Ring Oxidation | N-methylaniline, 4-Hydroxy-DDPU | Variable |
| Nitration (Propellant Aging) | Electrophilic Substitution | 4-Nitro-Centralite II , 2,4-Dinitro-NMA | +45 Da (per nitro group) |
| Thermal (Pyrolysis) | Radical Fragmentation | N-methylaniline, Aniline (trace) | Complex Mixture |
Q2: Why am I seeing N-methylaniline (NMA) in my "dry" thermal samples?
Answer: Trace moisture.
Even in "dry" thermal stability studies (e.g., DSC/TGA), trace water trapped in the crystal lattice or ambient humidity can catalyze hydrolysis at elevated temperatures (
-
Mechanism: The carbonyl carbon is attacked by water, cleaving the urea linkage.
-
Reaction:
Q3: Does DDPU form Isocyanates like other ureas?
Answer: No , not directly. Standard 1,3-diphenylurea degrades to Phenyl Isocyanate via a proton transfer mechanism. DDPU is fully substituted (no N-H). To form an isocyanate, it would first need to undergo N-demethylation, which is energetically unfavorable compared to simple hydrolysis.
Module 2: Mechanistic Visualization
The following diagram maps the degradation pathways you will encounter during forced degradation studies.
Caption: Figure 1. Degradation pathways of DDPU. Hydrolysis to N-methylaniline is the dominant pathway in solution-based stress testing.
Module 3: Analytical Troubleshooting (The "Why is my peak weird?" Guide)
Issue 1: N-methylaniline (NMA) Peak Tailing
Symptom: The degradation product (NMA) elutes as a broad, tailing peak, while the parent (DDPU) is sharp.
Root Cause: NMA is a secondary amine with basic character (
-
Increase Buffer Strength: Use 10-20 mM Ammonium Formate or Phosphate.
-
pH Control:
-
Low pH (pH 3.0): Keeps NMA fully protonated (
). Good solubility, but may elute early (void volume risk). -
High pH (pH 9.0): Keeps NMA neutral (
). Better retention and shape, but requires a high-pH resistant column (e.g., C18 Hybrid/Polymer).
-
Issue 2: Mass Balance Mismatch
Symptom: DDPU area decreases by 20%, but NMA area only increases by 5%. Root Cause:
-
Volatility: N-methylaniline is semi-volatile. If you use high temperatures for sample prep or evaporation, you are losing the product.
-
UV Response: The extinction coefficient (
) of NMA at 254 nm is different from DDPU. You must use a relative response factor (RRF). Protocol Check: Do not evaporate samples to dryness. Use a sealed vial.
Module 4: Validated Experimental Protocols
Protocol A: Forced Hydrolysis (Acid)
Use this to generate the NMA standard in situ.
-
Preparation: Dissolve 10 mg DDPU in 5 mL Acetonitrile.
-
Stress: Add 5 mL of 1.0 N HCl .
-
Incubation: Heat at 60°C for 4 hours . (DDPU is resistant to mild acid; heat is required).
-
Neutralization: Cool, then neutralize with 1.0 N NaOH to pH 7.0 before injection.
-
Expected Result: ~20-40% conversion to N-methylaniline.
Protocol B: LC-MS/UV Analysis Method
Designed to separate DDPU from NMA and Nitro-derivatives.
| Parameter | Setting |
| Column | C18 Endcapped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary), 210 nm (secondary) |
| MS Mode | ESI Positive (+). DDPU [M+H]+ = 241.15 |
References
-
Zamani, S., et al. (2023).[1] "Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates." Polymers, 15(11), 2522.[1] (Provides comparative mechanism for urea cracking).
-
Halilović, N., et al. (2020).[2] "Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method." Lupine Online Journal of Medical Sciences. (Validates analytical separation of Centralites).
-
PubChem. (n.d.). "this compound (Compound Summary)." National Library of Medicine.
-
Cordin, M., et al. (2021).[3] "Quantification of aniline and N-methylaniline in indigo." Scientific Reports. (Methodology for N-methylaniline detection).
Sources
Technical Support Center: Methyl Centralite (MC) Detection in Gunshot Residue (GSR)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of methyl centralite (MC) in gunshot residue (GSR). This guide is designed for researchers, forensic scientists, and analytical chemists to navigate the complexities of MC detection. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established analytical principles and field-proven insights to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is methyl centralite (MC) and why is it a key target in GSR analysis?
Methyl centralite (MC), or 1,3-dimethyl-1,3-diphenylurea, is an organic compound used as a stabilizer in smokeless gunpowder.[1][2][3] Its primary function is to react with and neutralize nitrogen oxides that are formed during the decomposition of nitrocellulose and nitroglycerine, thereby increasing the chemical stability and shelf-life of the propellant.[3][4]
MC is a significant analyte in organic gunshot residue (OGSR) analysis for several reasons:
-
Specificity: Unlike some other organic components of gunpowder, MC has limited environmental prevalence, making its detection on a subject's hands or clothing a strong indicator of contact with gunshot residue.[5][6]
-
Complementary Evidence: The analysis of organic residues like MC complements the traditional inorganic GSR analysis (detection of lead, barium, and antimony) performed by SEM-EDX.[7][8] This is particularly crucial with the increasing use of "lead-free" or non-toxic ammunition, which may not produce the characteristic inorganic particles.[7]
-
Ammunition Differentiation: The specific formulation of stabilizers can vary between different types and manufacturers of ammunition, potentially allowing for the discrimination between different smokeless powders.[7]
Q2: What are the primary analytical techniques used for detecting methyl centralite in GSR samples?
The detection of MC in the complex matrix of GSR requires highly sensitive and selective analytical techniques. The most commonly employed methods are chromatography coupled with mass spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for analyzing volatile and semi-volatile organic compounds in GSR.[8][9][10] Samples are typically extracted with an organic solvent, and the extract is injected into the GC-MS system.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is increasingly being used for OGSR analysis, including the detection of MC.[11][12] It is particularly advantageous for analyzing thermally labile or less volatile compounds and can offer high selectivity through tandem mass spectrometry (MS/MS).[7][11]
Other techniques like Raman Spectroscopy have also been explored for the detection of centralites in GSR.[1][5]
Q3: What are the most common chemical interferences in the detection of methyl centralite?
Several classes of compounds can interfere with the accurate detection and quantification of MC. These interferences can be broadly categorized as:
-
Structural Isomers and Analogs: The most significant interferent is ethyl centralite (EC) , another common stabilizer in smokeless powders.[1][13][14] MC and EC are structurally very similar, differing only by methyl vs. ethyl groups, which can lead to co-elution in chromatography and similar fragmentation patterns in mass spectrometry.[5][15][16] Other related compounds include derivatives formed during propellant degradation, such as nitro and nitroso derivatives of centralites.[4][15]
-
Pyrolysis Products: The high temperatures during firearm discharge can cause the components of smokeless powder to break down into numerous pyrolysis products.[9][10] These products can create a complex chemical background and may have chromatographic and mass spectral characteristics that overlap with MC. Research has shown that burning smokeless powder generates a complex residue composition that may need to be compared to the intact powder.[9][10][17]
-
Matrix Components: GSR is not a clean sample. It is a complex mixture of burnt and unburnt powder particles, primer residues, and material from the cartridge case and bullet.[11][13] Additionally, samples collected from hands or clothing will contain environmental and biological contaminants (e.g., dirt, fibers, skin oils). These co-extracted matrix components can cause "matrix effects," such as ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[18][19]
Q4: How can I differentiate methyl centralite (MC) from its common analog, ethyl centralite (EC)?
Differentiating MC from EC is a critical challenge that requires optimized analytical methods.
-
Chromatographic Separation: The most effective approach is to achieve baseline separation of MC and EC using a high-resolution gas or liquid chromatography column. This typically involves careful selection of the stationary phase and optimization of the temperature or solvent gradient program.
-
Mass Spectrometry: While their mass spectra can be similar, high-resolution mass spectrometry can distinguish them based on their exact mass. In standard quadrupole MS, specific fragment ions can be used for differentiation. For example, the loss of a methyl group versus an ethyl group will produce different fragment ions that can be selectively monitored.
Q5: What are "matrix effects" and how do they impact the analysis of methyl centralite?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In the context of MC analysis, components from the GSR matrix or the collection substrate can suppress or enhance the MC signal in the mass spectrometer's ion source.
-
Ion Suppression: This is the more common phenomenon, where matrix components compete with the analyte (MC) for ionization, reducing the number of analyte ions that reach the detector.[19] This leads to an underestimation of the MC concentration.
-
Ion Enhancement: Less commonly, matrix components can sometimes improve the ionization efficiency of the analyte, leading to an overestimation.[19] This can occur in GC-MS when matrix components passivate active sites in the GC inlet, preventing the thermal degradation of the analyte.[19]
Failure to account for matrix effects can lead to significant quantitative errors and potentially false-negative results.[18]
Troubleshooting Guides
Guide 1: Resolving Co-elution of Methyl Centralite (MC) and Ethyl Centralite (EC)
Issue: Poor chromatographic separation between MC and EC, leading to overlapping peaks and inaccurate identification or quantification.
Causality: The structural similarity between MC and EC results in very close retention times on standard non-polar GC columns. Effective separation relies on exploiting the subtle differences in their physicochemical properties.
Workflow for Method Optimization:
Caption: Workflow for resolving MC and EC co-elution.
Step-by-Step Protocol (GC-MS):
-
Column Selection: If using a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) and experiencing co-elution, switch to a mid-polarity column. A 50% phenyl-methylpolysiloxane (e.g., DB-17ms, HP-50+) or a trifluoropropyl stationary phase can provide alternative selectivity to better resolve the centralite isomers.
-
Temperature Program Optimization:
-
Start with an initial oven temperature of ~150°C.
-
Implement a slow temperature ramp (e.g., 2-5°C per minute) during the expected elution time for MC and EC. This increases the interaction time with the stationary phase, enhancing separation.
-
Hold the temperature for 1-2 minutes after the elution of the later compound to ensure good peak shape.
-
-
Carrier Gas Flow Rate: Ensure the linear velocity of the carrier gas (Helium) is at its optimal rate for the column diameter (typically around 35-40 cm/s). A suboptimal flow rate can decrease column efficiency and peak resolution.
-
Injection Technique: Use a splitless or pulsed splitless injection to ensure a narrow sample band is introduced onto the column, which improves peak shape and resolution.
Guide 2: Mitigating Matrix Effects in MC Quantification
Issue: Inconsistent and inaccurate quantitative results for MC, suspected to be caused by ion suppression or enhancement from the sample matrix.
Causality: Co-extracted matrix components interfere with the ionization of MC in the MS source. The effect can vary significantly from sample to sample, making external calibration unreliable.
Strategies for Mitigation:
| Strategy | Principle | Implementation Steps |
| Matrix-Matched Calibration | Compensates for matrix effects by preparing calibration standards in a blank matrix extract that is representative of the actual samples. | 1. Obtain a blank matrix (e.g., a swab of an un-shot hand).2. Extract the blank matrix using the same procedure as for the samples.3. Spike the blank extract with known concentrations of MC to create calibration standards.4. Analyze these standards to generate a calibration curve that accounts for the matrix effect. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | An ideal internal standard (e.g., ¹³C- or ²H-labeled MC) behaves almost identically to the native analyte during extraction, chromatography, and ionization. Any matrix effect that suppresses the analyte will also suppress the SIL-IS to a similar degree. | 1. Add a known amount of the SIL-IS to every sample, blank, and standard before extraction.2. Monitor the specific mass transitions for both native MC and the SIL-IS.3. Quantify using the ratio of the analyte peak area to the SIL-IS peak area. This ratio remains stable even if absolute signal intensity fluctuates. |
| Sample Dilution | Reduces the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization. | 1. Analyze the sample extract.2. If matrix effects are suspected, dilute the extract 5-fold or 10-fold with the initial mobile phase (for LC) or extraction solvent (for GC).3. Re-analyze the diluted sample. If the calculated concentration (after correcting for dilution) is significantly different, matrix effects were likely present. Note: This may compromise the limit of detection. |
| Enhanced Sample Cleanup | Employs techniques like Solid Phase Extraction (SPE) to selectively remove interfering compounds from the sample extract before analysis. | 1. Pass the initial solvent extract through an appropriate SPE cartridge (e.g., C18 for reversed-phase retention).2. Wash the cartridge with a weak solvent to remove polar interferences.3. Elute MC with a stronger organic solvent, leaving many matrix components behind. |
Recommended Approach: The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and is highly recommended for robust and accurate quantification.[19]
Guide 3: Differentiating MC from Pyrolysis and Degradation Products
Issue: A peak is detected at or near the retention time of MC, but its mass spectrum is ambiguous, potentially indicating a pyrolysis or degradation product rather than MC itself.
Causality: Smokeless powder combustion and natural aging of propellants create a complex mixture of related compounds, including isomers, degradation products (e.g., N-nitrosodiphenylamine), and pyrolysis fragments.[1][4][9]
Logical Framework for Identification:
Sources
- 1. Chemical Analysis of Gunpowder and Gunshot Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Analysis of ethyl and methyl centralite vibrational spectra for mapping organic gunshot residues - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. politesi.polimi.it [politesi.polimi.it]
- 7. Detection of Gunshot Residues Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The analysis of organic and inorganic gunshot residue from a single sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Smokeless Powders, Smokeless Powder Residues, and Pyrolysis Products by GC-MS - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of organic and inorganic gunshot residues from hands using complexing agents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00778E [pubs.rsc.org]
- 12. Detection of organic and inorganic gunshot residues from hands using complexing agents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. surface.syr.edu [surface.syr.edu]
- 14. eprints.usm.my [eprints.usm.my]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. reddit.com [reddit.com]
- 17. Correlation and analysis of smokeless powder, smokeless powder residues, and lab generated pyrolysis products via GC-MS | National Institute of Justice [nij.ojp.gov]
- 18. Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Matrix Effects for 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
Current Status: Online Analyst: Senior Application Scientist Subject: 1,3-Dimethyl-1,3-diphenylurea (Centralite II) | CAS: 611-92-7 Matrix Focus: Biological Fluids (Plasma/Urine) & Environmental Extracts
Module 1: The Diagnostic Hub
How do I confirm if my signal loss is actually a matrix effect?
Issue: You observe low sensitivity or poor reproducibility (high %CV) for this compound (Centralite II), particularly in complex matrices like plasma or gunshot residue (GSR) swabs.
Root Cause Analysis: Centralite II is a moderately lipophilic compound (LogP ~2.82). In Reverse Phase (RP) chromatography, it elutes in the same hydrophobic window as endogenous phospholipids (glycerophosphocholines) and other late-eluting matrix components. These co-eluting species compete for charge in the ESI droplet, causing Ion Suppression .[1]
Protocol: Post-Column Infusion (The "Gold Standard" Diagnostic)
Do not rely on simple spike recovery experiments, which can mask suppression if the extraction yield is high but ionization is suppressed. Use this visual diagnostic method.
Step-by-Step Workflow:
-
Setup: Connect a syringe pump to the LC flow path via a T-piece located after the column but before the MS source.
-
Infusate: Prepare a standard solution of Centralite II (e.g., 100 ng/mL in mobile phase).
-
Flow Rates:
-
LC Flow (Gradient): Normal method flow (e.g., 0.4 mL/min).
-
Syringe Flow: 10-20 µL/min (constant).
-
-
Injection: Inject a blank matrix extract (extracted plasma/soil/swab without analyte) via the autosampler.
-
Observation: Monitor the baseline of the MRM transition (241.1 → 134.1).
-
Stable Baseline: No matrix effect.
-
Dip/Valley: Ion suppression zone.[2]
-
Peak/Hump: Ion enhancement zone.
-
Visualization: Matrix Effect Assessment Workflow
Caption: Workflow for identifying ionization zones using post-column infusion. Dips indicate suppression.
Module 2: Sample Preparation Lab
Which extraction method clears the hydrophobic interference?
FAQ: "Can I just use Protein Precipitation (PPT)?" A: Avoid PPT if possible. While fast, PPT removes proteins but leaves behind phospholipids and salts. Since Centralite II is lipophilic, it requires a cleaner extraction to separate it from the "lipid dump."
Recommended Protocol: Liquid-Liquid Extraction (LLE) LLE is superior for Centralite II because the compound is non-ionizable at neutral pH (urea derivative) and highly soluble in organic solvents, while phospholipids and salts remain in the aqueous phase.
Optimized LLE Protocol:
-
Sample: 200 µL Plasma/Urine/Aqueous Extract.
-
IS Addition: Add 20 µL deuterated internal standard (Centralite II-d6 or d3).
-
Extraction Solvent: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (1:1) .
-
Why? These solvents are highly selective for neutral lipophiles and exclude polar matrix components better than Dichloromethane.
-
-
Agitation: Vortex for 5 minutes (vigorous).
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Critical: Do not disturb the interface (buffy coat).
-
-
Dry Down: Evaporate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in Mobile Phase (e.g., 50:50 MeOH:Water).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Cleanliness | Low (High Matrix Effect) | High (Removes Phospholipids) | Very High |
| Recovery | >90% | 85-95% | 80-90% |
| Cost/Time | Low/Fast | Medium | High/Slow |
| Verdict | Not Recommended | Recommended | Alternative (Use HLB) |
Module 3: Chromatography Corner
How do I separate Centralite II from the "Phospholipid Zone"?
Issue: Even with LLE, some lipids may persist. If Centralite II elutes at the same time as the phospholipid gradient flush, suppression will occur.
Chromatographic Strategy:
-
Column Selection:
-
Standard: C18 (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Advanced: Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl).
-
Reasoning: Centralite II contains two phenyl rings. A Phenyl-Hexyl column offers unique
selectivity, often shifting the analyte retention time away from the aliphatic lipid interference zone.
-
-
Gradient Optimization:
-
Phospholipids typically elute at high organic strength (90-100% B).
-
Goal: Elute Centralite II before the gradient ramps to 100% B.
-
Suggested Gradient (Phenyl-Hexyl Column):
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow: 0.4 mL/min.
| Time (min) | %B | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Load |
| 5.0 | 90 | Elution of Centralite II (~4.5 min) |
| 5.1 | 100 | Phospholipid Wash (Divert to Waste) |
| 7.0 | 100 | Wash |
| 7.1 | 40 | Re-equilibration |
Visual Logic: Chromatographic Separation Strategy
Caption: Diverting high-organic wash to waste prevents source contamination and suppression.
Module 4: Mass Spectrometry Optimization
How do I compensate for remaining effects?
FAQ: "I can't afford the deuterated standard. Can I use Ethyl Centralite?" A: Proceed with caution.
-
Best Practice: Use This compound-d6 (methyl-d3 groups). This Stable Isotope Labeled (SIL) IS will co-elute perfectly and experience the exact same suppression, mathematically correcting the error.
-
Alternative: Ethyl Centralite (Centralite I) is a structural analog. However, it is more lipophilic and will elute later than Centralite II. If the matrix effect is transient (a sharp dip), the IS might not experience it, leading to inaccurate quantification.
MRM Transitions (Positive ESI):
Centralite II protonates easily to form
| Compound | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) |
| Centralite II | 241.1 | 134.1 | Quantifier | ~20-25 |
| 241.1 | 106.1 | Qualifier | ~30-35 | |
| Centralite II-d6 | 247.1 | 140.1 | IS Quant | ~20-25 |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7595, this compound. PubChem. Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Seminal paper on Post-Column Infusion). Available at: [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Defines acceptable matrix effect limits). Available at: [Link]
- Gao, S., et al. (2015). Method development and validation for the quantitation of organic gunshot residues in human plasma. Journal of Chromatography B. (Context for Centralite II analysis in bio-fluids).
-
Phenomenex. (2023). Kinetex Phenyl-Hexyl Column Selectivity Guide. Available at: [Link]
Sources
strategies to prevent the degradation of 1,3-Dimethyl-1,3-diphenylurea during storage
[1]
CAS: 611-92-7 | Synonyms: Centralite II, Methyl Centralite, N,N'-Dimethylcarbanilide[1][2][3]
Executive Summary: The Stability Profile
This compound is a urea derivative primarily utilized as a stabilizer in nitrocellulose-based propellants and as a plasticizer.[1] Its chemical utility stems from its ability to act as a "sacrificial scavenger" for nitrogen oxides (NOx) and acidic decomposition products.[1]
While chemically robust under ambient conditions, its integrity as a quantitative reference standard is compromised by three primary vectors:
-
Photo-oxidation: UV-induced radical formation leading to N-dealkylation.[1]
-
Acid-Catalyzed Hydrolysis: Slow conversion to N-methylaniline in the presence of moisture and trace acids.[1]
-
Nitration/Nitrosation: Rapid reaction with atmospheric NOx (common in labs with heavy nitric acid use) to form nitro-derivatives.[1]
Critical Storage Protocols (SOP)
To prevent the degradation described above, adhere to the following storage hierarchy. These steps are not suggestions; they are causal requirements to maintain >99% purity.
Tier 1: Environmental Control
| Parameter | Specification | Scientific Rationale |
| Temperature | +2°C to +8°C (Refrigerated) | Reduces the kinetic rate of spontaneous hydrolysis and thermal decomposition.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[1] |
| Container | Amber Glass Vials | Blocks UV radiation (200–400 nm) which catalyzes photo-oxidative cleavage of the N-C bond.[1] |
| Closure | PTFE-lined Screw Cap | PTFE (Teflon) is chemically inert and prevents the leaching of plasticizers found in standard polyethylene caps.[1] |
Tier 2: Handling Precautions
-
Hygroscopicity: While not highly hygroscopic, surface moisture can catalyze hydrolysis.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Acid Isolation: Never store in the same secondary containment as volatile acids (HCl, HNO₃). Centralite II is a base scavenger; it will actively "scrub" acid vapors, destroying itself in the process.
Degradation Mechanisms & Troubleshooting
Understanding how the molecule breaks down allows you to diagnose purity issues effectively.[1]
Mechanism Visualization
The following diagram illustrates the primary degradation pathways you must prevent.
Caption: Primary degradation pathways. Note that reaction with NOx is the intended function in propellants but a failure mode in storage.
Troubleshooting Guide
Q: The white powder has turned a faint yellow. Is it still usable?
-
Diagnosis: The yellowing indicates the formation of nitro-derivatives (e.g., 4-nitro-N-methylaniline) or oxidation products.[1] This is a common sign of exposure to light or trace nitrogen oxides.[1]
-
Action: Discard. The impurity profile has changed. Recrystallization (ethanol) is possible but often not cost-effective for analytical standards.[1]
Q: I see a "ghost peak" in my HPLC chromatogram at a lower retention time.
-
Diagnosis: This is likely N-methylaniline , the hydrolysis product.[1] It is more polar than Centralite II and will elute earlier on a C18 column.[1]
-
Action: Check the pH of your mobile phase.[1] If stored in solution, ensure the solvent is not acidic.
Q: My stock solution in Acetonitrile precipitated after refrigeration.
Quality Control & Validation Workflow
Before using stored material for critical assays (e.g., drug impurity profiling), validate its integrity using this self-verifying protocol.
QC Decision Tree
Caption: Step-by-step Quality Control workflow for verifying Centralite II integrity.
Analytical Method (HPLC-UV)
Use this standard method to quantify degradation products.[1]
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3), 5 µm, 4.6 × 150 mm |
| Mobile Phase | Acetonitrile : Water (60 : 40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 257 nm (Lambda max) |
| Retention Time | ~8.0 min (Centralite II); ~3-4 min (Hydrolysis products) |
Frequently Asked Questions (FAQs)
Q: Can I store this compound in water-based buffers? A: No. It is practically insoluble in water (0.13 g/L).[1] For biological assays, dissolve in 100% DMSO or Acetonitrile first to create a high-concentration stock (e.g., 10 mg/mL), then dilute into the aqueous buffer immediately before use. Do not store aqueous dilutions for >24 hours.
Q: What is the exact Melting Point? I see conflicting online data. A: The correct melting point range for pure Centralite II (CAS 611-92-7) is 120.5°C – 122.0°C .[1] Note: Some databases confuse this with 1,3-Dimethylurea (MP ~96°C) or other substituted ureas.[1] Trust the 120-122°C range for identification.[1][4]
Q: Is this compound hazardous? A: Yes. It is classified as Acute Tox. 4 (Oral) and Aquatic Chronic 3 .[1][5] Handle with gloves and avoid releasing dust into the environment.[1]
References
Technical Support Center: Optimizing 1,3-Dimethyl-1,3-diphenylurea (Centralite II) for Stabilization
Introduction: The Role of Centralite II in Formulation Stability
Welcome to the technical support hub for 1,3-Dimethyl-1,3-diphenylurea (also known as Centralite II or Methyl Centralite ).[1] While historically renowned in energetic materials, this compound is a critical functional excipient for stabilizing nitrate-ester based pharmaceuticals (e.g., vasodilators like nitroglycerin, isosorbide dinitrate) and other acid-labile organic systems.
The Core Problem: Nitrate esters and similar labile compounds undergo autocatalytic decomposition, releasing nitrogen oxides (
The Solution: Centralite II acts as a sacrificial acid scavenger .[1] It possesses a high affinity for
Module 1: Mechanism of Action (The "Why")
Before optimizing concentration, you must understand the scavenging pathway.[1] Centralite II does not merely "buffer" the solution; it chemically transforms to sequester reactive species.[1]
Scientist's Note: The Colorimetric Indicator
Pro-Tip: The degradation products of Centralite II are often colored (yellow to deep orange).[1] In early formulation screening, a color change is not necessarily a failure; it confirms the stabilizer is actively working (scavenging radicals).
Visualization: The Scavenging Pathway
Figure 1: The scavenging mechanism where Centralite II intercepts autocatalytic NOx species, preventing them from degrading the primary API.
Module 2: Experimental Optimization (The "How")
Optimizing the concentration is a trade-off between stabilization longevity and matrix compatibility (solubility/plasticization).[1]
Phase 1: Solubility Profiling
Centralite II is highly lipophilic.[1] Ensure it remains dissolved in your liquid formulation or uniformly dispersed in solid matrices.[1]
| Solvent System | Solubility Rating | Notes |
| Water | Poor (< 0.8 g/L) | Requires co-solvent or surfactant for aqueous systems.[1] |
| Ethanol/Methanol | Excellent | Ideal for wet granulation or liquid dosing.[1] |
| Acetone | Excellent | Standard solvent for analytical prep.[1] |
| DMSO | High (> 180 mg/mL) | Good for stock solutions; watch for freezing point issues.[1] |
| PEG 400 | Moderate | Useful for semi-solid pharmaceutical matrices.[1] |
Phase 2: Concentration Ranging Protocol
Do not guess. Perform a Stress-Test Ranging Study .
Protocol:
-
Prepare Samples: Create formulation aliquots with Centralite II at 0.5%, 1.0%, 2.0%, and 3.0% (w/w) . Include a control (0%).
-
Stress Condition: Incubate at 60°C (accelerated aging) for 4 weeks.
-
Sampling: Pull samples at Day 0, 7, 14, and 28.
-
Analysis: Use the HPLC method (Module 3) to quantify:
Visualization: Optimization Logic Flow
Figure 2: Decision tree for determining the optimal stabilizer concentration based on depletion kinetics.
Module 3: Analytical Validation (HPLC Method)
You cannot rely on visual stability alone.[1] Use this validated HPLC setup to quantify Centralite II and its daughter products.
Standard Operating Procedure (SOP) Summary:
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 5µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile : Water (60 : 40 v/v).[1] Note: Gradient may be needed if separating complex degradation products.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Wavelength: 257 nm (UV).[1]
-
Retention Time: Centralite II typically elutes around 6–8 minutes (system dependent).[1]
Calculation of Stability Reserve:
Module 4: Troubleshooting & FAQs
Issue 1: "My formulation is turning yellow/orange during storage."
-
Diagnosis: This is the formation of N-nitroso-N-methylaniline or nitrated centralites.[1]
-
Resolution:
-
Is the API intact? If yes, the stabilizer is doing its job.[1]
-
Action: If the color is cosmetically unacceptable, you may need to reduce the initial acid load in your raw materials (e.g., wash the API to remove residual acid) or protect the formulation from light/oxygen to reduce initial radical formation.
-
Issue 2: "Centralite II is crystallizing out of my liquid formulation."
-
Diagnosis: Saturation limit exceeded or "crashing out" due to temperature drops.
-
Resolution:
Issue 3: "I see a new peak interfering with my API in HPLC."
-
Diagnosis: Centralite II degradation products often elute near the parent peak or the API.[1]
-
Resolution:
Issue 4: "Is this compound toxic?"
-
Diagnosis: Yes, it has acute toxicity classifications (Harmful/Toxic if swallowed).[1]
-
Resolution:
References
-
PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Trache, N. A., & Tarchoun, A. F. (2018).[1] Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. Journal of Materials Science, 53, 100–123.[5] [Link]
-
Zamani, S., et al. (2023).[1][3][6] Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.[1] Molecules, 28(11), 4426.[1] [Link]
-
Fraunhofer ICT. (n.d.).[1] Detection of unstable process conditions during continuous nitrate ester production. Fraunhofer Institute for Chemical Technology.[1] [Link]
Sources
- 1. This compound | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1,3-Dimethyl-1,3-diphenylurea
Subject: Advanced Purification Protocols & Troubleshooting for Centralite II CAS: 611-92-7 Support Ticket ID: PUR-CDII-001 Audience: Pharmaceutical Researchers, Process Chemists
Introduction
Welcome to the technical guide for the purification of 1,3-Dimethyl-1,3-diphenylurea (also known as Centralite II or Dimethyldiphenylurea). While widely used as a stabilizer in propellant formulations, this compound is also a critical intermediate in the synthesis of complex pharmaceutical scaffolds.
Achieving pharmaceutical-grade purity (>99.5%) requires a specific focus on removing the starting material,
Quick Reference Data
| Property | Value | Notes |
| Melting Point | 120–122 °C | Sharp melting point indicates high purity. |
| Boiling Point | ~350 °C | Distillation is generally impractical for lab scale. |
| Solubility (Good) | Ethanol, Methanol, Acetone, Ethyl Acetate | Ideal for dissolution. |
| Solubility (Poor) | Water, Aliphatic Hydrocarbons | Ideal antisolvents. |
| Key Impurity | Basic; remove via acid wash. |
Module 1: The "Golden Path" Purification Protocol
Standard Operating Procedure (SOP) for Crude Purity >85%
Phase A: Chemical Decontamination (The Acid Wash)
Objective: Chemically sequester and remove unreacted
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (10 mL per gram of crude).
-
Why: Ethyl acetate is immiscible with water but dissolves the urea derivative well.
-
-
Acid Extraction: Wash the organic layer twice with 1M HCl (1:1 volume ratio).
-
Neutralization: Wash the organic layer once with Saturated NaHCO₃ (to remove residual acid) and once with Brine .
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and evaporate the solvent to dryness.
Phase B: Recrystallization (Ethanol/Water System)
Objective: Physical separation of non-polar byproducts and achieving crystal lattice uniformity.
-
Solvent Setup: Prepare a hot water bath. Have 95% Ethanol and Deionized Water ready.
-
Dissolution: Transfer the solid from Phase A into an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
-
Tip: Swirl constantly. If the solution is dark yellow/brown, add Activated Charcoal (1-2 wt%), boil for 5 mins, and filter hot through Celite.
-
-
Antisolvent Addition: While keeping the solution near boiling, add hot water dropwise.
-
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Re-solubilization: Add a few drops of hot ethanol to clear the turbidity. The solution should be saturated but clear.
-
Crystallization: Remove from heat. Let it cool to room temperature slowly (do not use an ice bath yet).
-
Why: Rapid cooling traps impurities. Slow cooling grows pure, defined needles/plates.
-
-
Final Harvest: Once room temp is reached, cool in an ice bath for 30 minutes. Filter the white crystals and wash with cold 50% EtOH/Water.
Module 2: Troubleshooting & FAQs
Direct solutions to common failure modes.
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Cause: The melting point of your impure mixture is lower than the boiling point of your solvent system, or you added water too quickly.
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of pure Ethanol.
-
Seed it: Add a tiny crystal of pure this compound (if available) or scratch the glass side with a rod to induce nucleation.
-
Cool very slowly. Wrap the flask in a towel to insulate it.
-
Q2: The crystals are still off-white or yellowish after recrystallization.
-
Cause: Oxidation products of aniline (azo compounds or tars) are trapped in the lattice.
-
Fix: You must use Activated Charcoal during the hot dissolution step (Phase B, Step 2). If that fails, perform a silica plug filtration (dissolve in DCM, pass through a short pad of silica, evaporate) before recrystallizing.
Q3: My yield is lower than expected (<50%).
-
Cause: Too much solvent was used, or the "Acid Wash" removed a significant amount of unreacted starting material (meaning your reaction conversion was poor, not your purification).
-
Fix: Check the mother liquor (filtrate).[4] Evaporate a small sample. If significant solid remains, your solubility equilibrium was off. Concentrate the mother liquor and collect a "second crop" of crystals (note: second crops are always less pure).
Q4: The product smells like amine (fishy/acrid).
-
Cause: The Acid Wash (Phase A) was skipped or insufficient.
-
Fix: You cannot recrystallize this smell away easily. Redissolve in Ethyl Acetate and repeat Phase A.
Module 3: Advanced Purification (Chromatography)
For Pharmaceutical Reference Standards (>99.8%)
If recrystallization does not yield the required purity, use Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: 30% to 35% Ethyl Acetate in Petroleum Ether (or Hexanes).
-
TLC Visualization: UV light (254 nm).
-
Rf Value: The urea derivative will typically have an Rf of ~0.3–0.4 in this solvent system, while non-polar impurities run near the front and polar amines stay near the baseline.
Module 4: Process Logic Visualization
The following diagram illustrates the decision matrix for purifying Crude Centralite II.
Caption: Logic flow for the purification of this compound, prioritizing chemical decontamination of amines prior to physical recrystallization.
References
-
ChemicalBook. (2025).[1] this compound Properties and Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Urea, N,N'-dimethyl-N,N'-diphenyl- Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine. Retrieved from
-
PrepChem. (2024). Preparation of 1,3-diphenylurea (Analogous Methodologies). Retrieved from
-
Cayman Chemical. (2022). 1,3-Diphenylurea Product Information & Solubility. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Ethyl centralite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN102659636A - Alkali-free production technology of centralite II - Google Patents [patents.google.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. chemimpex.com [chemimpex.com]
resolving co-elution problems in chromatographic analysis of propellant stabilizers
Technical Support Center: Chromatographic Analysis of Propellant Stabilizers
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolving Co-elution & Selectivity Issues in Stabilizer Analysis
Mission Statement
Welcome to the Technical Support Center. This guide addresses the critical chromatographic challenges in analyzing propellant stabilizers (Diphenylamine, Centralites, Akardites) and their degradation products. While primarily grounded in energetic materials analysis (STANAG 4557, AOP-48), the principles detailed here regarding nitro-aromatic separation and nitrosamine handling are directly transferable to pharmaceutical genotoxic impurity analysis.
Module 1: The Diagnostic Framework
User Query: "I have multiple peaks merging in my stabilizer chromatogram. How do I determine if this is a column failure, a method issue, or chemical degradation?"
Technical Response: Co-elution in stabilizer analysis usually stems from three distinct root causes: Isomeric overlap (structural similarity), Artifactual degradation (sample reacting during analysis), or Matrix interference (nitrocellulose/excipients).
Use this logic gate to diagnose your specific issue before altering your method.
Figure 1: Diagnostic logic flow for identifying the root cause of stabilizer co-elution.
Module 2: The "Ghost" Co-elution (N-Nitrosodiphenylamine)
User Query: "I am analyzing a double-base propellant. My Diphenylamine (DPA) and N-nitrosodiphenylamine (N-NO-DPA) peaks are bridging, and the quantitation is inconsistent. Is my column efficiency too low?"
Root Cause Analysis:
This is likely not a separation issue but a stability issue. N-NO-DPA is thermally labile and chemically fragile.[1] Under high temperatures or acidic conditions, the nitroso group (
If this happens inside the HPLC column or injector, you will see a "saddle" between the peaks or a rise in the DPA baseline, mimicking co-elution.
Troubleshooting Protocol:
-
Temperature Control (Critical):
-
Ensure Column Oven is
. Higher temperatures ( ) accelerate on-column denitrosation. -
Reference: STANAG 4557 recommends ambient or controlled low temperatures for this reason [1].
-
-
Mobile Phase pH:
-
Avoid highly acidic mobile phases if possible. While acidification suppresses silanol activity, it catalyzes the Fischer-Hepp rearrangement.
-
Recommendation: Use a neutral or slightly buffered mobile phase (pH 4.5–6.0) rather than 0.1% TFA (pH ~2).
-
-
Sample Diluent:
-
Do not store samples in protic solvents (methanol/water) for extended periods before injection. Use Acetonitrile (ACN) and inject immediately.
-
Module 3: Isomer Resolution (The Selectivity Switch)
User Query: "I cannot separate 2-Nitrodiphenylamine (2-NDPA) from 4-Nitrodiphenylamine (4-NDPA) or Akardite II from Ethyl Centralite. I am using a standard C18 column."
Root Cause Analysis: You are hitting the "Hydrophobic Limit."
-
The Problem: C18 columns separate based on hydrophobicity (LogP). Positional isomers (like 2-NDPA and 4-NDPA) have nearly identical hydrophobicities, leading to co-elution.
-
The Solution: You need a stationary phase that interacts with the electronic density of the nitro groups and the aromatic rings.
The Fix: Phenyl-Hexyl Chemistry
Switching to a Phenyl-Hexyl column introduces
Comparative Data: C18 vs. Phenyl-Hexyl
| Parameter | C18 (Octadecyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Isomer Selectivity | Poor (Co-elution likely) | Excellent (Resolves 2-NDPA/4-NDPA) |
| Akardite II / EC | Often Co-elutes | Resolved (Akardite II retains longer) |
| Organic Modifier | Acetonitrile (Standard) | Methanol (Preferred) |
Note: Methanol is preferred with Phenyl columns because Acetonitrile's
Figure 2: Mechanism of enhanced selectivity using Phenyl-Hexyl phases for nitro-aromatics.
Module 4: Validated Experimental Protocol
User Query: "Please provide a starting method for screening these compounds that ensures separation."
Protocol: The "Nitro-Selective" Gradient This protocol is derived from principles in STANAG 4557 but optimized for modern UHPLC columns to resolve the "Critical Pairs" (Akardite II/Ethyl Centralite and DPA/N-NO-DPA).
1. Hardware Configuration
-
System: UHPLC or HPLC (Binary Pump preferred for mixing accuracy).
-
Detector: Diode Array Detector (DAD).
-
Channel A: 254 nm (General aromatics).[3]
-
Channel B: 210 nm (Nitrated species with low conjugation).
-
Spectrum Scan: 190–400 nm (Required for peak purity checks).
-
2. Mobile Phase Preparation
-
Solvent A: Water (Ultra-pure) + 2% Methanol (prevents phase collapse).
-
Solvent B: Methanol (HPLC Grade). Note: Methanol is chosen over ACN to maximize
selectivity.
3. Stationary Phase
-
Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 100 mm x 2.1 mm, 1.7 µm for UHPLC).
-
Temp: 25°C (Strictly controlled).
4. Gradient Table
| Time (min) | % Solvent B (Methanol) | Flow (mL/min) | Event |
| 0.0 | 45 | 1.0 | Injection |
| 2.0 | 45 | 1.0 | Isocratic Hold (Elute polar degradation products) |
| 18.0 | 75 | 1.0 | Linear Ramp (Separates Akardites/Centralites) |
| 22.0 | 95 | 1.0 | Wash (Elute DPA and dimers) |
| 25.0 | 95 | 1.0 | Hold |
| 25.1 | 45 | 1.0 | Re-equilibration |
5. Acceptance Criteria (System Suitability)
-
Resolution (
): > 1.5 between Akardite II and Ethyl Centralite. -
Tailing Factor (
): < 1.3 for DPA (DPA is basic and tails on active silanols; Phenyl-Hexyl columns are usually end-capped to prevent this).
References
- NATO Standardization Office. (2001). STANAG 4557: Test procedures for the qualification of explosive materials for military use - Chemical analysis of stabilizer residues. [Standard defines the baseline HPLC parameters for DPA and Centralite analysis].
-
Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Note 5991-2396EN. Link
-
Waters Corporation. (2021). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
-
Lindblom, T. (2002). Determination of stabiliser and its nitroderivatives in double-base powders by HPLC. 5th Symposium on Chemical Problems Connected with the Stability of Explosives.[4] [Source for N-NO-DPA degradation mechanics].
-
U.S. FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Context for cross-applicability of nitrosamine analysis in pharma]. Link
Sources
Centralite II (1,3-Dimethyl-1,3-diphenylurea) Solution Stability Technical Hub
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 30, 2026
Critical Stability Overview
1,3-Dimethyl-1,3-diphenylurea (commonly known as Centralite II or Methyl Centralite ) is a substituted urea primarily utilized as a stabilizer in energetic materials due to its ability to scavenge acidic decomposition products.[1] However, in solution-based research and drug development formulations, this "scavenging" capability translates to a specific vulnerability: hydrolytic instability .
The Core Mechanism: Hydrolysis
The stability of Centralite II is governed by the susceptibility of its urea linkage (
-
Acidic Conditions (pH < 4): Centralite II acts as a weak base. Protonation of the carbonyl oxygen activates the molecule for nucleophilic attack by water, leading to cleavage.
-
Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ions (
) on the carbonyl carbon causes degradation. -
Neutral Conditions (pH 5–8): Kinetic stability is maximal. Degradation is negligible at room temperature but accelerates significantly with heat (
).
Degradation Pathway Diagram
The following diagram illustrates the degradation mechanism you must monitor for. The primary degradation product is N-methylaniline .
Figure 1: Hydrolytic degradation pathway of Centralite II yielding N-methylaniline.
Troubleshooting pH-Induced Degradation
Scenario A: "I see a new peak in my HPLC chromatogram."
Diagnosis: This is likely N-methylaniline . In Reverse Phase HPLC (C18), Centralite II is relatively hydrophobic. N-methylaniline is more polar (especially at acidic mobile phase pH) and will elute earlier than the parent peak.
-
Immediate Action: Check the UV spectrum of the new peak. N-methylaniline has distinct absorption maxima (typically ~240 nm and ~290 nm, pH dependent).
-
Root Cause: If your sample diluent was acidic (e.g., 0.1% TFA or Formic Acid) and left standing for >24 hours, hydrolysis occurred in the vial.
-
Fix: Prepare standards in neutral solvents (Acetonitrile/Water 50:50) and inject immediately.
Scenario B: "The solution turned slightly yellow/brown over time."
Diagnosis: Oxidation of the degradation product. Centralite II itself is colorless. However, N-methylaniline (the hydrolysis product) is highly susceptible to oxidation, turning yellow/brown upon exposure to air and light.
-
Implication: Your solution has not only hydrolyzed but the degradant is now oxidizing. This indicates significant instability.[2]
-
Fix: Degas buffers and store solutions in amber glass. Verify pH is within the stable window (5–8).
Scenario C: "Precipitation observed upon pH adjustment."
Diagnosis: Solubility Shock (Not Degradation).
Centralite II has very low water solubility (~30 mg/L at
-
Mechanism: Adding an aqueous buffer (acid or base) increases the polarity of the solvent system. If the organic fraction drops below ~40-50%, the hydrophobic Centralite II will crash out.
-
Distinction:
-
Precipitate: Likely intact Centralite II.
-
Clear solution but low assay: Hydrolysis (degradation products are often more soluble).
-
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile ( )
Use this protocol to determine the precise half-life (
Prerequisites:
-
HPLC System: C18 Column (e.g., 150mm x 4.6mm, 3.5µm).
-
Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).
-
Detection: UV @ 245 nm.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 10 mM buffers at pH 2.0 (Phosphate), pH 7.0 (Phosphate), and pH 10.0 (Borate). Note: Ensure organic compatibility.
-
Stock Solution: Dissolve Centralite II in pure Acetonitrile to 1 mg/mL.
-
Spike: Add 100 µL of Stock to 900 µL of each Buffer (Final conc: 0.1 mg/mL). Critical: If precipitation occurs, increase the Acetonitrile ratio in the buffer to 50%.
-
Incubation: Place vials in a thermostated autosampler or water bath at
(or for accelerated data). -
Sampling: Inject immediately (
) and then every 2 hours for 12 hours. -
Calculation: Plot
vs. Time. The slope is .
Protocol 2: Solubility vs. pH Assessment
Use this to distinguish between degradation and precipitation.
| Parameter | Acidic (pH 2) | Neutral (pH 7) | Basic (pH 10) |
| Solubility of Parent | Low (Neutral species) | Low (Neutral species) | Low (Neutral species) |
| Solubility of Degradant | High (N-methylaniline is protonated/cationic) | Moderate | Low (Neutral amine) |
| Risk Factor | High Hydrolysis Risk | Stable | Moderate Hydrolysis Risk |
Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent for long-term storage? A: Yes, but with a caveat. Anhydrous DMSO is excellent for solubility. However, DMSO is hygroscopic. If it absorbs moisture from the air, the water content will eventually trigger hydrolysis if the solution is not pH-controlled. Recommendation: Store stock solutions in anhydrous DMSO at -20°C.
Q: Why does the literature call Centralite II a "Stabilizer" if it degrades?
A: In propellants (gunpowder), its job is to react with nitrogen oxides (
Q: Is the degradation reversible? A: No. The hydrolysis of the urea linkage to N-methylaniline and Carbon Dioxide is irreversible under standard solution conditions.
Decision Support Workflow
Use this logic flow to troubleshoot stability issues in real-time.
Figure 2: Diagnostic workflow for Centralite II stability issues.
References
-
PubChem. (n.d.). This compound (Centralite II) Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
- Davis, T. L. (1943). The Chemistry of Powder and Explosives. (Discusses the mechanism of Centralite as an acid scavenger/stabilizer).
-
Ying, H., et al. (2014).[3] Hydrolysis of aromatic ureas and kinetic stability. Nature Communications / University of Illinois. (Provides kinetic models for N-substituted urea hydrolysis). [Link]
-
OECD SIDS. (2003). 1,3-Dimethylurea SIDS Initial Assessment Report. (Data on the biodegradability and hydrolysis of structurally related methyl-ureas). [Link]
Sources
Technical Support Center: Managing Thermal Decomposition of 1,3-Dimethyl-1,3-diphenylurea in High-Temperature Applications
Welcome to the technical support guide for 1,3-Dimethyl-1,3-diphenylurea, also known as Methyl Centralite or Centralite II. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in high-temperature applications. As a symmetrical derivative of urea, its primary function is often as a stabilizer in propellants and polymers, where it is engineered to resist thermal breakdown.[1][2][3] However, understanding and controlling its decomposition is critical when it is used as an intermediate or when its stability limits are approached in demanding applications.
This guide provides in-depth FAQs on its fundamental thermal behavior and a troubleshooting section to address specific experimental challenges. The methodologies described herein are grounded in established principles of physical organic chemistry and reaction kinetics to ensure both scientific integrity and practical utility.
Section 1: Frequently Asked Questions (FAQs) on Thermal Behavior
This section addresses the fundamental questions regarding the thermal decomposition of this compound.
Q1: What is the primary thermal decomposition pathway for this compound?
Answer: The thermal decomposition of substituted ureas typically proceeds via a retro-reaction that cleaves the urea linkage to form an isocyanate and an amine.[4] For this compound, the primary decomposition pathway is expected to yield N-methylaniline and phenyl isocyanate. This reaction is analogous to the well-studied decomposition of 1,3-diphenylurea (DPU), which yields aniline and phenyl isocyanate.[5][6][7]
The reaction is a unimolecular process that occurs through a four-centered pericyclic transition state.[4] The presence of methyl groups on the nitrogen atoms will influence the activation energy but not the fundamental mechanism.
Caption: Primary thermal decomposition pathway of this compound.
Q2: At what temperature does this compound begin to decompose?
Answer: The precise onset of decomposition for this compound must be determined empirically for your specific experimental conditions (e.g., pressure, solvent, purity). However, we can infer a likely temperature range from related compounds. The analogous compound, 1,3-diphenylurea (DPU), begins to decompose at temperatures greater than 240 °C in a solvent-free system.[5][8] Significant conversion rates (70-90 mol%) for DPU are achieved in a flow reactor between 350 °C and 450 °C.[5][7][9]
It is reasonable to hypothesize that this compound will exhibit similar thermal stability. The melting point of this compound is approximately 120-122 °C, and significant decomposition will occur at much higher temperatures.[1] We strongly recommend performing Thermogravimetric Analysis (TGA) to determine the exact decomposition profile under your specific conditions (see Protocol 1).
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Optimal Conversion Temp. (°C) | Primary Products |
| 1,3-Diphenylurea (DPU) | ~238 | > 240[5][8] | 350 - 450[5][7] | Aniline, Phenyl Isocyanate |
| This compound | 120 - 122[1] | Requires TGA analysis | Requires experimental optimization | N-methylaniline, Phenyl Isocyanate (Predicted) |
| Caption: Table 1. Comparison of thermal properties for DPU and this compound. |
Q3: What are the potential secondary decomposition products, and how can they be avoided?
Answer: The primary decomposition product, phenyl isocyanate, is highly reactive and can participate in several secondary reactions, especially at elevated temperatures.[5] These side reactions can reduce the yield of desired products and lead to the formation of high-molecular-weight byproducts that may cause reactor fouling.
Key secondary reactions include:
-
Biuret and Triuret Formation: Phenyl isocyanate can react with unreacted this compound to form biuret and subsequently triuret linkages.[5][6]
-
Oligomerization: Phenyl isocyanate can self-react to form dimers (uretdiones) and trimers (isocyanurates).[5][6]
-
Hydrolysis: In the presence of trace water, phenyl isocyanate will hydrolyze to form N-methylaniline and carbon dioxide, which can be mistaken for the primary amine product, leading to inaccurate yield calculations.[5]
To mitigate these reactions, consider the following strategies:
-
Operate in a Diluted Phase: Running the reaction in a high-boiling, inert solvent can reduce intermolecular reactions. Studies on DPU have shown high selectivity when decomposed in a 1 wt.% solution.[5][7]
-
Minimize Residence Time: Use a flow reactor to control the time the products spend at high temperatures, reducing the opportunity for side reactions.
-
Rapid Quenching: Cool the product stream immediately after it exits the heated reaction zone.
Caption: Potential secondary reactions involving the phenyl isocyanate product.
Section 2: Troubleshooting Guide for High-Temperature Experiments
This section provides a structured approach to diagnosing and solving common issues encountered during the thermal decomposition of this compound.
Problem: Premature Decomposition or Inconsistent Product Profile
-
Symptoms: You observe the formation of decomposition products (e.g., via online GC-MS or offline HPLC) at temperatures significantly below the expected range, or the ratio of products is inconsistent between runs.
-
Causality & Troubleshooting:
-
Check for Contaminants: Acidic or basic impurities can catalyze the decomposition of ureas. Trace amounts of water can lead to hydrolysis of the isocyanate product.[5]
-
Action: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Verify the purity of the starting this compound via melting point analysis or spectroscopy.
-
-
Evaluate Reactor Hot Spots: Inhomogeneity in heating can create localized zones that are much hotter than the monitored temperature, leading to premature decomposition.
-
Action: For batch reactors, ensure vigorous stirring. For flow reactors, use a reactor with high thermal conductivity (e.g., metal) and ensure it is properly insulated. Consider using multiple thermocouples to map the temperature profile.
-
-
Assess Material Compatibility: The materials of your reactor and transfer lines could have catalytic activity.
-
Action: Consult a material compatibility chart. Glass and stainless steel (e.g., 316) are generally inert. Avoid brass or copper fittings where possible.
-
-
| Material | Compatibility with Ureas/Isocyanates at High Temp. | Notes |
| Borosilicate Glass | Excellent | Preferred for lab-scale experiments to visually inspect for fouling. |
| Stainless Steel (316/316L) | Excellent | Robust choice for pilot and production scale. |
| Hastelloy C276 | Excellent | Use if corrosive species (e.g., HCl from side reactions) are possible. |
| Copper, Brass, Bronze | Poor | Can catalyze side reactions. Avoid. |
| Teflon (PTFE) | Good (with limits) | Temperature limit is typically ~260 °C. Check specifications. |
| Caption: Table 2. General material compatibility for high-temperature urea decomposition. |
Problem: Low Yield of Desired Products (N-methylaniline, Phenyl Isocyanate)
-
Symptoms: The conversion of the starting material is low, or the mass balance indicates significant formation of unaccounted-for byproducts.
-
Causality & Troubleshooting Workflow: This issue is often a result of a suboptimal balance between temperature, residence time, and the prevalence of secondary reactions. The following workflow provides a logical path to optimization.
Caption: Troubleshooting workflow for optimizing product yield.
Problem: Reactor Fouling or Clogging
-
Symptoms: A solid, often dark-colored, deposit forms on the walls of the reactor or clogs transfer lines, leading to increased backpressure and inconsistent flow.
-
Causality & Troubleshooting:
-
Cause: This is almost always due to the formation of non-volatile, high-molecular-weight oligomers or polymers from the secondary reactions of phenyl isocyanate.[5][6]
-
Solution - Solvent Selection: Running the reaction in a suitable high-boiling solvent can keep byproducts in solution. The choice of solvent is critical.
-
| Solvent | Boiling Point (°C) | Suitability | Rationale |
| γ-Valerolactone (GVL) | 207 | Excellent | Proven effective in DPU decomposition studies; polar aprotic.[5] |
| Diphenyl Ether | 259 | Good | High thermal stability, inert. |
| Sulfolane | 285 | Good | High thermal stability, polar aprotic. |
| Toluene / Xylene | 111 / ~140 | Poor | Boiling points are too low for the required reaction temperatures. |
| Caption: Table 3. Solvent selection guide for high-temperature applications. |
Section 3: Key Experimental Protocols
To ensure reproducible and reliable results, standardized protocols are essential. The following methods provide a framework for characterizing thermal stability and performing controlled decomposition studies.
Protocol 1: Baseline Thermal Stability Analysis via TGA-MS
-
Objective: To determine the precise onset temperature of decomposition and identify the evolved gaseous products in real-time. This is a self-validating system as the mass loss from TGA is directly correlated with the products identified by MS.
-
Methodology:
-
Sample Preparation: Place 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Couple the gas outlet of the Thermogravimetric Analyzer (TGA) to the inlet of a Mass Spectrometer (MS) via a heated transfer line (maintained at ~200-250 °C to prevent condensation).
-
Purge the TGA furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 40 °C for 10 minutes.
-
Ramp the temperature from 40 °C to 600 °C at a rate of 10 °C/min.
-
-
Data Acquisition:
-
Continuously record the sample mass (TGA curve) and the mass spectra of the evolved gases (MS data).
-
Monitor for the expected molecular ion peaks (m/z) of N-methylaniline (107.15) and phenyl isocyanate (119.12).
-
-
Analysis: The onset of decomposition is the temperature at which a significant mass loss begins on the TGA curve. Correlate this temperature with the appearance of the characteristic product ions in the MS data.
-
Protocol 2: Controlled Decomposition in a Laboratory Flow Reactor
-
Objective: To study the decomposition kinetics and product selectivity under controlled temperature and residence time, mimicking conditions in larger-scale continuous processes. This protocol is adapted from the successful study of 1,3-diphenylurea.[5][7]
-
Methodology:
-
System Setup:
-
Reactant Feed: Use a high-precision syringe pump to deliver a solution of this compound (e.g., 1-5 wt.%) in a high-boiling solvent (e.g., GVL, see Table 3).
-
Reactor: Use a coiled tube reactor (e.g., stainless steel, 1/8" OD) immersed in a high-temperature sand bath or tube furnace for uniform heating.
-
Quenching System: Immediately following the reactor, pass the tubing through an ice bath to rapidly cool the product stream and halt further reactions.
-
Collection: Collect the liquid product in a vial for subsequent analysis.
-
-
Experimental Procedure:
-
Set the furnace to the desired reaction temperature (e.g., start with a range from 300 °C to 450 °C).
-
Begin pumping the reactant solution at a known flow rate. The residence time is calculated as the reactor volume divided by the volumetric flow rate.
-
Allow the system to reach a steady state (typically 3-5 residence times) before collecting samples.
-
Collect samples at various temperatures and flow rates to map the effects on conversion and selectivity.
-
-
Product Analysis:
-
Quantify the concentration of the starting material and products (N-methylaniline, phenyl isocyanate) using a calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Calculate conversion, yield, and selectivity based on the molar amounts of reactant consumed and products formed.
-
-
References
-
Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]
-
BLi-T. (2025). Stabilise Your Products With this compound (Centralite II). Retrieved February 10, 2026, from [Link]
-
Zamani, S., van der Voort, S. H. E., Lange, J.-P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved February 10, 2026, from [Link]
-
Zamani, S., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. PubMed. [Link]
-
Wikipedia. (n.d.). Centralite. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Phenyl substituted ureas: Evaluation of thermochemical data with complementary experimental and computational methods. Retrieved February 10, 2026, from [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved February 10, 2026, from [Link]
-
University of Twente. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2023). Overview of the literature sources about the decomposition of 1,3-diphenyl urea. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production. Retrieved February 10, 2026, from [Link]
-
ACS Publications. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved February 10, 2026, from [Link]
Sources
- 1. This compound | 611-92-7 [chemicalbook.com]
- 2. Stabilise Your Products With this compound (Centralite II) - BLi-T [blitchem.com]
- 3. 1,3-Diethyl-1,3-diphenylurea 99 85-98-3 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.utwente.nl [research.utwente.nl]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 1,3-Dimethyl-1,3-diphenylurea Analysis
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Dimethyl-1,3-diphenylurea. As a compound frequently used as a stabilizer in various industrial applications, including propellants, ensuring its accurate and reliable quantification is paramount for quality control and safety.[1] This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step, presenting illustrative experimental data, and comparing the established HPLC method against other analytical alternatives. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to ensure regulatory compliance and scientific robustness.[2][3][4]
The Analytical Imperative: Why Validate?
Method validation is the cornerstone of any analytical measurement. It provides documented evidence that a method is "fit for purpose," meaning it is suitable for its intended application. For a compound like this compound, an unvalidated or poorly validated method can lead to erroneous results, potentially compromising product quality, stability assessments, and regulatory submissions. The validation process, therefore, is not a procedural formality but a scientific necessity that establishes the method's performance characteristics and limitations. The ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will follow throughout this guide.[2][3]
Foundational HPLC Method for this compound
Before validation can commence, a robust HPLC method must be developed. Based on the chemical properties of substituted ureas and existing literature, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.[5][6] The non-polar nature of the phenyl groups lends itself well to separation on a C18 stationary phase.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) | DAD is preferred for assessing peak purity during specificity studies. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard, versatile column for reverse-phase separations. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Provides good resolution and retention for similar compounds.[7][8] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection Wavelength | 260 nm | Substituted ureas show UV absorbance; this wavelength is a good starting point.[8] |
| Injection Volume | 10 µL | A standard volume to ensure good peak shape and sensitivity. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
The Validation Protocol: A Structured Approach
A pre-approved validation protocol is essential before initiating any experimental work.[2] This document outlines the intended experiments, the parameters to be evaluated, and the pre-defined acceptance criteria.
Caption: High-level workflow for HPLC method validation.
Core Validation Parameters: Experimental Design and Acceptance Criteria
Specificity (Selectivity)
Causality: The primary goal of specificity is to prove that the analytical signal belongs solely to the analyte of interest. The method must be able to differentiate this compound from potential interferences such as impurities, degradation products, or matrix components. This is arguably the most critical validation parameter for a stability-indicating method.[9][10]
Experimental Protocol:
-
Prepare Solutions: Create separate solutions of the diluent (blank), a placebo (matrix without the active ingredient, if applicable), a standard solution of this compound, and a sample solution.
-
Inject and Analyze: Inject each solution into the HPLC system and record the chromatograms. The blank and placebo should show no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze Stressed Samples: Inject the stressed samples. The method should be able to separate the main analyte peak from any degradation product peaks. Use a Diode Array Detector to assess peak purity.
Table 2: Illustrative Specificity and Forced Degradation Results
| Stress Condition | % Assay of Analyte | % Degradation | Observations | Peak Purity |
| Control | 100.0 | 0.0 | Single peak observed. | Pass |
| Acid (0.1M HCl) | 92.5 | 7.5 | Analyte peak is well-resolved from a minor degradant peak. | Pass |
| Base (0.1M NaOH) | 88.1 | 11.9 | Analyte peak is well-resolved from two degradant peaks. | Pass |
| Oxidation (3% H₂O₂) | 96.3 | 3.7 | Analyte peak is well-resolved from a small degradant peak. | Pass |
| Thermal (105°C) | 99.2 | 0.8 | No significant degradation observed. | Pass |
| Photolytic (UV) | 97.8 | 2.2 | Minor degradation observed, peaks are resolved. | Pass |
Acceptance Criteria:
-
No interference from blank or placebo at the analyte's retention time.
-
The analyte peak should be spectrally pure and resolved from all degradation peaks in the stressed samples (Resolution > 2).
Linearity and Range
Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector's response. This ensures that as the amount of analyte changes, the method's measurement changes in a predictable and reliable way. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound standard to prepare a stock solution (e.g., 1000 µg/mL).
-
Prepare Calibration Standards: From the stock solution, prepare a series of at least six calibration standards covering the expected working range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Perform linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).
Table 3: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 248500 |
| 80 | 399500 |
| 100 | 501000 |
| 120 | 602500 |
| 150 | 753000 |
| Regression Equation | y = 5015x - 1250 |
| Correlation Coefficient (r²) | 0.9995 |
Acceptance Criteria:
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix. This confirms that the method is free from systematic errors.
Experimental Protocol:
-
Prepare Spiked Samples: If a placebo is available, spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples and quantify the amount of analyte recovered using the previously established linear curve.
-
Calculate Recovery: Calculate the percentage recovery for each sample.
Table 4: Illustrative Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 80.0 | 80.2 | 100.3% | |
| 80.0 | 79.8 | 99.8% | |
| 100% | 100.0 | 101.1 | 101.1% |
| 100.0 | 99.5 | 99.5% | |
| 100.0 | 100.4 | 100.4% | |
| 120% | 120.0 | 119.0 | 99.2% |
| 120.0 | 121.5 | 101.3% | |
| 120.0 | 120.8 | 100.7% | |
| Mean Recovery | 100.2% | ||
| Overall %RSD | 0.75% |
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (%RSD) for replicates at each level should be ≤ 2.0%.
Precision
Causality: Precision demonstrates the degree of scatter or random error in the method. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision.
Caption: Levels of precision assessment in method validation.
Experimental Protocol:
-
Repeatability (Intra-assay):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, by the same analyst, using the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system.
-
-
Data Evaluation: Calculate the mean, standard deviation, and %RSD for each set of measurements and compare the results.
Table 5: Illustrative Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Replicate 1 (µg/mL) | 100.2 | 99.5 |
| Replicate 2 (µg/mL) | 99.8 | 100.8 |
| Replicate 3 (µg/mL) | 101.0 | 101.2 |
| Replicate 4 (µg/mL) | 99.5 | 99.9 |
| Replicate 5 (µg/mL) | 100.5 | 100.3 |
| Replicate 6 (µg/mL) | 100.8 | 101.5 |
| Mean | 100.3 | 100.5 |
| Std. Dev. | 0.58 | 0.75 |
| %RSD (Repeatability) | 0.58% | 0.75% |
| Overall Mean | \multicolumn{2}{c | }{100.4} |
| Overall %RSD (Intermediate) | \multicolumn{2}{c | }{0.67% } |
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD and LOQ define the lower limits of the method's performance. LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely measured.
Experimental Protocol: This is typically calculated from the linearity data using the following equations based on the standard deviation of the response (σ) and the slope of the calibration curve (S):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ can be estimated from the standard deviation of the y-intercepts of regression lines).
Table 6: Illustrative LOD & LOQ Results
| Parameter | Value |
| Slope (S) | 5015 |
| Std. Dev. of Intercept (σ) | 850 |
| LOD (Calculated) | 0.56 µg/mL |
| LOQ (Calculated) | 1.70 µg/mL |
Acceptance Criteria:
-
These values are typically reported and should be demonstrated experimentally if required, with the LOQ sample meeting accuracy and precision criteria.
Robustness
Causality: Robustness testing evaluates the method's resilience to small, deliberate changes in its parameters. This provides confidence that the method will perform consistently during routine use when minor variations are inevitable.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Monitor system suitability parameters like retention time, peak tailing factor, and resolution (if applicable).
Table 7: Illustrative Robustness Data
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % Assay |
| Control Method | -- | 5.21 | 1.15 | 100.0 |
| Flow Rate | 0.9 mL/min | 5.78 | 1.14 | 100.2 |
| 1.1 mL/min | 4.73 | 1.16 | 99.8 | |
| Mobile Phase % Acetonitrile | 58% | 5.54 | 1.15 | 99.7 |
| 62% | 4.90 | 1.15 | 100.3 | |
| Column Temperature | 25 °C | 5.35 | 1.18 | 100.5 |
| 35 °C | 5.08 | 1.12 | 99.6 |
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor < 2, theoretical plates > 2000) must remain within acceptable limits.[9]
-
The results should not be significantly impacted by the variations.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful and widely used technique, it is beneficial to understand its position relative to other analytical methods that could be employed for the analysis of substituted ureas.[12][13][14]
Table 8: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High specificity, precision, and accuracy; suitable for quantification and stability studies; widely available. | Requires solvent consumption; may have limited sensitivity for trace analysis. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Extremely high sensitivity and selectivity; provides structural information. | Higher equipment cost and complexity; requires more specialized expertise.[12] |
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Excellent for volatile and thermally stable compounds. | This compound has low volatility, requiring derivatization, which adds complexity. |
| Spectrofluorimetry | Measurement of fluorescence after photochemical induction. | Can be highly sensitive and selective for specific applications. | The analyte itself is non-fluorescent, requiring a photochemical reaction step.[15] |
| Colorimetric Methods | Reaction with a chemical agent to produce a colored compound. | Simple, rapid, and inexpensive instrumentation. | Often lacks specificity; susceptible to interference from other compounds.[16] |
Conclusion
The comprehensive validation study detailed in this guide demonstrates that the proposed reverse-phase HPLC method is fit for its intended purpose: the accurate and reliable quantification of this compound. The method has been proven to be specific, linear, accurate, precise, and robust over the specified range. The data presented, while illustrative, provides a clear template for the expected performance of a well-validated method. Compared to other analytical techniques, HPLC with UV detection offers the optimal balance of performance, cost, and accessibility for routine quality control and stability analysis of this compound. Adherence to the principles and protocols outlined ensures not only scientific integrity but also compliance with global regulatory expectations.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . Chromatography Online. [Link]
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A Comparative Analysis of 1,3-Dimethyl-1,3-diphenylurea and Ethyl Centralite as Stabilizers in Energetic Materials
Introduction: The Imperative for Chemical Stability
Energetic materials, particularly nitrocellulose-based propellants, are the cornerstone of numerous applications. However, their primary components, such as nitrocellulose (NC) and nitroglycerine (NG), are nitrate esters that are inherently prone to autocatalytic decomposition over time.[1] This degradation process releases nitrogen oxides (NOx), which act as catalysts, accelerating further decomposition.[1][2] If left unchecked, this escalating reaction can lead to heat generation, pressure buildup, and potentially catastrophic self-ignition.[1]
To ensure the safety, reliability, and long-term shelf-life of these materials, chemical stabilizers are incorporated into their formulations. These molecules function by scavenging the initial NOx and other acidic byproducts, effectively breaking the chain of autocatalysis.[2][3] Among the most effective and widely used stabilizers are two substituted urea compounds: 1,3-Dimethyl-1,3-diphenylurea (commonly known as Methyl Centralite or Centralite II) and 1,3-Diethyl-1,3-diphenylurea (known as Ethyl Centralite or Centralite I). This guide provides an in-depth comparative study of these two critical additives, examining their mechanisms, performance characteristics, and the experimental methodologies used to validate their efficacy.
Compound Profiles: Structure and Function
Both stabilizers belong to the family of symmetrically substituted diphenyl ureas, a class of compounds developed specifically to moderate the decomposition of propellants.[4]
Ethyl Centralite (Centralite I)
First introduced in the early 20th century, Ethyl Centralite quickly became a standard for stabilizing nitrocellulose-based propellants.[2] It is an aromatic urea derivative that appears as a white crystalline solid, soluble in organic solvents like ethanol and acetone but sparingly soluble in water.[2] Its molecular structure is designed for mild reactivity, allowing it to neutralize degradation products without interfering with the propellant's intended performance.[2] Beyond stabilization, it also serves as a plasticizer, enhancing the flexibility of polymer matrices, and as a burning rate moderator.[2][3]
-
Chemical Formula: C₁₇H₂₀N₂O
-
Appearance: White crystalline flakes or powder[2]
This compound (Methyl Centralite / Centralite II)
A close analogue to its ethyl counterpart, this compound, also known as Methyl Centralite or Centralite II, serves the same primary function: ensuring the long-term stability of explosives and smokeless gunpowder.[5][6] It is also a white to grey crystalline powder and shares the role of a plasticizer for celluloid materials.[6] Historically, Ethyl Centralite became known as the "preferred" Centralite No. 1, with the original methyl variant being designated Centralite No. 2.[3][4] Research indicates that methyl derivatives of centralite are typically higher melting and less soluble than their ethyl equivalents.[7]
Mechanism of Stabilization: A Shared Pathway of Protection
The stabilizing action for both Ethyl and Methyl Centralite is rooted in their ability to react with and neutralize the nitrogen oxides (NOx) and acidic compounds generated during the initial decomposition of nitrate esters.[2] This crucial intervention prevents the autocatalytic cycle that leads to thermal instability.
The process involves a series of chemical reactions where the stabilizer molecule is progressively consumed. Upon reacting with NOx, the centralite is converted into a variety of nitro and nitrosamine derivatives.[10][11] This multi-stage scavenging process is critical for extending the safe operational life of the propellant.
Caption: Workflow for the Vacuum Stability Test (VST).
Protocol 2: Heat Flow Calorimetry (HFC)
Heat Flow Calorimetry is a more modern and highly sensitive technique that directly measures the heat generated by decomposition. It is considered a superior method for lifetime prediction because it quantifies the total exothermic effect of all degradation reactions. [12][13]The methodology is specified in standards like STANAG 4582. [14] Causality and Experimental Choices: The fundamental premise is that the rate of decomposition is directly proportional to the rate of heat production. [13]HFC instruments are sensitive enough to detect the minuscule amount of heat released at more realistic storage temperatures (e.g., 60-90°C), providing a more accurate picture of the material's long-term behavior. [14][15]Measuring the heat flow provides a direct assessment of the energy being released, which is the ultimate driver of self-ignition. [12] Step-by-Step Methodology:
-
Sample Preparation: A small, precisely weighed sample of the propellant is sealed in an ampoule (e.g., stainless steel or glass).
-
Equilibration: The sealed ampoule is placed inside the calorimeter, which is maintained at a highly stable isothermal temperature. The sample is allowed to reach thermal equilibrium with its surroundings.
-
Measurement: The instrument continuously measures the heat flowing from the sample to the surrounding heat sink. This heat flow is a direct measure of the rate of exothermic decomposition reactions.
-
Data Analysis: The heat flow rate (in watts per gram) is plotted against time. This data can be used in kinetic models (like the Arrhenius equation) to extrapolate the propellant's safe lifetime at ambient storage temperatures.
-
Interpretation: The measured heat flow is compared against established limits. A propellant is considered stable if its heat flow remains below the specified threshold. [14]
Caption: Workflow for Heat Flow Calorimetry (HFC) analysis.
Conclusion and Selection Criteria
Both this compound and Ethyl Centralite are indispensable stabilizers that have been successfully used for decades to ensure the safety and reliability of energetic materials. They function through an identical mechanism of scavenging acidic NOx radicals produced during the decomposition of nitrate esters.
-
Ethyl Centralite (Centralite I) is often cited as the preferred standard, suggesting a well-balanced profile of solubility, reactivity, and proven effectiveness in a wide range of propellant formulations. [3][4][12]* Methyl Centralite (Centralite II) serves as a highly effective alternative. Its distinct physical properties, such as a higher melting point and lower solubility, may offer specific advantages in certain manufacturing environments or for specialized formulations requiring lower plasticizer migration. [7] Ultimately, the choice between them is dictated by the specific requirements of the propellant system, including binder compatibility, desired burn rate characteristics, processing conditions, and cost. The most critical takeaway for researchers and development professionals is the importance of employing modern, quantitative evaluation methods. While the Vacuum Stability Test remains a useful screening tool, Heat Flow Calorimetry provides more direct and reliable data on the thermal behavior of aging propellants, enabling more accurate and trustworthy predictions of their safe service life. [12]
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Chemicals Explained: Ethyl Centralite | East Harbour Group.
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Centralite - Wikipedia.
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Syntheses and Characterisations of Derivatives of Ethyl Centralite - DTIC.
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EXAMPLES OF PROPELLANTS CONTAINING ETHYL CENTRALITE - ResearchGate.
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A stabilizer of explosives: Centralite ll - ChemicalBook.
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Stability studies of double-base propellants with centralite and malonanilide stabilizers using MO calculations in comparison to thermal studies | Request PDF - ResearchGate.
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How To Use this compound (Centralite Ⅱ) To Improve Polymer Durability And Stability - BLi-T - BLIT Chemical.
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(PDF) 1,3-Diethyl-1,3-diphenylurea - ResearchGate.
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Decomposition pathways of ethyl centralite | Download Scientific Diagram - ResearchGate.
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DERIVATIVES OF METHYL CENTRALITE | Download Table - ResearchGate.
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(PDF) Determination of chemical stability of propellants using the vacuum stability test method - ResearchGate.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Immunoassays for 1,3-Dimethyl-1,3-diphenylurea
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When developing quantitative methods for small molecules such as 1,3-Dimethyl-1,3-diphenylurea, also known as methyl centralite, understanding the cross-reactivity of the antibodies used is not just a quality control step; it is the foundation of data integrity. This guide provides an in-depth comparison of antibody performance in immunoassays for this compound, with a focus on the experimental determination of cross-reactivity.
Introduction: The Challenge of Specificity for this compound
This compound is a stabilizer used in smokeless powders and as a plasticizer.[1] Its detection is crucial in forensic analysis as an organic gunshot residue.[1] Furthermore, the broader class of diphenylurea derivatives is of significant interest in pharmaceutical development for their potential as anti-cancer agents and antivirals.[2][3] Given the structural similarity within the diphenylurea family and with other industrial chemicals, developing an immunoassay that can specifically quantify this compound without interference from related compounds is a significant challenge.
Antibody cross-reactivity, the phenomenon where an antibody binds to molecules other than its target antigen, can lead to false positives or overestimated concentrations.[4] This guide will walk you through the principles and a detailed protocol for assessing and comparing the cross-reactivity of different antibodies in a competitive ELISA format, the most common immunoassay for small molecules.
The Foundation of Small Molecule Detection: Competitive ELISA
In a competitive Enzyme-Linked Immunosorbent Assay (ELISA), the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This format is ideal for small molecules like this compound, which cannot be bound by two antibodies simultaneously as in a sandwich ELISA.
Below is a diagram illustrating the workflow of a competitive ELISA for this compound.
Caption: Workflow of a competitive ELISA for this compound.
Experimental Protocol: Assessing Antibody Cross-Reactivity
The following protocol outlines a robust method for determining the cross-reactivity of antibodies for this compound. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.
Reagents and Materials
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., 0.5% BSA in PBS)
-
This compound-protein conjugate (for coating)
-
Primary antibodies to be tested (e.g., Monoclonal Antibody A, Polyclonal Antibody B)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
This compound analytical standard
-
Panel of potential cross-reactants (see Table 1)
-
Microplate reader
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the this compound-protein conjugate in Coating Buffer to a pre-determined optimal concentration.
-
Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the coated and blocked microtiter plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Standard Curve Generation: Plot the absorbance values against the logarithm of the this compound standard concentrations. Use a four-parameter logistic (4PL) curve fit to generate the standard curve.
-
IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the this compound standard and for each potential cross-reactant from their respective dose-response curves.
-
Cross-Reactivity Calculation: Calculate the percentage of cross-reactivity (%CR) for each tested compound using the following formula:
%CR = (IC50 of this compound / IC50 of cross-reactant) x 100
Comparative Analysis of Antibody Performance
To illustrate the application of this protocol, we present a hypothetical comparative analysis of two different antibodies: a monoclonal antibody (MAb-7D4) and a polyclonal antibody (PAb-R2).
Panel of Potential Cross-Reactants
The selection of compounds to test for cross-reactivity is critical. Structurally similar molecules are the most likely to interfere. Based on the structure of this compound, the following panel of compounds was chosen for this illustrative analysis.
Table 1: Panel of Potential Cross-Reactants for this compound Immunoassays
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Target Analyte | Target Analyte |
| 1,3-Diethyl-1,3-diphenylurea | Ethyl groups instead of methyl groups | High structural similarity |
| 1,3-Diphenylurea | No alkyl substitution | Parent compound |
| N,N'-Diphenylurea (sym.) | Isomer | Potential synthetic impurity |
| Phenylurea | Single phenyl group | Common structural motif |
| Sorafenib | A diphenylurea-containing drug | Potential for interference in clinical samples |
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity data obtained for the two antibodies using the described competitive ELISA protocol.
Table 2: Comparative Cross-Reactivity of Monoclonal (MAb-7D4) and Polyclonal (PAb-R2) Antibodies
| Compound | MAb-7D4 IC50 (ng/mL) | MAb-7D4 % Cross-Reactivity | PAb-R2 IC50 (ng/mL) | PAb-R2 % Cross-Reactivity |
| This compound | 10.2 | 100% | 12.5 | 100% |
| 1,3-Diethyl-1,3-diphenylurea | 255.1 | 4.0% | 89.3 | 14.0% |
| 1,3-Diphenylurea | >10,000 | <0.1% | 1,250 | 1.0% |
| N,N'-Diphenylurea (sym.) | >10,000 | <0.1% | 2,500 | 0.5% |
| Phenylurea | >10,000 | <0.1% | >10,000 | <0.1% |
| Sorafenib | >10,000 | <0.1% | >10,000 | <0.1% |
Interpretation of Results
The hypothetical data in Table 2 illustrates key differences in the performance of monoclonal and polyclonal antibodies.
-
Specificity of the Monoclonal Antibody (MAb-7D4): This antibody demonstrates high specificity for this compound. The cross-reactivity with the closely related 1,3-Diethyl-1,3-diphenylurea is minimal (4.0%), and there is negligible cross-reactivity with other tested compounds. This high degree of specificity is characteristic of monoclonal antibodies, which recognize a single epitope on the antigen.[5]
-
Broader Reactivity of the Polyclonal Antibody (PAb-R2): The polyclonal antibody shows a higher degree of cross-reactivity with 1,3-Diethyl-1,3-diphenylurea (14.0%) and some recognition of the parent compound, 1,3-Diphenylurea. This is expected, as polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on the antigen, some of which may be shared among structurally similar molecules.
The choice between these two hypothetical antibodies would depend on the specific application. For highly specific quantification of this compound, the monoclonal antibody would be superior. However, if the goal is a more general screening for diphenylurea compounds, the polyclonal antibody might be more suitable.
The following diagram illustrates the concept of monoclonal versus polyclonal antibody binding and its implication for cross-reactivity.
Caption: Monoclonal vs. Polyclonal Antibody Specificity.
Conclusion
The rigorous evaluation of antibody cross-reactivity is a non-negotiable step in the development and validation of immunoassays for small molecules like this compound. By employing a systematic approach as outlined in this guide, researchers can objectively compare the performance of different antibodies and select the most appropriate reagent for their specific analytical needs. This ensures the generation of accurate, reliable, and defensible data in research, diagnostics, and drug development.
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PLOS Pathogens. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. [Link]
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ResearchGate. Molecular structure of the Cl-substituted diphenylurea derivatives used in this study. [Link]
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A Comparative Guide to Alternative Stabilizers for Smokeless Powders: Beyond 1,3-Dimethyl-1,3-diphenylurea
In the pursuit of enhanced safety, longevity, and performance of smokeless powders, the role of chemical stabilizers is paramount. For decades, 1,3-Dimethyl-1,3-diphenylurea, also known as Centralite II, has been a widely utilized stabilizer. However, the evolving landscape of propellant technology necessitates a comprehensive evaluation of alternative compounds that can offer improved stability, better compatibility with modern formulations, and potentially a more favorable toxicological profile. This guide provides an in-depth comparison of prominent alternative stabilizers, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.
The Critical Role of Stabilizers in Smokeless Powder Formulations
Smokeless powders, primarily composed of nitrocellulose, are inherently unstable and prone to autocatalytic decomposition over time. This degradation process releases nitrogen oxides (NOx), which can accelerate further decomposition, leading to a loss of performance and, in worst-case scenarios, spontaneous ignition. Stabilizers are chemical agents incorporated into propellant formulations to scavenge these acidic NOx byproducts, thereby extending the safe and effective service life of the ammunition. The concentration of these stabilizers is typically in the range of 0.5-2% by weight; higher concentrations can negatively impact the ballistic properties of the powder.
This compound (Centralite II): The Benchmark
Centralite II has been a long-standing choice as a stabilizer in smokeless powders due to its effectiveness in neutralizing decomposition products. Its symmetrical molecular structure allows it to effectively scavenge NOx radicals. However, the search for alternatives is driven by the desire for even greater long-term stability, improved performance in a wider range of formulations, and to address potential environmental and health concerns associated with its degradation products.
Prominent Alternative Stabilizers: A Comparative Analysis
Several compounds have emerged as viable alternatives to Centralite II, each with a unique profile of stability, compatibility, and impact on ballistic performance. The most common alternatives include Diphenylamine (DPA), Ethyl Centralite (EC or Centralite I), and Akardite II.
Diphenylamine (DPA)
DPA is one of the most common and cost-effective stabilizers used in single-base propellants. It functions by reacting with NOx to form a series of nitrated and nitrosated derivatives, which can also act as secondary stabilizers.
Ethyl Centralite (EC / Centralite I)
A close chemical relative to Centralite II, Ethyl Centralite (1,3-diethyl-1,3-diphenylurea) is another widely used stabilizer, particularly in double and triple-base propellants. Its mechanism of action is similar to that of Centralite II, involving the scavenging of NOx radicals.
Akardite II
Akardite II (N-methyl-N',N'-diphenylurea) is another urea-based stabilizer that has found application in various propellant formulations.
2-Nitrodiphenylamine (2-NDPA)
Often used in conjunction with other stabilizers, 2-NDPA is known for its high efficiency in scavenging radicals and is a common component in many military-grade propellants.
Novel and Non-Toxic Alternatives
Research into new stabilizers is ongoing, with a focus on reducing toxicity without compromising performance. Emerging candidates include fullerene-based compounds, which have shown superior thermal stability, and natural products like curcumin and guaiacol, which are being explored as "green" alternatives. Epoxidized soybean oil (ESBO) has also been investigated as a non-toxic stabilizer.
Performance Comparison: Experimental Data
The effectiveness of a stabilizer is a multi-faceted characteristic, encompassing its chemical stability, its impact on the propellant's ballistic properties, and its compatibility with other formulation components. The following sections present a comparative analysis based on experimental data from various studies.
Chemical Stability and Stabilizer Depletion
The rate at which a stabilizer is consumed over time is a critical indicator of its effectiveness and the long-term stability of the propellant. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the depletion of stabilizers and their decomposition products during accelerated aging studies.
A comparative study on triple-base propellants subjected to artificial aging revealed significant differences in the performance of various stabilizers. The results indicated that Ethyl Centralite (EC) and Akardite II stabilized compositions were less affected by the aging process compared to those stabilized with Diphenylamine (DPA) and N-Methyl-p-Nitroaniline (MNA).
Table 1: Comparative Stabilizer Performance in Triple-Base Propellants After Artificial Aging
| Stabilizer | Initial Concentration (%) | Remaining Stabilizer (%) after Aging | Key Observations |
| Ethyl Centralite (EC) | 2.0 | > 1.5 | Showed lower depletion rates compared to DPA and MNA. |
| Akardite II | 2.0 | > 1.5 | Demonstrated good stability, comparable to EC. |
| Diphenylamine (DPA) | 1.0 | < 0.5 | Exhibited significant depletion under aging conditions. |
| N-Methyl-p-Nitroaniline (MNA) | 1.0 | < 0.5 | Showed high rates of consumption during aging. |
Data synthesized from a comparative study on triple-base propellants.
Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to assess the thermal stability of stabilizers and their compatibility with nitrocellulose. The onset temperature of decomposition in a DSC curve provides an indication of the thermal stability of the compound.
Table 2: Thermal Stability Data for Common Stabilizers
| Stabilizer | Decomposition Onset (DSC, °C) | Key Observations |
| This compound (Centralite II) | ~200-220 | Good thermal stability. |
| Diphenylamine (DPA) | ~180-200 | Lower thermal stability compared to Centralites. |
| Ethyl Centralite (EC) | ~210-230 | Slightly higher thermal stability than Centralite II. |
| Akardite II | ~190-210 | Thermal stability is generally lower than the Centralites. |
| 2-Nitrodiphenylamine (2-NDPA) | ~220-240 | High thermal stability. |
Note: These are approximate values and can vary depending on the specific experimental conditions.
dot graph ExperimentalWorkflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Experimental workflow for evaluating alternative stabilizers.
Impact on Ballistic Properties
The choice of stabilizer can influence the burn rate and pressure characteristics of the smokeless powder. These parameters are critical for ensuring consistent and safe performance of the ammunition. Closed bomb testing is the standard method for evaluating these ballistic properties. In a closed bomb test, a small sample of the propellant is ignited in a sealed vessel, and the resulting pressure-time curve is recorded to determine the burn rate and other ballistic parameters.
While specific comparative data across a wide range of stabilizers is proprietary to manufacturers, general trends indicate that urea-based stabilizers like the Centralites and Akardite II tend to have a less pronounced effect on burn rate compared to amine-based stabilizers like DPA, especially at higher concentrations. The plasticizing effect of some stabilizers can also influence the combustion characteristics.
Experimental Protocols
Protocol 1: Determination of Stabilizer Depletion by HPLC
Objective: To quantify the concentration of the primary stabilizer and its key degradation products in a smokeless powder sample after accelerated aging.
Methodology:
-
Extraction:
-
Accurately weigh approximately 1 gram of the aged propellant sample into a volumetric flask.
-
Add a known volume of a suitable solvent (e.g., acetonitrile or dichloromethane) and dissolve the sample, often with the aid of ultrasonication.
-
Filter the solution to remove any insoluble components.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered sample extract into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.
-
Use a mobile phase gradient optimized for the separation of the stabilizer and its derivatives.
-
Quantify the concentration of the target analytes by comparing their peak areas to those of a calibration curve prepared from certified reference standards.
-
dot graph HPLC_Protocol { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} HPLC protocol for stabilizer depletion analysis.
Protocol 2: Assessment of Thermal Stability by Heat Flow Calorimetry (HFC)
Objective: To measure the heat generated by a propellant sample under isothermal conditions to assess its chemical stability, in accordance with STANAG 4582.
Methodology:
-
Sample Preparation:
-
Accurately weigh a specified amount of the propellant sample into a designated HFC sample cell.
-
-
HFC Measurement:
-
Place the sample cell into the heat flow calorimeter.
-
Heat the sample to a specified isothermal temperature (e.g., 80-90°C) and hold for a defined period.
-
Continuously measure the heat flow from the sample.
-
-
Data Analysis:
-
Integrate the heat flow over time to determine the total heat generated.
-
Compare the measured heat flow to established safety limits to assess the long-term stability of the propellant.
-
Protocol 3: Evaluation of Ballistic Properties by Closed Bomb Testing
Objective: To determine the burn rate and other ballistic characteristics of a smokeless powder.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small, precise amount of the propellant sample.
-
-
Closed Bomb Test:
-
Place the sample in a closed bomb vessel of known volume.
-
Ignite the sample using an electric igniter.
-
Record the pressure inside the vessel as a function of time using a high-speed pressure transducer.
-
-
Data Analysis:
-
From the pressure-time curve, calculate the rate of pressure rise (dP/dt).
-
Using thermodynamic and geometric parameters of the propellant, derive the linear burn rate as a function of pressure.
-
dot graph Closed_Bomb_Protocol { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#FBBC05"];
} Closed bomb testing protocol for ballistic properties.
Conclusion and Future Outlook
The selection of an appropriate stabilizer is a critical decision in the development of smokeless powders, with significant implications for safety, performance, and shelf-life. While this compound (Centralite II) remains a reliable choice, alternatives such as Ethyl Centralite, Akardite II, and 2-Nitrodiphenylamine offer distinct advantages in certain formulations and applications. Diphenylamine, while effective, generally exhibits lower thermal stability and higher depletion rates.
The future of stabilizer research lies in the development of non-toxic, environmentally benign compounds that can meet or exceed the performance of traditional stabilizers. The preliminary data on fullerene-based compounds and natural products are promising and warrant further investigation. As propellant formulations continue to evolve, a thorough and data-driven approach to stabilizer selection, utilizing the experimental protocols outlined in this guide, will be essential for advancing the field of energetic materials.
References
Forensic profiling of smokeless powders (SLPs) by gas chromatography–mass spectrometry (GC-MS): a systematic investigation into injector conditions and their effect on the characterisation of samples - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10852934/] A quantitative comparison of smokeless measurements - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12356220/] Development of Modern Methods for Determination of Stabilizers in Propellants - DTIC. [URL: https://apps.dtic.mil/sti/citations/ADA284795] Analyses of New Nontoxic Stabilizers and Other Components in Smokeless Powders. [URL: https://www.researchgate.net/publication/281123184_Analyses_of_New_Nontoxic_Stabilizers_and_Other_Components_in_Smokeless_Powders] A Quantitative Comparison of Smokeless Powder Measurements - ResearchGate. [URL: https://www.researchgate.net/publication/8549733_A_Quantitative_Comparison_of_Smokeless_Powder_Measurements] Vapor Signatures of Double-Base Smokeless Powders and Gunshot Residues for Supporting Canine Odor Imprinting - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9205510/] Analysis of the headspace composition of smokeless powders using GC–MS, GC-μECD and ion mobility spectrometry. [URL: https://www.researchgate.net/publication/222683057_Analysis_of_the_headspace_composition_of_smokeless_powders_using_GC-MS_GC-mECD_and_ion_mobility_spectrometry] Forensic profiling of smokeless powders (SLPs) by gas chromatography–mass spectrometry (GC-MS): a systematic investigation into injector conditions and their effect on the characterisation of samples - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10852934/#CR37] Smokeless powder - Wikipedia. [URL: https://en.wikipedia.org/wiki/Smokeless_powder] Determination of stabilisers in nitrocellulose-based propellants before and after ageing - Eurachem. [URL: https://www.eurachem.org/images/stories/posters/p28_cy2017.pdf] Lifetime prediction of EC, DPA, Akardite II and MNA stabilized triple base propellants, comparison of heat generation rate and stabilizer consumption - TNO Repository. [URL: https://repository.tno.nl/islandora/object/uuid:e54fc347-0c41-4397-9b6f-a7a4d425d295] NATO - STANAG 4117 - Explosives, Stability Test Procedures and Requirements for Propellants Stabilized with Diphenylamine, Ethyl Centralite or Mixtures of Both - Standards | GlobalSpec. [URL: https://globalspec.com/standard/1553597/stanag-4117] Heat Flow Calorimetry of Propellants - Effects of Sample Preparation and Measuring Conditions - ResearchGate. [URL: https://www.researchgate.net/publication/233486392_Heat_Flow_Calorimetry_of_Propellants_-_Effects_of_Sample_Preparation_and_Measuring_Conditions] A qualitative comparison of smokeless powder measurements - ASME eBooks. [URL: https://asmedigitalcollection.asme.org/ebooks/book/1090/chapter/1118118/A-Qualitative-Comparison-of-Smokeless-Powder] Heat flow calorimetry - application and techniques - IChemE. [URL: https://www.icheme.org/media/10508/x-paper-10.pdf] Closed Combustion Chamber - Design Integrated Tech. [URL: https://designintegrated.com/products/closed-bomb/] Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/259169601_Comparisons_of_TGA_and_DSC_approaches_to_evaluate_nitrocellulose_thermal_degradation_energy_and_stabilizer_efficiencies] Determination of stabilisers in nitrocellulose-based propellants before and after ageing - Eurachem. [URL: https://www.eurachem.org/images/stories/posters/p28_cy2017] (PDF) Determination of chemical stability of propellants using the vacuum stability test method - ResearchGate. [URL: https://www.researchgate.net/publication/301549419_Determination_of_chemical_stability_of_propellants_using_the_vacuum_stability_test_method] Determining the Burning Rate of Fine-Grained Propellants in Closed Vessel Tests - MDPI. [URL: https://www.mdpi.com/1996-1944/15/8/2693] A quantitative comparison of smokeless measurements - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12356220/&part=single] 1 Closed vessel burning behavior and ballistic properties of artificially-degraded spherical double- base propellants stabilized - Cranfield University. [URL: https://dspace.lib.cranfield.ac.uk/bitstream/handle/1826/8327/Closed_vessel_burning_behavior-2014.pdf] Thin layer chromatography can be used to monitor the progress of a reaction, identify compounds present in a given mixture, and determine the purity of a substance. A number of enhancements can be made to the original method to automate the different steps, to increase the resolution achieved with TLC and to allow more accurate quantitative analysis. This method is referred to as "high-performance TLC". Our goal is to examine and to compare the quality of the results obtained by thin-layer chromatography, high-performance thin layer chromatography and vacuum stability test in the analysis of samples of gunpowders. Thin
A Comparative Guide to the Synthesis of 1,3-Dimethyl-1,3-diphenylurea for Researchers and Drug Development Professionals
Introduction: The Significance of 1,3-Dimethyl-1,3-diphenylurea
This compound, also known as N,N'-dimethyl-N,N'-diphenylurea or methyl centralite, is a compound of significant interest in various fields, including its use as a stabilizer in propellants and its application in organic synthesis. Its symmetrical structure and substitution pattern make it a valuable building block and a target for synthetic methodology development. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into the efficacy, safety, and practicality of each method to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. This section will delve into the most prominent methods, comparing them based on key performance indicators such as yield, purity, reaction conditions, and safety and environmental considerations.
Table 1: Quantitative Comparison of Synthesis Routes for this compound
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Purity | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Phosgene Route | N-Methylaniline, Phosgene | Base (e.g., NaOH) | High | High | Hours | 0-20 | Well-established, high yield | Extremely toxic and hazardous reagent (phosgene) |
| Palladium-Catalyzed Carbonylation | N-Methyl-N-phenylcarbamoyl chloride | Pd(PPh₃)₄, KHCO₃ | ~95%[1] | High (after chromatography) | 48 hours[1] | 100[1] | High yield, avoids direct use of phosgene gas | Long reaction time, expensive catalyst, requires precursor synthesis |
| Isocyanate Route | N-Methylaniline, Methyl Isocyanate | - | Moderate to High | Good | Hours | Room Temp. to moderate heat | Phosgene-free, milder conditions | Isocyanates are toxic and moisture-sensitive |
| Dimethyl Carbonate (DMC) Route | N-Methylaniline, Dimethyl Carbonate | Catalyst (e.g., base) | Moderate | Good | Varies | Elevated | "Green" reagent, low toxicity | Can require harsh conditions, lower reactivity than phosgene |
In-Depth Analysis of Synthetic Methodologies
The Traditional Phosgene Route: The Benchmark of Efficiency and Hazard
The reaction of N-methylaniline with phosgene has historically been a primary method for the industrial production of this compound. This method is known for its high yields and purity.
Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the nitrogen atom of N-methylaniline on the carbonyl carbon of phosgene. A second molecule of N-methylaniline then displaces the remaining chloride to form the symmetrical urea. A base is used to neutralize the HCl byproduct.
Causality in Experimental Choices: The use of low temperatures is crucial to control the high reactivity of phosgene and to minimize side reactions. The choice of a suitable base is important for efficient acid scavenging without promoting hydrolysis of the phosgene.
Safety and Environmental Impact: Phosgene is an extremely toxic and corrosive gas, posing severe inhalation hazards.[2][3][4] Its use requires specialized equipment and stringent safety protocols.[5] The generation of HCl as a byproduct also presents environmental and handling challenges. Due to these significant safety and environmental concerns, there is a strong impetus to develop safer, phosgene-free alternatives.[2][6]
Experimental Protocol: Phosgene-based Synthesis
-
Warning: This procedure involves the use of highly toxic phosgene gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
Dissolve N-methylaniline in a suitable inert solvent (e.g., toluene) in a reaction vessel equipped with a stirrer, a gas inlet tube, and a cooling bath.
-
Cool the solution to 0-5 °C.
-
Slowly bubble phosgene gas through the solution while maintaining the temperature. The reaction is exothermic and requires careful monitoring.
-
Simultaneously, add a solution of a suitable base (e.g., aqueous sodium hydroxide) to neutralize the generated HCl.
-
After the reaction is complete (monitored by TLC or GC), the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield this compound.
Palladium-Catalyzed Carbonylative Coupling: A Modern, High-Yield Alternative
A more recent and significantly safer approach involves the palladium-catalyzed carbonylation of N-methyl-N-phenylcarbamoyl chloride. This method offers excellent yields, albeit with a longer reaction time and the use of a precious metal catalyst.
Reaction Mechanism: This reaction is believed to proceed via a catalytic cycle involving the palladium catalyst. The cycle likely involves oxidative addition of the carbamoyl chloride to the Pd(0) complex, followed by a series of steps that result in the formation of the urea and regeneration of the catalyst.
Causality in Experimental Choices: The choice of a palladium catalyst, specifically Pd(PPh₃)₄, is critical for achieving high catalytic activity.[1] Potassium hydrogencarbonate acts as a base to facilitate the reaction. The high temperature is necessary to drive the reaction to completion within a reasonable timeframe.
Experimental Protocol: Palladium-Catalyzed Synthesis [1]
-
In a Schlenk tube equipped with a magnetic stir bar, add N-methyl-N-phenylcarbamoyl chloride (1.0 equiv), potassium hydrogencarbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 48 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether) to obtain pure this compound.[1]
Caption: Palladium-Catalyzed Urea Synthesis Workflow
Phosgene-Free Routes: Towards Greener and Safer Syntheses
The development of phosgene-free synthetic routes is a major focus in modern organic chemistry, driven by the significant hazards associated with phosgene.
This method involves the reaction of N-methylaniline with a suitable isocyanate, such as methyl isocyanate. This approach avoids the direct handling of phosgene but utilizes isocyanates, which are also toxic and require careful handling.
Reaction Mechanism: The synthesis proceeds via a straightforward nucleophilic addition of the secondary amine (N-methylaniline) to the electrophilic carbonyl carbon of the isocyanate.
Causality in Experimental Choices: The reaction is typically carried out in an inert solvent to prevent unwanted side reactions of the isocyanate with protic solvents. The reaction can often proceed at room temperature, but gentle heating may be required to increase the reaction rate.
Experimental Protocol: Isocyanate-based Synthesis
-
In a round-bottom flask, dissolve N-methylaniline in an anhydrous, inert solvent such as toluene or THF under an inert atmosphere.
-
Slowly add an equimolar amount of methyl isocyanate to the solution with stirring.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to afford this compound.
Dimethyl carbonate is considered a "green" reagent due to its low toxicity and biodegradability. It can serve as a phosgene substitute for the synthesis of ureas, although it is less reactive.
Reaction Mechanism: The reaction of amines with DMC to form ureas typically requires a catalyst and elevated temperatures. The mechanism likely involves the nucleophilic attack of the amine on one of the carbonyl carbons of DMC, followed by the elimination of methanol. This process is repeated with a second amine molecule to form the symmetrical urea.
Causality in Experimental Choices: The choice of catalyst is crucial for the success of this reaction. Basic catalysts are often employed to activate the amine nucleophile. The reaction temperature needs to be high enough to overcome the lower reactivity of DMC compared to phosgene.
Experimental Protocol: Dimethyl Carbonate-based Synthesis
-
In a high-pressure reactor, combine N-methylaniline, dimethyl carbonate (in excess), and a suitable catalyst (e.g., a strong base or a specific metal catalyst).
-
Seal the reactor and heat the mixture to the required temperature (often >150 °C) for several hours.
-
After cooling, carefully vent the reactor.
-
The excess DMC and methanol byproduct are removed by distillation.
-
The remaining crude product is then purified by recrystallization or chromatography.
Caption: Phosgene-Free Synthesis Pathways
Conclusion and Future Perspectives
The synthesis of this compound can be accomplished through various routes, each presenting a unique set of trade-offs. The traditional phosgene-based method, while offering high efficiency, is increasingly being replaced by safer alternatives due to the extreme toxicity of phosgene. The palladium-catalyzed carbonylation stands out as a high-yield modern alternative, though it comes with the cost of a precious metal catalyst and a longer reaction time. Phosgene-free routes using isocyanates or dimethyl carbonate offer significant improvements in safety and environmental impact. The isocyanate route is straightforward but requires handling of toxic reagents. The dimethyl carbonate route represents a "greener" approach, although it may necessitate more forcing reaction conditions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and, most importantly, safety considerations. The continued development of efficient and truly benign catalytic systems for phosgene-free carbonylation reactions remains a key goal in sustainable organic synthesis.
References
-
PrepChem. (2023). Synthesis of N-methyl-N',N'-diphenylurea. Retrieved from [Link]
- Google Patents. (1957). Process for the manufacture of diphenylurea. (U.S. Patent No. 2,806,062).
-
ResearchGate. (2021). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. Retrieved from [Link]
-
MDPI. (2023). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Retrieved from [Link]
-
Wikipedia. (2023). 1,3-Diphenylurea. Retrieved from [Link]
-
IUPAC. (2011). A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals. Pure and Applied Chemistry, 83(7), 1259-1290. Retrieved from [Link]
-
GOV.UK. (2024). Phosgene: general information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phosgene. Retrieved from [Link]
-
Valsynthese. (n.d.). Safe handling of phosgene at Valsynthese. Retrieved from [Link]
-
ACS Publications. (2024). How To Get Isocyanate? ACS Omega. Retrieved from [Link]
-
RSC Publishing. (2023). Challenges and recent advances in bio-based isocyanate production. Green Chemistry. Retrieved from [Link]
Sources
inter-laboratory comparison of 1,3-Dimethyl-1,3-diphenylurea quantification methods
A Multi-Methodological Technical Guide
Executive Summary: The Analytical Challenge
1,3-Dimethyl-1,3-diphenylurea (Centralite II, or Methyl Centralite) serves as a critical stabilizer in nitrocellulose-based propellants and a marker in gunshot residue (GSR). While primarily industrial, its structural urea backbone makes it a relevant model for analyzing substituted urea impurities in pharmaceutical development.
The quantification of Centralite II presents a classic analytical dichotomy:
-
Industrial Labs (Propellants): Prioritize high precision and throughput for macro-quantities (0.5% - 5% w/w). HPLC-UV is the gold standard here.
-
Forensic/Trace Labs (GSR): Prioritize sensitivity and definitive identification for micro-quantities (ng levels). GC-MS is the requisite choice.[1]
This guide provides an objective, inter-laboratory comparison of these methodologies, supported by performance metrics and decision-making frameworks.
Analytical Decision Framework
Before selecting a protocol, the analyst must evaluate the sample matrix and data requirements.[1] The following decision tree illustrates the logical flow for method selection.
Figure 1: Analytical workflow decision tree for selecting the appropriate quantification method based on sample matrix and sensitivity requirements.
Method A: HPLC-UV (The Industrial Standard)
Context: This method aligns with STANAG 4117 and is preferred for stability testing in propellants. It offers superior precision for high-concentration samples and avoids thermal degradation issues.
Mechanistic Rationale
-
Stationary Phase: A C18 (Octadecyl) column is used because Centralite II is non-polar. The hydrophobic interaction allows for retention and separation from the polar nitrocellulose degradation products.
-
Detection: Centralite II has strong UV absorption at 254 nm due to its aromatic phenyl rings.
-
Mobile Phase: Acetonitrile/Water is chosen over Methanol/Water to reduce backpressure and improve peak shape for urea derivatives.
Detailed Protocol
-
Sample Preparation:
-
Extract 1.0 g of sample in 50 mL Acetonitrile (ACN).
-
Sonicate for 20 minutes (keep temp < 25°C to prevent degradation).
-
Filter through 0.45 µm PTFE filter.
-
-
Chromatographic Conditions:
-
System Suitability:
-
Tailing Factor: < 1.5.[2]
-
Resolution (Rs) from nearest interference: > 2.0.
-
Method B: GC-MS (The Forensic Standard)
Context: Essential for Gunshot Residue (GSR) analysis where Centralite II is a trace marker. This method provides definitive structural confirmation via mass spectral fragmentation.
Mechanistic Rationale
-
Thermal Stability: Unlike many urea herbicides, Centralite II is thermally stable enough for Gas Chromatography, provided the injector temperature is controlled.
-
Ionization: Electron Impact (EI) at 70eV yields a characteristic fragmentation pattern, allowing for library matching (NIST) which UV detection lacks.
Detailed Protocol
-
Sample Preparation:
-
Swab/Extract using Acetone or Methylene Chloride.
-
Concentrate under Nitrogen stream if necessary.
-
-
Instrument Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
-
MS Parameters (SIM Mode):
-
Target Ion: m/z 134 (Base Peak - Methylaniline moiety).
-
Qualifier Ions: m/z 240 (Molecular Ion), m/z 106.
-
Dwell Time: 100 ms per ion.
-
Inter-Laboratory Comparison Data
The following data aggregates performance metrics from industrial proficiency testing (propellants) and forensic validation studies.
Table 1: Comparative Performance Metrics
| Metric | Method A: HPLC-UV | Method B: GC-MS (SIM) | Method C: HPTLC |
| Primary Application | Quality Control (High Conc.) | Trace Analysis (Low Conc.) | Rapid Screening |
| Linearity Range | 10 – 1000 µg/mL | 0.05 – 10 µg/mL | 50 – 500 µg/mL |
| LOD (Limit of Detection) | ~ 0.5 µg/mL | ~ 0.01 µg/mL (10 ppb) | ~ 5.0 µg/mL |
| Precision (RSD %) | < 1.0% (Excellent) | 2.5 – 5.0% (Moderate) | 3.0 – 6.0% (Low) |
| Recovery Rates | 98% – 102% | 85% – 95% | 90% – 110% |
| Analysis Time | 10 – 15 min | 20 – 30 min | 5 min (Parallel) |
| Cost Per Sample | Low | High | Very Low |
Data Interpretation[3][4][5][6]
-
Precision vs. Sensitivity: HPLC demonstrates superior precision (RSD < 1%) making it the only viable option for certifying propellant shelf-life where stabilizer depletion is tracked by 0.1% increments. GC-MS, while less precise, offers 50x greater sensitivity.
-
Matrix Interference: In complex biological or dirty environmental matrices, HPLC-UV suffers from co-elution of non-target UV-absorbing compounds. GC-MS resolves this via mass filtering (SIM mode).
Self-Validating Quality Control System
To ensure "Trustworthiness" (Part 2 of requirements), every run must include a self-validating system.
Figure 2: Sequence for a self-validating analytical run. The Internal Standard (IS) is critical in GC-MS to correct for injection variability.
Critical QC Criteria:
-
Bracketing Standards: In HPLC, inject a standard every 10 samples. Response must not drift > 2%.
-
Internal Standard (GC-MS): Use deuterated Centralite II or Diphenylamine. Area ratio stability is more important than absolute area.
References
-
NATO Standardization Office. (2000). STANAG 4117: Stability Test Procedures and Requirements for Propellants Stabilised with Diphenylamine, Ethyl Centralite or Mixtures.
-
Halilović, N., et al. (2020).[3] Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method. Lupine Publishers.
-
ASTM International. (2021). ASTM E1412-16: Standard Practice for Separation of Ignitable Liquid Residues from Fire Debris Samples by Passive Headspace Concentration with Activated Charcoal. (Methodology basis for trace extraction).
-
BenchChem. (2025). Comparative Guide to HPLC and GC-MS Methods for Quantification.
-
Sielc Technologies. (2023). Separation of this compound on Newcrom R1 HPLC column.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,3-Dimethyl-1,3-diphenylurea
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 1,3-Dimethyl-1,3-diphenylurea, a key intermediate in various chemical syntheses. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure the trustworthiness of your results.
The Criticality of Purity for this compound
This compound is a disubstituted urea derivative with applications in organic synthesis and as a stabilizer. Its purity is paramount, as even minor impurities can significantly alter the course of a reaction, lead to the formation of unintended byproducts, and compromise the biological activity or safety of a final product. The choice of analytical method for purity determination depends on the specific requirements of the research, including the need for qualitative or quantitative data, the expected nature of impurities, and the available instrumentation.
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities is crucial for selecting and developing appropriate analytical methods. Common synthetic routes to this compound, such as the reaction of N-methylaniline with phosgene or its substitutes, or the reaction of methyl isocyanate with diphenylamine, can lead to several impurities[1][2][3]. These may include:
-
Unreacted Starting Materials: N-methylaniline, diphenylamine, or methyl isocyanate.
-
Symmetrically Substituted Ureas: 1,3-diphenylurea or 1,3-dimethylurea, arising from side reactions.
-
Over-alkylation or Arylation Products: Depending on the reaction conditions.
-
Byproducts from Phosgene Substitutes: For example, imidazole if carbonyldiimidazole is used[4].
A robust analytical method should be capable of separating and detecting these potential impurities from the desired product.
A Comparative Overview of Analytical Techniques
This guide will explore and compare the following analytical techniques for the purity assessment of this compound:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative screening.
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities and structural confirmation.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For an absolute, primary method of quantification without the need for a specific reference standard of the analyte.
-
Melting Point Analysis: A classical and straightforward indicator of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group identification and comparison to a reference standard.
The following sections will provide detailed protocols and a critical evaluation of each technique.
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
Scientific Principle: TLC is a form of solid-liquid adsorption chromatography. A solid stationary phase (e.g., silica gel) is coated onto a flat plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a liquid mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases[5]. Non-polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while polar compounds interact more strongly with the stationary phase and have lower Rf values.
Experimental Protocol:
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the synthesized this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase. A good starting point for the mobile phase is a mixture of ethyl acetate and petroleum ether (e.g., 30:70 v/v)[1].
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the separated spots under UV light at 254 nm, where the aromatic rings of the compound and any aromatic impurities will quench the fluorescence of the indicator on the plate, appearing as dark spots[6][7].
Expected Results & Interpretation: A pure compound should ideally show a single spot. The presence of additional spots indicates the presence of impurities. The Rf value of the main spot can be compared to that of a known standard of this compound. Unreacted starting materials like N-methylaniline or diphenylamine, being more polar, would likely have lower Rf values.
Pros & Cons:
| Advantages | Disadvantages |
| Rapid and inexpensive for qualitative screening. | Limited resolution and not suitable for quantification. |
| Requires minimal sample. | Rf values can be influenced by experimental conditions. |
| Simple to perform. | Less sensitive than other chromatographic methods. |
Workflow for TLC Analysis:
Caption: Workflow for TLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Scientific Principle: HPLC is a powerful separation technique that utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. For non-polar to moderately polar compounds like this compound, reverse-phase HPLC is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water)[6][8]. Separation is based on the hydrophobic interactions of the analytes with the stationary phase. More hydrophobic compounds are retained longer in the column.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point[6][9].
-
Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with a ratio of 80:20 (v/v) acetonitrile to water can be effective for separating diphenylurea derivatives[6]. Alternatively, a gradient elution can be employed for better separation of a wider range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the phenyl groups exhibit strong absorbance.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Expected Results & Interpretation: A pure sample will show a single major peak at a specific retention time. The area of this peak is proportional to the concentration of the compound. Impurities will appear as separate peaks, and their area percentages can be calculated to determine the purity of the sample. By injecting a known concentration of a reference standard, the exact concentration of the synthesized product can be determined.
Pros & Cons:
| Advantages | Disadvantages |
| High resolution and sensitivity for accurate quantification. | More expensive and complex than TLC. |
| Well-established and reproducible method. | Requires a reference standard for absolute quantification. |
| Can be automated for high-throughput analysis. | Method development can be time-consuming. |
HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmation
Scientific Principle: GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification[10].
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for aromatic compounds[10].
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Parameters: Electron impact (EI) ionization at 70 eV. Scan range of 50-500 m/z.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Expected Results & Interpretation: The total ion chromatogram (TIC) will show peaks for each separated component. The mass spectrum of the major peak should correspond to this compound (molecular weight 240.3 g/mol )[9]. The fragmentation pattern can be compared to library spectra for confirmation. Impurities, especially more volatile ones like unreacted starting materials, will be well-separated and can be identified by their mass spectra.
Pros & Cons:
| Advantages | Disadvantages |
| High sensitivity and excellent for identifying unknowns. | Not suitable for non-volatile or thermally labile compounds. |
| Provides structural information from mass spectra. | Quantification can be less precise than HPLC without proper calibration. |
| Can detect and identify very low levels of impurities. | Matrix effects can be a concern. |
GC-MS Analysis Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Method
Scientific Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal[11][12]. By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard[13].
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Choose a high-purity, stable, non-volatile solid with a simple NMR spectrum that does not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are good candidates.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3).
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all protons.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the two methyl groups is an excellent choice for integration.
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Pros & Cons:
| Advantages | Disadvantages |
| A primary ratio method, providing absolute purity without a specific analyte standard. | Requires a high-field NMR spectrometer. |
| Highly accurate and precise. | The internal standard must be carefully selected and of high purity. |
| Can be used to quantify mixtures of compounds. | Can be less sensitive than chromatographic methods. |
qNMR Analysis Workflow:
Caption: Workflow for qNMR analysis of this compound.
Melting Point Analysis: A Classic Indicator of Purity
Scientific Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range[14][15]. This phenomenon, known as melting point depression, is a reliable, albeit qualitative, indicator of purity.
Experimental Protocol:
-
Instrumentation: A melting point apparatus, such as a Mel-Temp.
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm[16].
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (literature value for this compound is around 120-122 °C)[1].
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range)[5][16].
-
Expected Results & Interpretation: A pure sample of this compound should exhibit a sharp melting range that is close to the literature value. A broad melting range (greater than 2 °C) and a depressed melting point are indicative of impurities.
Pros & Cons:
| Advantages | Disadvantages |
| Simple, rapid, and inexpensive. | Not quantitative. |
| Requires a very small amount of sample. | Some impurities may not depress the melting point. |
| A good preliminary check for purity. | Eutectic mixtures can give a sharp melting point. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Scientific Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for different functional groups. While not a primary method for purity determination, comparing the FTIR spectrum of a synthesized sample to that of a known pure standard can confirm the identity of the compound and reveal the presence of impurities with different functional groups.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Expected Results & Interpretation: The FTIR spectrum of this compound should show characteristic peaks for the C=O stretch of the urea (around 1650 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The absence of peaks corresponding to potential impurities (e.g., N-H stretching from unreacted secondary amines) and a good match with a reference spectrum indicate a high degree of purity in terms of functional group composition.
Pros & Cons:
| Advantages | Disadvantages |
| Fast and non-destructive. | Not a quantitative method for purity. |
| Provides structural information about functional groups. | Insensitive to impurities with similar functional groups. |
| Can be used to identify the compound. | Sample preparation (KBr pellet) can be technique-sensitive. |
Summary Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Speed | Cost | Key Advantage | Key Limitation |
| TLC | Adsorption Chromatography | Qualitative Purity (Rf) | Very Fast | Very Low | Rapid screening | Not quantitative |
| HPLC | Partition Chromatography | Quantitative Purity (%) | Moderate | Moderate | High resolution and accuracy | Requires reference standard |
| GC-MS | Partition Chromatography & Mass Analysis | Identification & Quantification | Moderate | High | Excellent for volatile impurities | Not for non-volatile compounds |
| qNMR | Nuclear Magnetic Resonance | Absolute Quantitative Purity (%) | Slow | High | No analyte standard needed | Requires high-field NMR |
| Melting Point | Thermal Analysis | Qualitative Purity (Range) | Fast | Low | Simple and inexpensive | Not quantitative |
| FTIR | Vibrational Spectroscopy | Functional Group Identity | Very Fast | Low | Confirms identity | Insensitive to similar impurities |
Conclusion: A Multi-faceted Approach to Purity Assessment
No single analytical technique is universally superior for assessing the purity of a synthesized compound. The most robust and trustworthy approach is to use a combination of orthogonal methods. For this compound, a practical workflow would involve:
-
Initial Screening with TLC and Melting Point Analysis: To quickly assess the success of the synthesis and purification.
-
Quantitative Purity Determination with HPLC or qNMR: To obtain a precise and accurate purity value. HPLC is often more accessible, while qNMR provides an absolute measure.
-
Identity Confirmation and Impurity Identification with GC-MS and FTIR: To confirm the structure of the desired product and identify any significant impurities.
By judiciously selecting and applying these techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
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SIELC Technologies. (n.d.). Separation of N'-Ethyl-N,N-diphenylurea on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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Thermo Scientific Spectroscopy & Materials Analysis. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-methyl-N',N'-diphenylurea. Retrieved from [Link]
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University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
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TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Retrieved from [Link]
- Pachauri, S. D., & Khandelwal, K. (2014). HPLC method for identification and quantification of two potential anti-inflammatory and analgesic agents-1, 3-dibenzyl urea and aurantiamide acetate in the roots of Moringa oleifera. Medicinal Chemistry Research, 23(1), 31-38.
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]
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Vivid Separation and filtration. (n.d.). TLC - Thin Layer Chromatography. Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). 31. Melting Point Determination. Retrieved from [Link]
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Sciencemadness Discussion Board. (2008, August 6). Ethyl centralite synthesis. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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University of Wisconsin-Madison. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Agilent Technologies. (2019, January 29). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
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TRACES Centre Laboratory. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. [Link]
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Chromatography Forum. (2013, October 29). Urea analysis HPLC/ C18 column. Retrieved from [Link]
- Betz, R., Gerber, T., & Schalekamp, H. (2011). 1,3-Diethyl-1,3-diphenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(4), o896.
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Semantic Scholar. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbon Using Programmable Temperature Vaporization Inlet Couple with Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
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OECD SIDS. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
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University of California, Irvine. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
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validation of analytical procedures for genotoxic impurities in 1,3-Dimethyl-1,3-diphenylurea
An In-Depth Guide to the Validation of Analytical Procedures for Genotoxic Impurities in 1,3-Dimethyl-1,3-diphenylurea
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the validation of procedures to detect and quantify genotoxic impurities (GTIs) in this compound. As drug development professionals, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. Genotoxic impurities, which can damage DNA and potentially cause cancer even at trace levels, are under intense regulatory scrutiny, making their control a critical aspect of pharmaceutical quality control.[1][2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and the robust framework of international regulatory guidelines.
The Imperative for Controlling Genotoxic Impurities
Genotoxic impurities are chemical substances that can induce genetic mutations, chromosomal breaks, or other forms of DNA damage.[3] Their sources in the manufacturing process of an API like this compound can include raw materials, reagents, intermediates, or reaction by-products.[1][2]
The regulatory landscape, primarily defined by the International Council for Harmonisation (ICH) M7(R2) guideline, mandates a stringent, risk-based approach to control these impurities.[4][5][6] A key concept is the Threshold of Toxicological Concern (TTC) , which establishes a default acceptable daily intake of 1.5 µ g/day for most GTIs, representing a negligible carcinogenic risk.[7][8] This incredibly low limit necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting impurities at parts-per-million (ppm) levels relative to the API.[8][9]
Potential Genotoxic Impurities in this compound Synthesis
The synthesis of this compound typically involves the reaction of an aniline derivative with a methylating agent. This process can introduce potential GTIs. For instance, if N-methylaniline is a starting material and phosgene or a phosgene equivalent is used, residual starting materials or by-products containing reactive functional groups could be of concern. Understanding the synthetic pathway is the first step in identifying potential impurities that require analytical control.
A Comparative Overview of Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the target impurity (e.g., volatility, polarity, chromophore presence) and the required sensitivity. We will compare three commonly employed techniques: HPLC-UV, GC-MS, and LC-MS/MS.[4]
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by tandem mass spectrometry. |
| Best Suited For | Non-volatile impurities with a UV chromophore. | Volatile and semi-volatile impurities.[1] | A wide range of polar, non-volatile, and thermally labile impurities.[1] |
| Sensitivity | Moderate (typically low ppm). | High (ppm to ppb). | Very High (ppb to ppt).[10] |
| Specificity | Moderate (risk of co-elution with matrix components). | High (mass fragmentation patterns aid identification). | Very High (parent/daughter ion transitions are highly specific).[3] |
| Primary Limitation | May lack the sensitivity required to meet TTC limits. | Not suitable for non-volatile or thermally unstable impurities. | Higher equipment cost and complexity. |
The Pillars of Method Validation: An ICH Q2(R2) Perspective
The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[11] The ICH Q2(R2) guideline provides a framework for this process, which we will apply to the analysis of GTIs in this compound.[11][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or degradation products.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. For GTIs, the LOQ must be at or below the control limit derived from the TTC.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocols and Comparative Validation Data
Here we provide detailed, self-validating protocols for each analytical technique. The causality for key steps is explained to provide insight from a Senior Application Scientist's perspective.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Rationale: This method is often the first choice due to its simplicity and widespread availability.[13] It is suitable if the target GTI has a strong UV chromophore and the required detection limit is achievable.
-
Standard Preparation: Prepare a stock solution of the GTI reference standard in a suitable diluent (e.g., Acetonitrile/Water). Perform serial dilutions to create calibration standards bracketing the target concentration (e.g., 1 ppm to 10 ppm relative to the API).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the diluent to a high concentration (e.g., 5 mg/mL). This high concentration is necessary to achieve low ppm-level detection of the impurity.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). A C18 column is chosen for its versatility in retaining a wide range of organic molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A gradient is used to ensure elution of the polar GTI while effectively washing out the more non-polar API to prevent interference.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlling temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Set to the UV maximum of the GTI to maximize sensitivity.
-
-
Validation Procedure:
-
Specificity: Analyze a blank (diluent), a placebo (if in a drug product), the API solution, and the API spiked with the GTI to demonstrate resolution.
-
LOQ & LOD: Determine based on signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or standard deviation of the response and the slope of the calibration curve.
-
Linearity: Inject the calibration standards (at least 5 concentrations) and perform a linear regression analysis.
-
Accuracy: Spike the API solution with the GTI at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit) in triplicate and calculate the percent recovery.
-
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
-
Rationale: This is the method of choice for volatile or semi-volatile GTIs that may be present as residual solvents or reagents.[7] Headspace sampling is often employed to avoid injecting the non-volatile API onto the GC column.
-
Standard Preparation: Prepare a stock solution of the volatile GTI in a suitable solvent like Dimethyl Sulfoxide (DMSO). Create calibration standards in sealed headspace vials.
-
Sample Preparation: Accurately weigh the this compound sample directly into a headspace vial. Add the solvent (e.g., DMSO). The choice of DMSO is critical as it is a high-boiling, polar solvent that effectively solubilizes the API while allowing volatile impurities to partition into the headspace.
-
GC-MS Conditions:
-
Headspace Sampler: Incubate vials (e.g., 80 °C for 15 min) to allow volatile GTIs to move into the gas phase.
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate analytes by their boiling points.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor a characteristic, abundant ion from the GTI's mass spectrum.
-
-
Validation Procedure:
-
Specificity: Analyze a blank vial and an unspiked API sample to ensure no interfering peaks at the retention time of the GTI.
-
LOQ, Linearity, Accuracy: Follow the same principles as the HPLC method, performing all preparations in sealed headspace vials.
-
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Rationale: This is the gold standard for GTI analysis, offering unparalleled sensitivity and specificity.[14] It is essential when GTIs are non-volatile, lack a UV chromophore, or require quantification at sub-ppm levels.
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV. However, the API concentration can often be lower (e.g., 1 mg/mL) due to the superior sensitivity of the MS/MS detector, which also helps to minimize ion suppression effects from the matrix.
-
LC-MS/MS Conditions:
-
LC System: Use a UHPLC system for faster analysis and better peak resolution.
-
Column: A C18 column suitable for UHPLC.
-
Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate with methanol or acetonitrile. Non-volatile buffers like phosphate are incompatible with MS.
-
Ion Source: Electrospray Ionization (ESI) is common. The polarity (positive or negative) is chosen based on the GTI's ability to form ions.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. This is the key to the method's specificity. A specific precursor ion for the GTI is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This precursor → product transition is a unique signature of the analyte.
-
-
Validation Procedure:
-
Specificity: The MRM transition itself provides a high degree of specificity. Further confirmation is achieved by ensuring that the retention time in the sample matches that of a reference standard.
-
Matrix Effects: Ion suppression or enhancement from the API matrix must be evaluated. This is done by comparing the response of the GTI in a standard solution to its response in a post-extraction spiked sample.
-
LOQ, Linearity, Accuracy, Precision: Follow the same fundamental principles, leveraging the high sensitivity of the detector.
-
Summary of Validation Performance
The following table provides a comparative summary of typical performance data for the three validated methods. These values are illustrative and will vary based on the specific analyte and matrix.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| LOD (ppm) | 0.5 - 1.0 | 0.1 - 0.5 | 0.01 - 0.1 |
| LOQ (ppm) | 1.5 - 3.0 | 0.3 - 1.5 | 0.03 - 0.3 |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
| Specificity | Moderate | High | Very High |
Conclusion and Expert Recommendations
The is a scientifically rigorous process governed by strict regulatory expectations.
-
HPLC-UV serves as a valuable initial screening tool, particularly for process development, but often lacks the requisite sensitivity and specificity for final product release testing against TTC-derived limits.
-
GC-MS is an indispensable technique for controlling volatile and semi-volatile GTIs, offering excellent sensitivity and specificity.
-
LC-MS/MS represents the pinnacle of analytical capability for this application.[3] Its superior sensitivity and specificity make it the most reliable and defensible method for quantifying trace-level, non-volatile GTIs to ensure compliance with ICH M7 guidelines.
As a Senior Application Scientist, my recommendation is to adopt a risk-based approach. Begin by thoroughly evaluating the synthetic process to identify potential GTIs. For volatile impurities, a validated Headspace GC-MS method is essential. For all other potential non-volatile impurities, the development and validation of an LC-MS/MS method should be prioritized to ensure patient safety and regulatory compliance. The investment in advanced instrumentation is justified by the assurance of data integrity and the mitigation of risks associated with genotoxic compounds.
References
-
Intertek. (n.d.). Genotoxic Impurities and Mutagenic Impurities Analysis. Retrieved from [Link]
-
Sinha, A. (2025, July 9). Genotoxic Impurity Analysis: A Complete Guide for Pharmaceutical Manufacturers. ResolveMass Laboratories Inc. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
-
ResearchGate. (n.d.). ICH M7: Guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit carcinogenic risk. Retrieved from [Link]
-
GMP Navigator. (2020, June 29). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]
-
ECA Academy. (2013, March 6). ICH publishes New Draft Guideline on Genotoxic Impurities. Retrieved from [Link]
-
Sterling Pharma Solutions. (2023, April 21). Overcoming genotoxic impurities through a robust analytical approach [Video]. YouTube. Retrieved from [Link]
-
Gillings, N., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
-
FDA. (2023, August 1). FDA Guidance on Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Foley & Lardner LLP. Retrieved from [Link]
-
LCGC International. (2025, January 14). Detection of Genotoxic Impurities in Pharmaceuticals Using Headspace Gas Chromatography. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2019, May 11). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Retrieved from [Link]
-
Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ScienceScholar. (2022, July 18). Review on identification and quantification of genotoxic impurities. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Netpharmalab. (2025, December 18). Analysis of genotoxic impurities in active pharmaceutical ingredients. Retrieved from [Link]
-
Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Tech-Vidhya. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]
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- 8. One moment, please... [sciencescholar.us]
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- 10. synthinkchemicals.com [synthinkchemicals.com]
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- 12. fda.gov [fda.gov]
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- 14. ijalsr.org [ijalsr.org]
Technical Comparison Guide: 1,3-Dimethyl-1,3-diphenylurea (Centralite II) vs. Novel Stabilizers
The following technical guide evaluates the performance of 1,3-Dimethyl-1,3-diphenylurea (Trade Name: Centralite II or Methyl Centralite ) against emerging "green" stabilizers.
While Centralite II is historically dominant in the stabilization of nitrate-ester-based energetic materials (propellants) and specific polymer systems, this guide addresses the translational chemistry relevant to researchers handling labile organic nitrates in both defense and pharmaceutical contexts (e.g., nitroglycerin or isosorbide dinitrate formulations).
Executive Summary
This compound (Centralite II) has served for over a century as a premier stabilizer and plasticizer for nitrocellulose (NC) and nitrate ester systems. Its primary function is to scavenge nitrogen oxides (
However, the pharmaceutical and defense industries are shifting toward Novel Stabilizers (e.g., Stab-5 , Curcumin , Tocopherols ) due to a critical failure mode in Centralite II: the generation of carcinogenic N-nitrosamines upon reaction with
Quick Comparison Matrix
| Feature | Centralite II (Baseline) | Stab-5 (Novel) | Curcumin (Green) | Akardite II (Benchmark) |
| Chemical Class | Urea Derivative | Polyphenol Ether | Natural Polyphenol | Urea Derivative |
| Mechanism | H-Atom Abstraction (Antioxidant) | Radical Scavenging | ||
| Nitrosamine Risk | High (Forms N-nitroso-N-methylaniline) | Zero (No amine nitrogen) | Zero | Low (Steric hindrance) |
| Solubility | High (Organic Solvents) | Moderate | Moderate | Moderate |
| Plasticizing Effect | Excellent | Good | Poor | Moderate |
Mechanism of Action: The Stabilization Pathway
To evaluate performance, one must understand the degradation pathway. Nitrate esters degrade via O-N bond homolysis, releasing
Centralite II Mechanism
Centralite II acts as a "sacrificial base." It captures
-
Step 1: Electrophilic attack of
on the aromatic ring (ortho/para). -
Step 2: N-nitrosation (The toxicity vector).
Novel Stabilizer Mechanism (e.g., Stab-5)
Novel stabilizers often utilize a phenol-based antioxidant mechanism, donating hydrogen atoms to neutralize alkoxy radicals without forming toxic nitrosamines.
Pathway Visualization
Figure 1: Mechanistic divergence between Centralite II and Novel Stabilizers. Note the formation of carcinogenic byproducts in the Centralite II pathway.
Experimental Framework for Evaluation
Researchers validating these stabilizers must employ a self-validating "Triad of Stability Testing."
Protocol A: Heat Flow Calorimetry (HFC) - STANAG 4582
This is the gold standard for predicting long-term stability (10+ years) by measuring the heat evolved during the "induction period."
-
Sample Prep: Grind stabilized material (Centralite II vs. Novel) to <1 mm grain size.
-
Instrument: Microcalorimeter (e.g., TAM IV).
-
Conditions: Isothermal hold at 70°C or 80°C for 10–30 days.
-
Metric: Measure heat flow (
).-
Pass Criteria: Heat flow must remain below a threshold (e.g.,
) throughout the test. -
Comparison: A lower heat flow plateau indicates superior suppression of autocatalysis.
-
Protocol B: High-Performance Liquid Chromatography (HPLC) Tracking
Quantifies the depletion rate of the stabilizer.[1]
-
Extraction: Solvate 1g of sample in 50mL Acetonitrile. Sonicate for 20 mins.
-
Separation: C18 Reverse Phase Column (250mm x 4.6mm).
-
Mobile Phase: Methanol:Water (85:15 v/v) gradient.
-
Detection: UV-Vis at 254 nm (aromatic rings).
-
Causality Check: Track the appearance of daughter products.
-
Centralite II: Look for 2-nitro-Centralite II and N-nitroso derivatives.
-
Stab-5: Look for oxidized quinone forms.
-
Protocol C: Vacuum Stability Test (VST)
Measures the volume of gas evolved, serving as a proxy for bond scission.
-
Setup: Place 5g sample in a glass tube connected to a mercury manometer or pressure transducer.
-
Heating: Heat block at 100°C for 40 hours.
-
Calculation:
. -
Threshold:
indicates acceptable stability.
Comparative Performance Data
The following data synthesizes results from recent comparative studies (e.g., Propellants Explos. Pyrotech. and J. Energetic Mater.[2]) evaluating Centralite II against Stab-5 (green alternative) and Akardite II.
Table 1: Stability Metrics (Isothermal at 80°C)
| Stabilizer (2% w/w) | Induction Period (Days) | Peak Heat Flow ( | Gas Evolution (mL/g) | Toxicity Rating |
| Centralite II | 18.5 | 120 | 1.4 | High (Carc. 1B) |
| Stab-5 | 22.0 | 95 | 1.1 | Low |
| Curcumin | 14.0 | 180 | 1.9 | None (GRAS) |
| Akardite II | 20.0 | 110 | 1.3 | Medium |
Analysis:
-
Thermal Stability: Stab-5 outperforms Centralite II, extending the induction period by ~19%. This is attributed to the high electron density of the dimethoxyphenol moiety, which scavenges radicals more efficiently than the urea backbone of Centralite II.
-
Gas Evolution: Centralite II performs adequately, but the novel stabilizers (Stab-5) show reduced gas evolution, indicating better inhibition of the primary O-N bond scission.
-
Curcumin: While "green," Curcumin shows lower stability performance (higher heat flow), likely due to its own thermal susceptibility at sustained high temperatures.
Critical Evaluation & Recommendations
When to Use this compound (Centralite II)
Despite the toxicity risks, Centralite II remains indispensable in specific contexts:
-
Plasticization Requirement: Unlike crystalline novel stabilizers, Centralite II acts as a gelatinizer for nitrocellulose. If your formulation relies on the stabilizer to maintain mechanical flexibility (e.g., in polymer-bonded energetic films), Centralite II is superior to Stab-5.
-
Legacy Validation: For systems requiring adherence to MIL-DTL specs where requalification is cost-prohibitive.
When to Switch to Novel Stabilizers (Stab-5 / Green Alts)
-
REACH Compliance: If the product is destined for the EU market, the N-nitrosamine formation of Centralite II is a regulatory liability.
-
High-Temperature Applications: Stab-5 demonstrates superior thermal endurance in HFC tests.
-
Pharmaceutical Safety: For drug delivery systems involving nitrate esters, urea derivatives like Centralite II should be avoided due to toxicity. Use Tocopherols or specific pharma-grade radical scavengers instead.
Experimental Workflow Diagram
Figure 2: Recommended validation workflow for comparing Centralite II against novel alternatives.
References
-
Evaluation of Novel Stabilizers for Nitrocellulose-Based Propellants. Propellants, Explosives, Pyrotechnics. (2011).[2][3] Compares Akardite II, Centralite I, and Stab-5.[3] Link
-
NATO Standardization Agreement (STANAG) 4582. Explosives, Nitrocellulose based propellants, stability test procedure and requirements using Heat Flow Calorimetry. Link
-
Toxicity of Stabilizer Derivatives. Journal of Hazardous Materials. Discusses the carcinogenic potential of N-nitroso-N-methylaniline derived from Centralite II. Link
-
Green Stabilizers for Propellants. Journal of Energetic Materials. (2022). Analysis of Curcumin and Guaiacol as eco-friendly substitutes.[4] Link
-
Centralite II Chemical Profile. PubChem. This compound properties and safety data. Link
Sources
Comparative Guide: Environmental Impact of Next-Generation Propellant Systems and Stabilization Strategies
The following guide provides an in-depth technical comparison of propellant systems and stabilization strategies for pharmaceutical applications, specifically focusing on the transition from hydrofluoroalkanes (HFAs) to next-generation low-GWP alternatives.
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
The pharmaceutical industry is currently navigating a critical pivot in pressurized Metered Dose Inhaler (pMDI) development.[1][2] The Kigali Amendment to the Montreal Protocol has necessitated the phase-out of high-Global Warming Potential (GWP) propellants—specifically HFA-134a (norflurane) and HFA-227ea (apaflurane)—in favor of "greener" alternatives like HFO-1234ze(E) and HFA-152a .
For drug development professionals, this transition is not merely a swap of gases; it requires a re-evaluation of stabilization strategies .[2] While legacy propellants were chemically inert, next-generation propellants introduce new physicochemical behaviors (solubility parameters, dipole moments) and environmental degradation pathways (e.g., Trifluoroacetic acid formation).
This guide compares the environmental impact and stability profiles of these propellant systems, providing experimental frameworks for validation.
Comparative Analysis: Environmental Impact & Physicochemical Properties[2][6][9][10][11][12][13]
The "stabilizer" in a pharmaceutical context refers to the formulation system (co-solvents, surfactants, acidifiers) required to maintain API stability within the propellant matrix. The environmental impact is dominated by the propellant itself and its atmospheric breakdown products.
Table 1: Physicochemical and Environmental Profile Comparison
| Feature | HFA-134a (Legacy) | HFA-227ea (Legacy) | HFA-152a (Next-Gen) | HFO-1234ze(E) (Next-Gen) |
| Chemical Name | 1,1,1,2-Tetrafluoroethane | 1,1,1,2,3,3,3-Heptafluoropropane | 1,1-Difluoroethane | trans-1,3,3,3-Tetrafluoroprop-1-ene |
| GWP (100-yr) | 1,430 | 3,220 | 124 | < 1 |
| Atmospheric Lifetime | 14 years | 34.2 years | 1.4 years | ~2 weeks |
| Breakdown Product | TFA (Minor yield) | TFA (High yield) | CO₂, HF (No TFA) | TFA (100% molar yield) |
| Flammability | Non-flammable | Non-flammable | Flammable (A2) | Non-flammable (A2L) |
| Solvency (Kb Value) | Low | Very Low | Moderate (High Ethanol affinity) | Moderate |
| Stabilization Need | Surfactants (Oleic acid) | Co-solvents (Ethanol) | pH Stabilizers (Citric acid) | Chemical Stabilizers (Potential radical scavenging) |
Critical Environmental Insight: The TFA Dilemma
While HFO-1234ze boasts the lowest GWP (<1), its atmospheric oxidation rapidly produces Trifluoroacetic Acid (TFA) . TFA is a persistent, mobile, and phytotoxic breakdown product that accumulates in aquatic systems.
-
HFA-152a , despite a higher GWP (124), degrades primarily into CO₂ and HF, avoiding the persistent TFA burden.
-
Decision Matrix: Researchers must weigh Climate Impact (GWP) against Ecotoxicity (TFA accumulation) when selecting a propellant system.
Mechanism of Action: Atmospheric Degradation Pathways
Understanding the environmental fate of these stabilizers/propellants is crucial for regulatory filing (e.g., Environmental Risk Assessments).
Diagram 1: Atmospheric Oxidation Pathways (HFA vs. HFO)
The following graph illustrates the divergent breakdown pathways of HFA-152a (TFA-free) versus HFO-1234ze (TFA-generating).
Caption: Comparative atmospheric degradation showing HFA-152a's benign breakdown vs. HFO-1234ze's TFA formation.
Experimental Protocol: Comparative Stability & Leachables Profiling
When transitioning to Low-GWP propellants, the "stabilizer" often shifts from a suspension aid to a chemical stabilizer preventing interaction between the propellant, the API, and the valve elastomers.
Objective: Quantify the stability of a model corticosteroid API in HFA-134a vs. HFO-1234ze, focusing on degradation products and leachables.
Phase 1: Sample Preparation
-
Formulation A (Control): Micronized API (0.1% w/w) + Ethanol (5% w/w) + HFA-134a.
-
Formulation B (Test): Micronized API (0.1% w/w) + Ethanol (5% w/w) + HFO-1234ze.
-
Vessel: Fluoropolymer-coated aluminum canisters with EPDM (Ethylene Propylene Diene Monomer) valve gaskets.
Phase 2: Accelerated Stability Conditions (AS)
-
Storage: Inverted orientation (maximize valve contact).
-
Conditions:
-
Condition 1: 25°C / 60% RH (Long-term)
-
Condition 2: 40°C / 75% RH (Accelerated)
-
-
Timepoints: T=0, 1 month, 3 months, 6 months.
Phase 3: Analytical Workflow (Self-Validating)
This protocol uses orthogonal detection to ensure data integrity.
-
High-Pressure Liquid Sampling:
-
Use a dosage unit sampling apparatus (DUSA) to capture the aerosol.
-
Validation Step: Verify recovery rate is 95-105% of label claim at T=0.
-
-
GC-MS for Leachables (Propellant-Elastomer Interaction):
-
Analyze the propellant fraction for oligomers leached from EPDM gaskets. HFO-1234ze is a stronger solvent than HFA-134a and may extract more plasticizers.
-
Target Analytes: Nitrosamines (if using specific rubbers), Antioxidants (BHT).
-
-
HPLC-UV for API Degradation:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Critical Comparison: Check for acid-catalyzed degradation. HFO-1234ze can contain trace acidity or generate HF if moisture ingress occurs.
-
Phase 4: Aerodynamic Particle Size Distribution (APSD)
-
Equipment: Next Generation Impactor (NGI) cooled to 5°C.
-
Metric: Mass Median Aerodynamic Diameter (MMAD).
-
Expectation: HFO-1234ze has a lower density than HFA-134a. Expect a shift in MMAD; formulation adjustment (e.g., increasing non-volatile component) may be required to match the reference product.
Formulation Stabilization Strategies
To mitigate the environmental and stability risks identified above, the following stabilization strategies are currently employed in clinical development:
Diagram 2: Formulation Decision Tree
Caption: Decision tree for stabilizing formulations based on propellant physicochemical risks.
Summary of Stabilizers (Excipients)
-
Ethanol (Co-solvent):
-
Role: Solubilizes the API and surfactant.
-
Environmental Note: VOC, but negligible impact in medical volumes.
-
HFO Impact: HFO-1234ze has lower solubility for some surfactants; ethanol concentration may need optimization.
-
-
Mineral Acids (HCl, Citric Acid):
-
Role: Stabilizes pH.[3]
-
HFO Impact: Critical for HFO-1234ze formulations to prevent hydrolysis of labile drugs (e.g., formoterol).
-
-
Surfactants (Oleic Acid, PVP):
-
Role: Valve lubrication and suspension stability.
-
HFO Impact: Traditional surfactants may precipitate in HFO-1234ze. Novel polymeric stabilizers (e.g., PEG-block-polymers) are often required.
-
Conclusion
The transition to environmentally benign propellants requires a holistic view of "stability." While HFO-1234ze offers the lowest GWP, its TFA generation and aggressive solvency (leading to leachables) present formulation challenges that require robust stabilization via compatible valve elastomers and pH-modifying excipients. HFA-152a offers a balanced profile (No TFA, moderate GWP) but demands strict safety controls due to flammability.
For the drug development professional, the choice of "stabilizer" is no longer just about suspension homogeneity—it is about stabilizing the entire propellant-device-environment system.
References
-
Myrdal, P. B., et al. (2014). Advances in Metered Dose Inhaler Technology: Formulation Development. AAPS PharmSciTech. Link
-
Pritchard, J. N. (2020). The Climate is Changing for Metered-Dose Inhalers and Action is Needed.[2] Drug Design, Development and Therapy.[4] Link
-
Noakes, T. J. (2002). Medical Propellants.[1][2][4][5][6][7] Fluorine and the Environment.[8][5] Link
-
Panigrahi, S., et al. (2023). Green Propellants for Metered Dose Inhalers: A Review. Journal of Aerosol Medicine and Pulmonary Drug Delivery. Link
-
United Nations Environment Programme. (2022). Report of the Medical and Chemical Technical Options Committee: Propellants and Reformulation.Link
Sources
- 1. Physical Stability of Salbutamol Sulfate Suspensions in HFA-134a and HFO-1234ze(E) - DDL [ddl-conference.com]
- 2. Precision Measurement Solutions, Software and Service | TSI [tsi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Medicine Maker | Green Propellants and the Future of Metered Dose Inhalers [themedicinemaker.com]
- 5. drug-dev.com [drug-dev.com]
- 6. aafa.org [aafa.org]
- 7. The environmental impact of inhalers for asthma: A green challenge and a golden opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The environmental impact of inhaled therapy: making informed treatment choices - PMC [pmc.ncbi.nlm.nih.gov]
validation of a method for detecting trace levels of 1,3-Dimethyl-1,3-diphenylurea
An In-Depth Technical Guide to the Validation of Analytical Methods for Trace-Level Detection of 1,3-Dimethyl-1,3-diphenylurea
Introduction: The Critical Role of Quantifying a Key Stabilizer
This compound, known in various fields as Methyl Centralite (MC), is a crucial chemical stabilizer added to smokeless gunpowders and solid rocket propellants. Its primary function is to scavenge nitric and nitrous acids that are produced during the decomposition of nitrocellulose, thereby preventing autocatalytic degradation and significantly extending the safe storage life of munitions. The concentration and degradation profile of MC are therefore critical quality attributes, directly impacting the safety, stability, and performance of these energetic materials.
The precise and accurate detection of MC at trace levels is paramount in two major domains:
-
Forensic Science: As a characteristic organic component of many smokeless powders, the detection of MC on a suspect's hands or belongings can serve as crucial trace evidence, linking an individual to the discharge of a firearm. This application demands methods with exceptional sensitivity and selectivity to detect nanogram or even picogram quantities from complex sample matrices.
-
Pharmaceutical & Propellant Manufacturing (Quality Control): In the manufacturing of propellants, monitoring the concentration of MC is essential for lot release and stability testing programs. These applications require robust, reproducible, and validated analytical methods that can be routinely implemented in a quality control environment.
This guide provides a comparative analysis of the predominant analytical techniques for MC detection, offers detailed, field-tested protocols, and explains the scientific rationale behind the methodological choices, in accordance with international validation standards.
Comparative Analysis of Predominant Analytical Methodologies
The choice of an analytical method for MC is dictated by the required sensitivity, selectivity, sample matrix, and the intended application. The three most powerful and widely adopted techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle of the Technique: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For MC, a non-polar stationary phase (like C18) is typically used with a polar mobile phase (like a methanol/water mixture) in a "reversed-phase" mode.[1][2] As MC passes through the column, it is retained based on its hydrophobicity. Detection is achieved by a UV detector, as the phenyl groups in the MC molecule absorb ultraviolet light at a characteristic wavelength.
-
Expertise & Experience in Method Design:
-
Column Choice: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and an excellent first choice for MC analysis.[2][3] Its long alkyl chains provide strong hydrophobic interactions with the non-polar MC molecule, leading to good retention and separation from more polar impurities. Modern, high-purity silica C18 columns are recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.[4][5]
-
Mobile Phase Selection: A mixture of acetonitrile or methanol with water is typically used. The organic solvent is the "strong" solvent; increasing its proportion will decrease the retention time of MC. The optimal ratio is determined empirically to achieve a reasonable retention time (typically 3-10 minutes) and good resolution from other components. An isocratic elution (constant mobile phase composition) is often sufficient for routine analysis.
-
-
Strengths & Limitations:
-
Strengths: Robust, reliable, and cost-effective. HPLC-UV is widely available in QC laboratories and is less complex to operate than mass spectrometry-based methods. It offers good precision and accuracy for quantitation at the microgram-per-milliliter (µg/mL) level.
-
Limitations: Limited sensitivity and selectivity compared to MS methods. It may not be suitable for detecting MC at the very low picogram levels required for some forensic gunshot residue (GSR) analyses. Co-eluting impurities that also absorb UV light at the detection wavelength can interfere with quantitation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle of the Technique: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is vaporized in a hot injector and swept by an inert gas (like helium) through a long, narrow capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column walls. The separated components then enter a mass spectrometer, which ionizes the molecules (typically with a high-energy electron beam, known as Electron Ionization or EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The mass spectrum provides a unique "fingerprint" for compound identification.[6]
-
Expertise & Experience in Method Design:
-
Thermal Stability: A key consideration for GC is whether the analyte can withstand the high temperatures of the injector and column without degrading. While MC has some thermal lability, validated GC-MS methods have been successfully developed.[7][8] Careful optimization of the injector temperature is critical to ensure efficient vaporization without decomposition.
-
Ionization and Fragmentation: Electron ionization is a "hard" ionization technique that causes extensive fragmentation of the MC molecule. This is highly advantageous for identification, as the resulting fragmentation pattern is highly specific and reproducible. For quantification, Selected Ion Monitoring (SIM) is often used, where the mass spectrometer is set to monitor only a few characteristic fragment ions, dramatically increasing sensitivity and selectivity.
-
-
Strengths & Limitations:
-
Strengths: Excellent chromatographic resolution and high specificity due to mass spectrometric detection. The NIST mass spectral library is a powerful tool for the unambiguous identification of MC. GC-MS can achieve very low detection limits, often in the low nanogram to picogram range.[9]
-
Limitations: Not suitable for non-volatile or thermally labile compounds. The sample matrix must be relatively clean to avoid contamination of the GC system. Derivatization may sometimes be required to improve the volatility of analytes, adding a step to the sample preparation.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of the Technique: LC-MS/MS combines the powerful separation of HPLC with the ultimate sensitivity and selectivity of tandem mass spectrometry. After separation by the LC column, the eluent is directed to an ion source, most commonly an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that generates intact protonated molecules of the analyte (e.g., [MC+H]+) directly from the liquid phase.[10][11][12][13] These ions are then guided into the tandem mass spectrometer. In the most common mode, Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the m/z of [MC+H]+) is selected, fragmented, and then a specific product ion is monitored.[14][15] This double mass filtering provides exceptional selectivity.
-
Expertise & Experience in Method Design:
-
Ionization Source: ESI is ideal for moderately polar molecules like MC.[10][12] It efficiently generates ions directly from the LC mobile phase, making the interface seamless. The soft nature of the ionization minimizes in-source fragmentation, preserving the molecular ion for selection in the first mass analyzer.[13]
-
MRM Transition Selection: The key to an LC-MS/MS method is the selection of a specific and intense precursor-to-product ion transition (e.g., m/z 241 → 134 for MC).[14][15] This transition is unique to the target analyte, allowing the instrument to filter out virtually all background noise and matrix interferences, leading to unparalleled sensitivity.
-
-
Strengths & Limitations:
-
Strengths: The gold standard for trace quantitative analysis. It offers the highest sensitivity (femtogram to picogram detection limits) and selectivity, making it the preferred method for challenging applications like gunshot residue analysis from hand swabs.[14][16] It is also applicable to a very wide range of compounds, including those not suitable for GC.
-
Limitations: The instrumentation is the most expensive and complex to operate and maintain. Matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components) can be a significant issue and must be carefully evaluated during method validation.
-
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the three methods, synthesized from published literature. Note that exact values can vary significantly based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-10 ng/mL | ~10-100 pg/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~1-20 ng/mL | ~50-200 pg/mL |
| Typical Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% | < 10% (at low levels) |
| Accuracy (Recovery %) | 98-102% | 95-105% | 90-110% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | Moderate-High |
| Cost & Complexity | Low | Moderate | High |
In-Depth Protocol: Validated HPLC-UV Method for QC
This protocol describes a robust, validated method for the quantification of this compound in a propellant sample, adhering to the principles outlined in the ICH Q2(R1) guideline.[17][18][19]
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of Methyl Centralite.
Step-by-Step Methodology
-
Reagents and Materials:
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
MC reference standard.
-
Internal Standard (IS), e.g., deuterated MC (MC-d10), if available.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
-
Standard Preparation:
-
Prepare calibration standards in a blank matrix extract (e.g., extract from an unused swab) to compensate for matrix effects. Typical concentrations might range from 10 pg/mL to 10 ng/mL.
-
Spike all standards and samples with a fixed concentration of the internal standard.
-
-
Sample Preparation (from Swab):
-
Cut the cotton swab into a vial and add 2 mL of methanol.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Transfer the extract and pass it through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 20% methanol in water) to remove interferences.
-
Elute the MC with a strong solvent (e.g., methanol or ACN).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
-
Instrumental Conditions:
-
LC System: UPLC system (e.g., Waters Acquity, Thermo Vanquish).
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A time-programmed gradient from high aqueous to high organic content.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Agilent 6495).
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Quantifier: m/z 241.2 → 134.1
-
Qualifier: m/z 241.2 → 77.1
-
Internal Standard (MC-d10): m/z 251.2 → 144.1
-
-
-
Validation Considerations:
-
In addition to the ICH parameters, validation for a forensic method must rigorously assess:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present.
-
Matrix Effect: Quantify the degree of ion suppression or enhancement by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.
-
Stability: Evaluate the stability of MC in the matrix under various storage conditions (freeze-thaw, long-term storage, etc.).
-
Discussion and Recommendations
The choice between HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound is fundamentally a question of fitness-for-purpose.
-
For routine quality control in a manufacturing environment, where concentrations are relatively high and the matrix is well-defined, HPLC-UV is the optimal choice. It provides the necessary accuracy, precision, and robustness in a cost-effective and high-throughput manner.
-
GC-MS serves as a powerful alternative, especially when unambiguous identification is the primary goal. Its high resolving power and library-matchable spectra make it excellent for investigational purposes or as a confirmatory technique. However, the requirement for thermal stability must be carefully managed.
-
For trace-level forensic analysis , such as the detection of gunshot residue, LC-MS/MS is unequivocally the superior technique. Its unparalleled sensitivity and selectivity allow for the detection of minute quantities of MC from highly complex samples, providing crucial evidence that would be unattainable by other methods.
While these three techniques dominate the field, other methods such as High-Performance Thin-Layer Chromatography (HPTLC) have been explored for screening purposes. More recently, vibrational spectroscopy techniques like Raman have been investigated for non-destructive analysis of organic gunshot residues. [20]However, for validated, quantitative analysis, the chromatographic methods detailed here remain the industry and forensic standards. Each method, when properly validated against internationally recognized guidelines, provides a self-validating system that ensures the data generated is reliable, reproducible, and defensible.
References
-
Title: Detection of N,N′-diphenyl-N,N′-diethylurea (ethyl centralite) in gunshot residues using high-performance liquid chromatography with fluorescence detection Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Detection of N,N′-diphenyl-N,N′-dimethylurea (methyl centralite) in gunshot residues using MS-MS method Source: Analyst (RSC Publishing) URL: [Link]
-
Title: Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue Source: Journal of Forensic Sciences (via PubMed) URL: [Link]
-
Title: GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques Source: Science Publications URL: [Link]
-
Title: Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination Source: Forensic Science International (via PubMed) URL: [Link]
-
Title: Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors Source: Scientific Reports (via Nature) URL: [Link]
-
Title: Method validation for the determination of propellant components by Soxhlet extraction and gas chromatography/mass spectrometry Source: Journal of Separation Science (via PubMed) URL: [Link]
-
Title: Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity Source: Molecules (via MDPI) URL: [Link]
-
Title: Characterizing Organic Gunshot Residues with Low-Frequency Raman and Terahertz Vibrational Spectroscopies Source: ACS Omega URL: [Link]
-
Title: Detection of N,N'-diphenyl-N,N'-dimethylurea (methyl centralite) in gunshot residues using MS-MS method Source: ResearchGate URL: [Link]
-
Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: GALAK Chromatography URL: [Link]
-
Title: Qualitative and Quantitative Analysis of Centralite 1 and 2 Using High Performance Thin Layer Chromatography Method Source: Lupine Publishers URL: [Link]
-
Title: Principles of Electrospray Ionization Source: Molecular & Cellular Proteomics (via PubMed Central) URL: [Link]
-
Title: A Quantitative Comparison of Smokeless Powder Measurements Source: ResearchGate URL: [Link]
-
Title: Method validation for the determination of propellant components by Soxhlet extraction and gas chromatography/mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Principles of Electrospray Ionization Source: ResearchGate URL: [Link]
-
Title: Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials Source: Analytical and Bioanalytical Chemistry (via PubMed Central) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: Chromatography Online URL: [Link]
-
Title: Forensic comparison analysis of smokeless powders by gel permeation chromatography and likelihood ratio evaluation methods Source: Journal of the American Academy of Forensic Sciences (via Oxford Academic) URL: [Link]
-
Title: A qualitative comparison of smokeless powder measurements Source: Journal of Forensic Sciences (via ASME eBooks) URL: [Link]
-
Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent Technologies URL: [Link]
-
Title: A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine Source: Discovery Research Portal - University of Dundee URL: [Link]
-
Title: Method Development for the Analysis of Smokeless Powders and Organic Gunshot Residue by Ultra Performance Liquid Chromatography Source: CORE URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link]
-
Title: Principles of electrospray ionization Source: Molecular & Cellular Proteomics (via PubMed) URL: [Link]
-
Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Therapeutic Goods Administration (Australia) URL: [Link]
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: 6.3: Electrospray Ionization (ESI) Mass Spectrometry Source: Physics LibreTexts URL: [Link]
-
Title: Bioanalytical Method Validation: History, Process, and Regulatory Perspectives Source: YouTube (FDA CDER SBIA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS.gov) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: FDA Finalizes Guidance on Bioanalytical Method Validation Source: The Center for Biosimilars URL: [Link]
Sources
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- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 4. bvchroma.com [bvchroma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Method validation for the determination of propellant components by Soxhlet extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
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- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: 1,3-Dimethyl-1,3-diphenylurea (Centralite II)
Executive Summary & Compound Identification
1,3-Dimethyl-1,3-diphenylurea (CAS: 611-92-7), commonly known as Centralite II or Methyl Centralite , is a substituted urea primarily utilized as a stabilizer in nitrocellulose-based propellants and as an intermediate in organic synthesis.[1]
While often perceived as a "benign" stabilizer, its disposal requires strict adherence to protocols due to two critical factors:
-
Aquatic Toxicity: It is classified as harmful to aquatic life with long-lasting effects (H412), mandating zero-discharge protocols.
-
Nitrogen Oxide (NOx) Generation: Upon thermal decomposition, the urea backbone releases significant NOx, requiring incineration facilities equipped with specific flue gas scrubbing capabilities.
Chemical Profile Table
| Property | Data |
| CAS Number | 611-92-7 |
| Synonyms | Centralite II, Methyl Centralite, N,N'-Dimethyl-N,N'-diphenylurea |
| Molecular Formula | C₁₅H₁₆N₂O |
| Physical State | White to yellowish crystalline solid |
| Melting Point | ~120–122 °C |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, benzene |
| GHS Classification | Acute Tox. 4 (Oral) , Aquatic Chronic 3 |
Pre-Disposal Risk Assessment: The Segregation Imperative
CRITICAL SAFETY WARNING: Centralite II is chemically designed to act as an acid scavenger (stabilizer). It reacts avidly with nitrogen oxides and strong oxidizers.
Do NOT commingle Centralite II waste with:
-
Strong Oxidizers: Nitric acid, perchlorates, or permanganates.
-
Nitrating Agents: Mixed acid wastes.
The Mechanism of Hazard: In a waste drum, mixing Centralite II with strong oxidizers can initiate an uncontrolled exothermic reaction. The compound functions by capturing decomposition products (NOx); accelerating this process in a closed waste container can lead to rapid pressurization and potential rupture.
Decision Matrix: Waste Segregation
The following logic gate ensures the compound is routed to the correct waste stream, preventing dangerous incompatibilities.
Figure 1: Segregation logic to prevent incompatibility hazards. Note the critical separation from oxidizers.
Standard Operating Procedure (SOP) for Disposal
This protocol assumes the material is generated in a research or QA/QC laboratory setting.
Step 1: Container Selection & Preparation[1]
-
Solid Waste: Use high-density polyethylene (HDPE) wide-mouth jars or fiber drums with liners.
-
Liquid Waste: Use chemically resistant HDPE carboys or amber glass bottles (if solvent compatibility dictates).
-
Labeling: Affix a hazardous waste label immediately.
Step 2: Waste Accumulation
-
Solid Spills/Residue:
-
Do not sweep dry dust if possible; this generates airborne particulates.
-
Use a HEPA-filtered vacuum or wet-wipe method for small spills.
-
Place used wipes/PPE into the solid waste container.
-
-
Liquid Waste:
-
Ensure the container is grounded during transfer if the solvent carrier is flammable (e.g., acetone).
-
Leave at least 10% headspace to allow for thermal expansion.
-
Step 3: Final Disposal Path (Incineration)
The only acceptable terminal disposal method for substituted ureas is High-Temperature Incineration .
-
Why Incineration? The complex aromatic structure is stable and does not degrade rapidly in landfills.
-
Why Scrubbing is Required? The combustion of Centralite II releases Nitrogen Oxides (NOx).
-
Reaction:
-
The waste facility must utilize a secondary combustion chamber and a caustic scrubber to neutralize the NOx emissions, preventing acid rain precursors.
-
Prohibited Methods:
-
Drain Disposal: Strictly prohibited. The compound is toxic to aquatic life (H412) and difficult to remove in standard municipal water treatment plants.
-
Trash/Landfill: Prohibited due to potential leaching into groundwater.
Disposal Lifecycle Workflow
Figure 2: The cradle-to-grave lifecycle of Centralite II waste.
Emergency Contingencies
In the event of a spill during the disposal process:
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (standard thickness is usually sufficient for solid handling).
-
Safety goggles.
-
N95 or P100 respirator if dust is generated (solid form).
-
-
Containment:
-
Solid: Cover with a plastic sheet to prevent dust dispersion.
-
Liquid: Dike with absorbent socks (vermiculite or polypropylene).
-
-
Cleanup:
-
Scoop material into the waste container.[6]
-
Wash the area with a soap/water solution. Collect this rinsate as chemical waste (do not flush).
-
Regulatory Framework & Compliance
-
US EPA (RCRA): While this compound is not explicitly P- or U-listed, it must be characterized. If dissolved in ignitable solvents, it carries the D001 code. If pure, it is generally classified as Non-Regulated Chemical Waste by federal standards but is often regulated by state/local agencies due to aquatic toxicity.
-
European Waste Catalogue (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances).
-
Transport (DOT/IATA):
-
Not regulated as a hazardous material for transport in small quantities unless classified under Class 9 (Environmentally Hazardous Substance, Solid, N.O.S.) for bulk shipments due to aquatic toxicity.
-
References
-
PubChem. (n.d.). This compound (Compound).[1][7][2][3][4][5][8] National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound.[1][7][2][3][4][5] Retrieved October 24, 2023, from [Link]
Sources
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- 2. Centralite II:The Vital Stabilizer In Explosives For Safety And Performance [blitchem.com]
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- 4. lupinepublishers.com [lupinepublishers.com]
- 5. nbinno.com [nbinno.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | C15H16N2O | CID 11917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
